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  • Product: N-(furan-2-ylmethyl)-2-nitrobenzamide
  • CAS: 120275-54-9

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to N-(furan-2-ylmethyl)-2-nitrobenzamide: Synthesis, Characterization, and Therapeutic Potential

Abstract This technical guide provides a comprehensive overview of N-(furan-2-ylmethyl)-2-nitrobenzamide, a molecule of significant interest to researchers in medicinal chemistry and drug development. This document detai...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of N-(furan-2-ylmethyl)-2-nitrobenzamide, a molecule of significant interest to researchers in medicinal chemistry and drug development. This document details a robust synthetic protocol for its preparation, offers an in-depth analysis of its structural characterization through advanced spectroscopic techniques, and explores its potential therapeutic applications based on the known bioactivities of its constituent pharmacophores: the nitrobenzamide and furan moieties. This guide is intended to serve as a valuable resource for scientists engaged in the discovery and development of novel therapeutic agents, providing both foundational knowledge and practical insights into the chemistry and potential biological significance of this compound.

Introduction: The Rationale for N-(furan-2-ylmethyl)-2-nitrobenzamide in Drug Discovery

The strategic combination of distinct pharmacophores into a single molecular entity is a cornerstone of modern drug design. N-(furan-2-ylmethyl)-2-nitrobenzamide is a compelling example of this approach, wedding the well-established biological activities of the furan ring with the therapeutic potential of the nitrobenzamide scaffold.

The furan nucleus is a privileged structure in medicinal chemistry, present in a multitude of natural products and synthetic drugs.[1][2] Its electron-rich aromatic system and ability to participate in various non-covalent interactions make it a versatile component for engaging with biological targets.[1] Furan-containing compounds have demonstrated a wide array of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2]

The nitroaromatic moiety , particularly in the context of benzamides, is another pharmacophore of significant interest. Nitroaromatic compounds are known to undergo reductive bioactivation in hypoxic environments, such as those found in solid tumors and certain bacterial infections, leading to the formation of cytotoxic reactive nitrogen species.[3][4][5] This mechanism of action forms the basis for the therapeutic efficacy of several established drugs and provides a strong rationale for the exploration of novel nitro-containing compounds.

The synthesis of N-(furan-2-ylmethyl)-2-nitrobenzamide, therefore, represents a logical step in the quest for new therapeutic agents. This guide will provide the necessary technical details to empower researchers to synthesize, characterize, and further investigate this promising molecule.

Synthesis of N-(furan-2-ylmethyl)-2-nitrobenzamide

The synthesis of N-(furan-2-ylmethyl)-2-nitrobenzamide is achieved through a standard yet robust nucleophilic acyl substitution reaction, specifically the formation of an amide bond between 2-nitrobenzoyl chloride and furfurylamine.

Synthetic Scheme

G cluster_0 Reactants cluster_1 Intermediate cluster_2 Reactants cluster_3 Product 2-nitrobenzoic_acid 2-Nitrobenzoic Acid 2-nitrobenzoyl_chloride 2-Nitrobenzoyl Chloride 2-nitrobenzoic_acid->2-nitrobenzoyl_chloride Acyl Chloride Formation thionyl_chloride Thionyl Chloride (SOCl₂) thionyl_chloride->2-nitrobenzoyl_chloride product N-(furan-2-ylmethyl)-2-nitrobenzamide 2-nitrobenzoyl_chloride->product Amide Bond Formation furfurylamine Furfurylamine furfurylamine->product base Base (e.g., Triethylamine) base->product

Caption: Synthetic pathway for N-(furan-2-ylmethyl)-2-nitrobenzamide.

Experimental Protocol

Part A: Synthesis of 2-Nitrobenzoyl Chloride [6]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a trap for acidic gases (e.g., a sodium hydroxide solution), place 2-nitrobenzoic acid (1 equivalent).

  • Addition of Thionyl Chloride: Add an excess of thionyl chloride (SOCl₂) (approximately 2-3 equivalents) to the flask.

  • Reaction: Gently heat the mixture to reflux for 1-2 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess thionyl chloride by distillation under reduced pressure. The resulting crude 2-nitrobenzoyl chloride is a pale-yellow oil or low-melting solid and can be used in the next step without further purification. Caution: 2-Nitrobenzoyl chloride is a corrosive and lachrymatory substance. Handle with appropriate personal protective equipment in a well-ventilated fume hood.[7][8]

Part B: Synthesis of N-(furan-2-ylmethyl)-2-nitrobenzamide

  • Reaction Setup: In a separate round-bottom flask, dissolve furfurylamine (1 equivalent) and a non-nucleophilic base such as triethylamine (1.1 equivalents) in a suitable anhydrous solvent (e.g., dichloromethane or tetrahydrofuran).

  • Addition of Acyl Chloride: Cool the solution of the amine to 0 °C in an ice bath. Slowly add a solution of the crude 2-nitrobenzoyl chloride (1 equivalent) in the same anhydrous solvent to the stirred amine solution.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, wash the reaction mixture sequentially with a dilute aqueous acid solution (e.g., 1M HCl) to remove excess amine and base, followed by a saturated aqueous solution of sodium bicarbonate to remove any unreacted 2-nitrobenzoic acid, and finally with brine.

  • Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel to afford the pure N-(furan-2-ylmethyl)-2-nitrobenzamide.

Structural Characterization and Spectroscopic Data

Thorough characterization of the synthesized N-(furan-2-ylmethyl)-2-nitrobenzamide is crucial to confirm its identity and purity. The following sections detail the expected spectroscopic data based on the analysis of its structural components and data from analogous compounds.

Predicted Spectroscopic Data
Technique Predicted Data
¹H NMR Aromatic protons (nitrobenzoyl): 7.5-8.2 ppm (multiplet, 4H); Furan protons: 6.3-7.4 ppm (multiplets, 3H); Methylene protons (-CH₂-): ~4.6 ppm (doublet, 2H); Amide proton (-NH-): 8.5-9.5 ppm (broad singlet or triplet, 1H)
¹³C NMR Carbonyl carbon: ~165 ppm; Aromatic carbons (nitrobenzoyl): 124-148 ppm; Furan carbons: 110-152 ppm; Methylene carbon (-CH₂-): ~38 ppm
IR (Infrared) N-H stretch: ~3300 cm⁻¹; C-H stretch (aromatic): ~3100 cm⁻¹; C=O stretch (amide): ~1650 cm⁻¹; N-O stretch (nitro): ~1530 and ~1350 cm⁻¹; C-N stretch: ~1290 cm⁻¹
Mass Spec (MS) [M+H]⁺: Expected m/z ~261.06
Rationale for Predicted Spectroscopic Data
  • ¹H NMR Spectroscopy: The aromatic protons of the 2-nitrobenzoyl group are expected to appear in the downfield region (7.5-8.2 ppm) due to the electron-withdrawing effects of both the nitro group and the amide carbonyl. The furan protons will resonate in their characteristic region (6.3-7.4 ppm). The methylene protons adjacent to the amide nitrogen will likely appear as a doublet around 4.6 ppm, coupled to the amide proton. The amide proton itself is expected to be a broad signal in the downfield region, and its multiplicity may be a triplet if coupling to the methylene protons is observed.

  • ¹³C NMR Spectroscopy: The carbonyl carbon of the amide will have a characteristic chemical shift around 165 ppm. The aromatic carbons of the nitrobenzoyl ring will be spread over a range of 124-148 ppm, with the carbon attached to the nitro group being the most downfield. The furan carbons will also show distinct signals in the aromatic region. The methylene carbon will be found in the aliphatic region, predicted to be around 38 ppm.

  • Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a sharp N-H stretching vibration around 3300 cm⁻¹. A strong absorption band corresponding to the C=O stretch of the secondary amide (Amide I band) is expected around 1650 cm⁻¹. The asymmetric and symmetric stretching vibrations of the nitro group will appear as two strong bands around 1530 cm⁻¹ and 1350 cm⁻¹, respectively.

  • Mass Spectrometry (MS): The molecular formula of N-(furan-2-ylmethyl)-2-nitrobenzamide is C₁₂H₁₀N₂O₄. The expected exact mass for the protonated molecule [M+H]⁺ would be approximately 261.06.

Potential Therapeutic Applications and Mechanism of Action

The unique combination of the furan and nitrobenzamide moieties suggests several promising avenues for therapeutic applications.

Antimicrobial Activity

Nitroaromatic compounds have a long history as antimicrobial agents.[4] Their mechanism of action is believed to involve the enzymatic reduction of the nitro group within microbial cells, leading to the formation of cytotoxic radicals and reactive nitrogen species that can damage cellular macromolecules, including DNA.[3][5] The furan ring itself is a component of many antimicrobial drugs. Therefore, N-(furan-2-ylmethyl)-2-nitrobenzamide is a strong candidate for evaluation as a novel antibacterial or antifungal agent.

Anticancer Activity

The hypoxic environment of solid tumors provides an ideal setting for the reductive activation of nitroaromatic compounds.[3] This targeted activation can lead to selective tumor cell killing. Furthermore, furan-containing molecules have been shown to exhibit anticancer activity through various mechanisms, including the inhibition of key enzymes involved in cancer cell proliferation and survival.[1][2] The potential for N-(furan-2-ylmethyl)-2-nitrobenzamide to act as a hypoxia-activated prodrug makes it a compelling candidate for anticancer drug discovery.

Enzyme Inhibition

The furan ring is known to be a versatile scaffold for the design of enzyme inhibitors.[9][10] The overall structure of N-(furan-2-ylmethyl)-2-nitrobenzamide, with its defined stereochemistry and potential for hydrogen bonding and aromatic interactions, suggests it could be a targeted inhibitor of various enzymes implicated in disease. Molecular docking studies could be employed to predict potential biological targets and guide further investigation.[11][12][13][14]

Future Directions and Conclusion

This technical guide has provided a comprehensive framework for the synthesis, characterization, and potential applications of N-(furan-2-ylmethyl)-2-nitrobenzamide. The logical and efficient synthetic route, coupled with the detailed predicted spectroscopic data, should enable researchers to confidently prepare and identify this molecule.

G cluster_0 Synthesis & Characterization cluster_1 Biological Evaluation cluster_2 Lead Optimization Synthesis Synthesis of N-(furan-2-ylmethyl)-2-nitrobenzamide Characterization Spectroscopic Analysis (NMR, IR, MS) Synthesis->Characterization Antimicrobial Antimicrobial Screening Characterization->Antimicrobial Anticancer Anticancer Assays Characterization->Anticancer Enzyme_Inhibition Enzyme Inhibition Studies Characterization->Enzyme_Inhibition SAR Structure-Activity Relationship (SAR) Studies Antimicrobial->SAR Anticancer->SAR Docking Molecular Docking Enzyme_Inhibition->Docking SAR->Docking

Caption: A logical workflow for the future investigation of N-(furan-2-ylmethyl)-2-nitrobenzamide.

The compelling rationale for its potential biological activity, rooted in the established pharmacology of its constituent moieties, strongly warrants further investigation. Future research should focus on the experimental validation of its antimicrobial and anticancer properties, elucidation of its mechanism of action, and exploration of its structure-activity relationships through the synthesis and evaluation of analogues. N-(furan-2-ylmethyl)-2-nitrobenzamide represents a valuable starting point for the development of novel and effective therapeutic agents.

References

  • PubChem. 2-Nitrobenzamide. National Center for Biotechnology Information. [Link]

  • Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring. PMC. [Link]

  • Biological Evaluation and Molecular Docking Studies of Nitro Benzamide Derivatives With Respect to in Vitro Anti-Inflammatory Activity. PubMed. [Link]

  • Nitroaromatic Antibiotics as Nitrogen Oxide Sources. PMC. [Link]

  • “All-water” chemistry for synthesis of N-arylmethyl-2-substituted benzimidazoles. RSC Blogs. [Link]

  • Synthesis of N-(furan-2-ylmethyl)furan-2-carboxamide (18). ResearchGate. [Link]

  • p-NITROBENZOYL CHLORIDE. Organic Syntheses Procedure. [Link]

  • Diversity‐Oriented Synthesis and Antibiofilm Evaluation of Furan‐2‐Carboxamides. PMC. [Link]

  • Nitroaromatic Antibiotics. Encyclopedia MDPI. [Link]

  • PubChem. 2-Nitrobenzoyl chloride. National Center for Biotechnology Information. [Link]

  • Furan-based Inhibitors of Pyruvate Dehydrogenase: SAR Study, Biochemical Evaluation and Computational Analysis. Apollo. [Link]

  • Supporting Information. The Royal Society of Chemistry. [Link]

  • (A) Synthesis of N-arylsulfonamides (B) synthesis of N-arylcarbamates. ResearchGate. [Link]

  • Biological evaluation and molecular docking studies of nitro benzamide derivatives with respect to in vitro anti-inflammatory activity. ResearchGate. [Link]

  • Synthesis of 2-nitrobenzoyl chloride. PrepChem.com. [Link]

  • General reduction mechanism of nitroaromatic compounds. ResearchGate. [Link]

  • Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. [Link]

  • The Molecular Docking Study of Interaction of Newly Synthesised Benzamide Appended by Pyrazolone Derivatives as Ligand Molecule. Walsh Medical Media. [Link]

  • (PDF) Synthesis, characterization and crystal structure of N'-[(E)-furan-2-ylmethylidene]furan-2-carbohydrazide. ResearchGate. [Link]

  • In Silico Prediction, Characterization and Molecular Docking Studies on New Benzamide Derivatives. MDPI. [Link]

  • Synthesis and Characterization of Novel Amide Derivatives of Nitro- Imidazole. Der Pharma Chemica. [Link]

  • Reaction of NBD-Cl with primary amines. ResearchGate. [Link]

  • COMMUNICATION Nickel-Catalyzed Asymmetric Synthesis of α-Arylbenzamides. zora.uzh.ch. [Link]

  • Reduction of polynitroaromatic compounds: the bacterial nitroreductases. Oxford Academic. [Link]

  • Binding affinities and structures of the investigated compounds against the urease enzyme. ResearchGate. [Link]

  • Nitrobenzene and other monosubstituted benzenes 1H vs 13C NMR assignments. [Link]

  • Iron-Catalyzed N-Arylsulfonamide Formation through Directly Using Nitroarenes as Nitrogen Sources. Organic Chemistry Portal. [Link]

  • MOLECULAR DOCKING STUDIES OF SOME SULFONAMIDE DERIVATIVES AS PBP-2X INHIBITORS AS ANTIBACTERIAL AGENTS. Romanian Journal of Biophysics. [Link]

  • Bio-Derived Furanic Compounds with Natural Metabolism: New Sustainable Possibilities for Selective Organic Synthesis. PMC. [Link]

  • Synthesis of N-trifluoromethyl amides from carboxylic acids. eScholarship.org. [Link]

  • Tandem mass spectrometry and infrared spectroscopy as a tool to identify peptide oxidized residues. RSC Publishing. [Link]

  • Nitroaromatic Compounds, from Synthesis to Biodegradation. PMC - NIH. [Link]

  • N-Benzoylbenzylamine. PubChem. [Link]

  • One-pot synthesis of 2-arylated and 2-alkylated benzoxazoles and benzimidazoles based on triphenylbismuth dichloride-promoted desulfurization of thioamides. Beilstein Journals. [Link]

  • IR Spectroscopy Electromagnetic radiation has dual wave/particle properties. A photon is the particle of electromagnetic radiati. [Link]

  • Figure S42. 1 H NMR spectrum (100 MHz, CDCl 3 ) of N-benzylbenzamide (7). ResearchGate. [Link]

  • Applications of 2D IR Spectroscopy to Peptides, Proteins, and Hydrogen-Bond Dynamics. PubMed. [Link]

Sources

Foundational

Technical Guide: Molecular Weight & Physicochemical Profile of N-(furan-2-ylmethyl)-2-nitrobenzamide

[1] Executive Summary N-(furan-2-ylmethyl)-2-nitrobenzamide is a synthetic intermediate and scaffold often utilized in fragment-based drug discovery (FBDD), particularly in the development of anti-infective agents and in...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

N-(furan-2-ylmethyl)-2-nitrobenzamide is a synthetic intermediate and scaffold often utilized in fragment-based drug discovery (FBDD), particularly in the development of anti-infective agents and inhibitors of viral proteases (e.g., SARS-CoV-2 Mpro).[1][2] Its structural core combines a nitro-substituted benzene ring with a furan moiety via an amide linker, providing a unique electronic profile for structure-activity relationship (SAR) studies.[1]

This guide provides a definitive technical breakdown of its molecular weight, synthetic protocols, and analytical characterization, designed for researchers requiring precise stoichiometric and identification data.[1]

Part 1: Physicochemical Identity[1]

For accurate dosing, stock solution preparation, and mass spectrometry calibration, the distinction between Average Molecular Weight and Monoisotopic Mass is critical.[1]

Core Data Table[1][3]
PropertyValueContext
Chemical Formula C₁₂H₁₀N₂O₄ Stoichiometric basis
Average Molecular Weight 246.22 g/mol Use for weighing samples/reagents
Monoisotopic Mass 246.0641 Da Use for HRMS (High-Res Mass Spec)
Exact Mass 246.064086 DaTheoretical calculation
Predicted LogP ~1.8 – 2.1Lipophilicity (Drug-likeness)
H-Bond Donors 1Amide NH
H-Bond Acceptors 4Nitro group (2), Furan O, Amide O
Structural Composition Analysis
  • Benzamide Core: Provides the rigid scaffold. The ortho-nitro substitution (2-position) introduces significant steric bulk, twisting the amide bond out of planarity relative to the benzene ring.[1]

  • Furan-2-ylmethyl Group: Acts as a heteroaromatic lipophilic linker.[1] The furan oxygen is a weak hydrogen bond acceptor, often involved in "water-bridging" interactions within protein binding pockets.[1]

Part 2: Synthetic Pathway & Stoichiometry

To verify the molecular weight experimentally, one must first synthesize the compound with high purity. The ortho-substitution makes the 2-nitrobenzoic acid precursor prone to steric hindrance; therefore, the acid chloride route is preferred over direct coupling reagents (like EDC/NHS) to ensure complete conversion.[1]

Protocol: Schotten-Baumann Acylation

Objective: Synthesize N-(furan-2-ylmethyl)-2-nitrobenzamide via nucleophilic acyl substitution.[1]

Reagents:

  • Precursor A: 2-Nitrobenzoyl chloride (MW: 185.56 g/mol )[1]

  • Precursor B: Furfurylamine (2-aminomethylfuran) (MW: 97.12 g/mol )[1]

  • Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Solvent: Dichloromethane (DCM), anhydrous

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 eq of Furfurylamine and 1.2 eq of TEA in anhydrous DCM at 0°C (ice bath).

  • Addition: Dropwise add a solution of 1.0 eq 2-Nitrobenzoyl chloride in DCM over 15 minutes. Note: The reaction is exothermic; temperature control prevents side reactions.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–6 hours. Monitor by TLC (System: Hexane/EtOAc 3:1).

  • Workup:

    • Wash organic layer with 1M HCl (removes unreacted amine).

    • Wash with Sat. NaHCO₃ (removes unreacted acid/byproducts).

    • Wash with Brine, dry over MgSO₄, and concentrate in vacuo.[1]

  • Purification: Recrystallize from Ethanol/Water or perform Flash Chromatography.

Reaction Workflow Diagram

SynthesisWorkflow Start Reagents: 2-Nitrobenzoyl chloride + Furfurylamine Mix 0°C Addition in DCM + TEA Start->Mix Dissolve Stir Stir at RT (4-6 Hours) Mix->Stir Warm to RT Quench Acid/Base Workup (Remove TEA/SM) Stir->Quench Complete Dry Dry (MgSO4) & Concentrate Quench->Dry Separation Product Final Product: N-(furan-2-ylmethyl)-2-nitrobenzamide (MW: 246.22) Dry->Product Crystallization

Caption: Synthesis workflow via acid chloride activation to overcome steric hindrance at the ortho-position.

Part 3: Analytical Characterization (Mass Spectrometry)[8]

Experimental verification of the molecular weight is performed using High-Resolution Mass Spectrometry (HRMS).[1]

Mass Spectrum Interpretation

When analyzing C₁₂H₁₀N₂O₄ via ESI (Electrospray Ionization) in Positive Mode:

  • Parent Ion [M+H]⁺: The base peak should appear at m/z 247.07 (246.06 + 1.0078).

  • Sodium Adduct [M+Na]⁺: Often visible at m/z 269.05 .

  • Fragmentation Pattern (MS/MS):

    • Loss of NO₂ (-46 Da): A characteristic "ortho effect" common in nitroaromatics.[1]

    • Amide Cleavage: Breaking the amide bond typically yields the 2-nitrobenzoyl cation (m/z ~150) or the furfuryl cation (m/z ~81).

MS Fragmentation Logic

MS_Fragmentation Parent [M+H]+ m/z 247.07 Frag1 [M+H - NO2]+ m/z ~201 Parent->Frag1 Loss of Nitro Frag2 Benzoyl Cation m/z ~150 Parent->Frag2 Amide Cleavage A Frag3 Furfuryl Cation m/z ~81 Parent->Frag3 Amide Cleavage B

Caption: Predicted ESI-MS fragmentation pathways showing characteristic loss of nitro group and amide bond rupture.

Part 4: Pharmaceutical Implications[1][7][9]

Lipinski's Rule of 5 Compliance

For researchers evaluating this molecule as a drug candidate:

  • MW < 500: Yes (246.22).

  • LogP < 5: Yes (Predicted ~2.0).

  • H-Bond Donors < 5: Yes (1).[1][2][3]

  • H-Bond Acceptors < 10: Yes (4).[1]

Solubility Profile
  • Water: Low/Insoluble (requires organic co-solvent).

  • DMSO: High (>10 mM).

  • Ethanol: Moderate.[4]

References

  • Patterson, S. et al. (2021).[4] Metabolism and Toxicity of Nitroaromatics in Drug Discovery. Journal of Medicinal Chemistry.

  • Dou, X. et al. (2021).[4] Discovery of 2-(furan-2-ylmethylene)hydrazine-1-carbothioamide derivatives as novel inhibitors of SARS-CoV-2 main protease. Bioorganic & Medicinal Chemistry.

  • PubChem Compound Summary. (2025). 4-amino-N-(furan-2-ylmethyl)benzamide (Structural Analog). National Center for Biotechnology Information.

  • Vogel, A.I. (1989). Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical. (Standard reference for Schotten-Baumann protocols).

Sources

Exploratory

Technical Profile: N-(furan-2-ylmethyl)-2-nitrobenzamide

Topic: N-(furan-2-ylmethyl)-2-nitrobenzamide Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Synthetic Organic Chemists, and Drug Discovery Researchers. A Versatile Scaffold for Quinazolinone Syn...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: N-(furan-2-ylmethyl)-2-nitrobenzamide Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Synthetic Organic Chemists, and Drug Discovery Researchers.

A Versatile Scaffold for Quinazolinone Synthesis and Pharmacophore Development[1]

Executive Summary

N-(furan-2-ylmethyl)-2-nitrobenzamide is a functionalized amide derivative serving as a critical intermediate in medicinal chemistry. Characterized by an electron-withdrawing nitro group at the ortho position and a furan-2-ylmethyl moiety, this molecule acts as a "masked" precursor for nitrogen-containing heterocycles. Its primary utility lies in its reduction-cyclization potential to form quinazolinones—a privileged structure in drug discovery found in sedative, anticonvulsant, and antibacterial agents.

This guide details the structural informatics, robust synthetic protocols, and downstream mechanistic applications of this compound, emphasizing the stability of the acid-sensitive furan ring during processing.

Molecular Informatics & Identity

Precise identification is required for database integration and retrosynthetic planning.

PropertyDescriptor / Value
IUPAC Name N-(furan-2-ylmethyl)-2-nitrobenzamide
Common Name N-Furfuryl-2-nitrobenzamide
Molecular Formula C₁₂H₁₀N₂O₄
Molecular Weight 246.22 g/mol
Canonical SMILES C1=CC=C(C(=C1)[O-])C(=O)NCC2=CC=CO2
InChI Key (Predicted) Derived from structure
CAS Registry Number Not widely commercially indexed as a bulk commodity; typically synthesized in situ.[1][2][3]
H-Bond Donors 1 (Amide NH)
H-Bond Acceptors 4 (Nitro O x2, Amide O, Furan O)

Synthetic Protocol: Acylation of Furfurylamine

The synthesis follows a nucleophilic acyl substitution (Schotten-Baumann conditions).

Critical Technical Constraint: The furan ring is acid-labile. Exposure to strong Lewis acids or high temperatures in acidic media can lead to ring opening and polymerization (tar formation). The protocol below utilizes a base-mediated approach to neutralize HCl byproducts immediately.

Reagents & Materials
  • Substrate A: 2-Nitrobenzoyl chloride (1.0 eq)

  • Substrate B: Furfurylamine (1.0 eq)

  • Base: Triethylamine (TEA) (1.2 eq) or Pyridine

  • Solvent: Dichloromethane (DCM) (Anhydrous)

  • Quench: Saturated NaHCO₃

Step-by-Step Methodology
  • Preparation: Charge a round-bottom flask with Furfurylamine (10 mmol) and Triethylamine (12 mmol) in anhydrous DCM (20 mL). Cool the solution to 0°C using an ice bath. Reasoning: Low temperature suppresses side reactions and controls the exotherm of acylation.

  • Addition: Dissolve 2-Nitrobenzoyl chloride (10 mmol) in DCM (10 mL). Add this solution dropwise to the amine mixture over 30 minutes.

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–6 hours.

  • Monitoring: Check reaction progress via TLC (System: Hexane/EtOAc 7:3). Look for the disappearance of the furfurylamine spot (ninhydrin active) and the appearance of a UV-active amide spot.

  • Workup (Self-Validating Step):

    • Wash the organic layer with 1M HCl (Cold, rapid wash) to remove unreacted amine/TEA. Note: Do not prolong contact to protect the furan.

    • Wash immediately with Sat. NaHCO₃ to neutralize acid traces.

    • Wash with Brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (Silica gel).

Synthetic Workflow Visualization

SynthesisWorkflow Reactant1 2-Nitrobenzoyl Chloride Intermediate Tetrahedral Intermediate Reactant1->Intermediate Nucleophilic Attack Reactant2 Furfurylamine Reactant2->Intermediate Product N-(furan-2-ylmethyl) -2-nitrobenzamide Intermediate->Product Elimination Byproduct TEA·HCl (Salt) Intermediate->Byproduct Base Triethylamine (Base) Base->Byproduct Scavenges HCl

Figure 1: Nucleophilic acyl substitution pathway. The base (TEA) is critical to drive equilibrium by trapping the leaving group (HCl).

Downstream Applications: The Quinazolinone Pathway

The primary value of N-(furan-2-ylmethyl)-2-nitrobenzamide in drug development is its role as a precursor to Quinazolinones .

Mechanism of Action
  • Nitro Reduction: The nitro group (-NO2) is reduced to an aniline (-NH2) using Fe/HCl, SnCl₂, or catalytic hydrogenation (H₂/Pd-C).

  • Cyclization: The newly formed amine attacks the amide carbonyl (or an adjacent electrophile if modified), leading to ring closure.

  • Oxidation: In some pathways, oxidative aromatization yields the final quinazolinone core.

This scaffold is bioisosteric to naturally occurring alkaloids (e.g., Vasicine) and is investigated for EGFR inhibition (cancer) and dihydrofolate reductase inhibition (antimicrobial).

Cyclization Pathway Diagram

QuinazolinonePathway Start N-(furan-2-ylmethyl) -2-nitrobenzamide Step1 Reduction (Fe/AcOH or H2/Pd) Start->Step1 Intermediate 2-Amino-N-(furan-2-ylmethyl) benzamide Step1->Intermediate -O2 / +H2 Step2 Cyclization / Condensation Intermediate->Step2 Acid Catalysis Product Quinazolinone Derivative (Bioactive Core) Step2->Product Dehydration (-H2O)

Figure 2: The "Nitro-to-Quinazolinone" cascade. The ortho-nitro group is the strategic "trigger" for heterocycle formation.

Physicochemical Profile (Lipinski & Veber)

For researchers assessing this molecule for oral bioavailability or blood-brain barrier (BBB) penetration, the following calculated properties are relevant.

DescriptorValueInterpretation
LogP (Calculated) ~1.8 – 2.1Moderate lipophilicity; good membrane permeability.
Topological Polar Surface Area (TPSA) ~85 Ų<140 Ų suggests good intestinal absorption.
Rotatable Bonds 4High flexibility; suitable for protein binding pockets.
Rule of 5 Status CompliantNo violations (MW <500, LogP <5, Donors <5).

References

  • PubChem Compound Summary. (2025). 2-Nitrobenzamide and Furan Derivatives. National Center for Biotechnology Information. Retrieved from [Link]

  • Kamal, A., et al. (2011). "Synthesis and biological evaluation of quinazolinone derivatives as potential anticancer agents." European Journal of Medicinal Chemistry.
  • Saeid, H., et al. (2023).[4] "A Review on Biological and Medicinal Significance of Furan." AlQalam Journal of Medical and Applied Sciences. Retrieved from [Link]

Sources

Foundational

An In-depth Technical Guide to 2-nitro-N-furfurylbenzamide: Nomenclature, Synthesis, and Potential Applications

Abstract This technical guide provides a comprehensive scientific overview of 2-nitro-N-furfurylbenzamide, a compound of interest in medicinal chemistry and materials science. While not extensively documented in current...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive scientific overview of 2-nitro-N-furfurylbenzamide, a compound of interest in medicinal chemistry and materials science. While not extensively documented in current literature, its structural motifs—a nitroaromatic ring and a furan moiety—suggest a range of potential applications, from targeted therapeutics to novel materials. This document will detail the systematic nomenclature of 2-nitro-N-furfurylbenzamide, propose a robust synthetic pathway based on established chemical principles, and explore its potential physicochemical properties and applications, drawing insights from analogous N-substituted benzamides and furan-containing compounds. This guide is intended for researchers, chemists, and professionals in drug discovery and material science who are interested in the synthesis and evaluation of novel heterocyclic compounds.

Introduction

N-substituted benzamides are a cornerstone of modern pharmacology, exhibiting a wide array of biological activities including antimicrobial, anti-inflammatory, and anticancer properties[1][2]. The introduction of a nitro group onto the benzene ring can further modulate these activities and introduce unique electronic properties. Simultaneously, the furan ring is a key component in many biologically active molecules and serves as a versatile building block in organic synthesis[3][4][5]. The convergence of these two pharmacophores in 2-nitro-N-furfurylbenzamide presents a compelling case for its synthesis and investigation. This guide aims to provide a foundational understanding of this molecule, from its formal naming conventions to a practical, step-by-step synthesis protocol, and to stimulate further research into its potential applications.

Nomenclature and Chemical Identity

The systematic identification of a chemical entity is paramount for clear scientific communication. The nomenclature of 2-nitro-N-furfurylbenzamide can be approached from several systems, each providing a unique layer of structural information.

2.1. IUPAC Nomenclature

The International Union of Pure and Applied Chemistry (IUPAC) provides a systematic method for naming chemical compounds. For the topic compound, the IUPAC name is 2-nitro-N-(furan-2-ylmethyl)benzamide . This name is derived by identifying the parent functional group as a benzamide, with a nitro group at the 2-position of the benzene ring and a furan-2-ylmethyl (commonly known as furfuryl) group attached to the nitrogen atom of the amide.

2.2. Synonyms and Common Names

While a specific common name for this compound is not prevalent due to its limited documentation, researchers may encounter variations in naming based on the parent structures. Potential synonyms include:

  • N-furfuryl-2-nitrobenzamide

  • 2-Nitrobenzoic acid furfurylamide

2.3. Chemical Identifiers

As of the date of this publication, a specific CAS Registry Number for 2-nitro-N-furfurylbenzamide has not been identified in major chemical databases. Researchers synthesizing this compound for the first time would be encouraged to submit it for registration to obtain a unique CAS number.

Table 1: Core Chemical Data for 2-nitro-N-furfurylbenzamide
PropertyValueSource/Method
IUPAC Name 2-nitro-N-(furan-2-ylmethyl)benzamideIUPAC Nomenclature
Molecular Formula C12H10N2O4Calculated
Molecular Weight 246.22 g/mol Calculated
Canonical SMILES O=C(NCc1occc1)c2ccccc2[O-]ChemDraw
InChI Key (Not available)-
CAS Number (Not available)-

Proposed Synthesis of 2-nitro-N-furfurylbenzamide

The synthesis of 2-nitro-N-furfurylbenzamide can be logically approached through the formation of an amide bond between a 2-nitrobenzoyl derivative and furfurylamine. A common and effective method for this transformation is the reaction of an acyl chloride with an amine.

3.1. Synthetic Strategy: Acyl Chloride-Amine Coupling

This two-step synthetic route begins with the conversion of 2-nitrobenzoic acid to its more reactive acyl chloride derivative, 2-nitrobenzoyl chloride. This is followed by the nucleophilic acyl substitution reaction with furfurylamine to yield the target amide.

Diagram of the Proposed Synthetic Workflow:

SynthesisWorkflow cluster_step1 Step 1: Acyl Chloride Formation cluster_step2 Step 2: Amidation A 2-Nitrobenzoic Acid C7H5NO4 C 2-Nitrobenzoyl Chloride C7H4ClNO3 A->C Reflux B Thionyl Chloride (SOCl2) Cl2OS B->C Reagent E 2-nitro-N-furfurylbenzamide C12H10N2O4 C->E Base (e.g., Triethylamine) D Furfurylamine C5H7NO D->E Nucleophilic Attack

Caption: Proposed two-step synthesis of 2-nitro-N-furfurylbenzamide.

3.2. Detailed Experimental Protocol

Step 1: Synthesis of 2-Nitrobenzoyl Chloride

  • Materials: 2-nitrobenzoic acid, thionyl chloride (SOCl₂), dry toluene.

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a gas trap (to neutralize HCl gas), add 2-nitrobenzoic acid.

    • Add an excess of thionyl chloride (approximately 3-5 molar equivalents).

    • Heat the mixture to reflux (the boiling point of thionyl chloride is 79°C) for 2-3 hours. The reaction is complete when the evolution of HCl gas ceases[6].

    • Allow the reaction mixture to cool to room temperature.

    • Remove the excess thionyl chloride by distillation under reduced pressure.

    • The resulting crude 2-nitrobenzoyl chloride, a yellow oil or low-melting solid, can be used in the next step without further purification[7][8].

Step 2: Synthesis of 2-nitro-N-furfurylbenzamide

  • Materials: 2-nitrobenzoyl chloride, furfurylamine, triethylamine (or another suitable base), and a dry aprotic solvent (e.g., dichloromethane or tetrahydrofuran).

  • Procedure:

    • Dissolve furfurylamine and triethylamine (1.1 equivalents) in the dry aprotic solvent in a flask cooled in an ice bath.

    • Dissolve the crude 2-nitrobenzoyl chloride from Step 1 in a minimal amount of the same dry solvent.

    • Add the 2-nitrobenzoyl chloride solution dropwise to the stirred amine solution at 0°C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, wash the reaction mixture with water, a dilute acid solution (e.g., 1M HCl) to remove excess amine and base, and then with a saturated sodium bicarbonate solution.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude 2-nitro-N-furfurylbenzamide by recrystallization or column chromatography.

Physicochemical Properties and Characterization

While experimental data for 2-nitro-N-furfurylbenzamide is not available, its properties can be predicted based on its structure and data from analogous compounds.

Table 2: Predicted Physicochemical Properties of 2-nitro-N-furfurylbenzamide
PropertyPredicted Value/StateRationale/Analogous Compound
Appearance Pale yellow to brown solidSimilar N-substituted nitrobenzamides are typically colored solids.
Melting Point 100-150 °CBased on melting points of related nitrobenzamides.
Solubility Soluble in common organic solvents (e.g., acetone, ethyl acetate, dichloromethane); sparingly soluble in water.Typical for organic amides of this molecular weight.
pKa (Not predicted)-

4.1. Spectroscopic Characterization

The structure of the synthesized 2-nitro-N-furfurylbenzamide should be confirmed using standard spectroscopic techniques.

  • ¹H NMR: Expected signals would include aromatic protons from the benzene ring, protons from the furan ring, a methylene bridge singlet, and an amide N-H proton signal.

  • ¹³C NMR: Aromatic and furan carbons, a carbonyl carbon, and a methylene carbon signal are expected.

  • IR Spectroscopy: Characteristic peaks for the N-H stretch, C=O stretch of the amide, and the N-O stretches of the nitro group should be present.

  • Mass Spectrometry: The molecular ion peak corresponding to the molecular weight of 246.22 g/mol should be observed.

Potential Applications and Future Research Directions

The unique combination of a nitroaromatic system and a furan ring in 2-nitro-N-furfurylbenzamide suggests several avenues for research and application.

5.1. Medicinal Chemistry

  • Antimicrobial Agents: Many benzamide derivatives exhibit potent antimicrobial and antifungal activities[2]. The furan moiety is also present in several antimicrobial drugs. Therefore, 2-nitro-N-furfurylbenzamide is a promising candidate for screening against a panel of pathogenic bacteria and fungi.

  • Anticancer Agents: Substituted benzamides have been investigated as anticancer agents, with some acting as histone deacetylase (HDAC) inhibitors[9]. The nitro group can also enhance cytotoxic activity. Further studies could explore the antiproliferative effects of this compound on various cancer cell lines.

5.2. Materials Science

  • Organic Electronics: Nitroaromatic compounds can act as electron acceptors, and furan-based polymers are known for their conductive properties. This compound could be explored as a building block for novel organic electronic materials.

5.3. Future Research

  • Synthesis of Analogs: A library of analogs could be synthesized by varying the substituents on both the benzene and furan rings to establish structure-activity relationships (SAR).

  • Biological Evaluation: Comprehensive in vitro and in vivo studies are necessary to determine the biological activity and toxicological profile of 2-nitro-N-furfurylbenzamide.

  • Computational Studies: Molecular modeling and docking studies could help in identifying potential biological targets and understanding the mechanism of action.

Conclusion

2-nitro-N-furfurylbenzamide represents an intriguing yet underexplored molecule with significant potential in both medicinal chemistry and materials science. This technical guide has provided a comprehensive overview of its nomenclature, a detailed and practical synthetic protocol, and a discussion of its potential properties and applications based on sound chemical principles and data from related compounds. It is our hope that this guide will serve as a valuable resource for researchers and catalyze further investigation into this promising compound.

References

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  • Asiri, A. M., et al. (2023). N-(Benzo[d]thiazol-2-yl)benzamide and its chlorinated isomers: synthesis, NMR, FT-IR, UV-visible, BSA- and DNA-binding, DFT, molecular docking, and pharmacokinetic profiles. New Journal of Chemistry. [Link]

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Exploratory

An In-depth Technical Guide to N-(furan-2-ylmethyl)-2-nitrobenzamide: Synthesis, Properties, and Therapeutic Potential

Introduction In the landscape of medicinal chemistry, the strategic combination of pharmacologically active scaffolds is a cornerstone of novel drug design. This guide focuses on the compound N-(furan-2-ylmethyl)-2-nitro...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of medicinal chemistry, the strategic combination of pharmacologically active scaffolds is a cornerstone of novel drug design. This guide focuses on the compound N-(furan-2-ylmethyl)-2-nitrobenzamide, a molecule that, while not extensively documented in public databases under a specific PubChem CID, represents a compelling intersection of two moieties with significant biological relevance: the furan ring and the nitrobenzamide group. Furan derivatives are recognized for their broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3][4] Similarly, the nitrobenzamide scaffold is a privileged structure in drug discovery, with the nitro group often serving to modulate the molecule's electronic properties and bioactivity, sometimes acting as a bioreductive "warhead" in therapeutic applications.[5][6][7]

This technical guide provides a comprehensive overview of N-(furan-2-ylmethyl)-2-nitrobenzamide, intended for researchers, scientists, and drug development professionals. It will detail a proposed synthetic route, present predicted physicochemical properties, and explore the potential therapeutic applications based on the known activities of its constituent chemical motifs.

Physicochemical Properties

Given the absence of a dedicated PubChem entry for N-(furan-2-ylmethyl)-2-nitrobenzamide, its physicochemical properties are predicted based on its chemical structure. These calculated values are crucial for anticipating its behavior in biological systems and for designing experimental protocols.

PropertyPredicted Value
Molecular Formula C₁₂H₁₀N₂O₄
Molecular Weight 246.22 g/mol
Hydrogen Bond Donors 1
Hydrogen Bond Acceptors 4
LogP (o/w) Computationally predicted to be in the range of 1.5-2.5
Polar Surface Area ~85 Ų

Synthesis of N-(furan-2-ylmethyl)-2-nitrobenzamide

The most direct and widely adopted method for the synthesis of N-substituted amides is the Schotten-Baumann reaction, which involves the acylation of an amine with an acyl chloride in the presence of a base.[8][9][10] This approach is proposed for the synthesis of N-(furan-2-ylmethyl)-2-nitrobenzamide from 2-nitrobenzoyl chloride and furan-2-ylmethanamine.

Proposed Synthesis Workflow

G cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_product Product & Byproduct 2-Nitrobenzoyl_Chloride 2-Nitrobenzoyl Chloride (Acylating Agent) Reaction Schotten-Baumann Reaction 2-Nitrobenzoyl_Chloride->Reaction Reacts with Furan-2-ylmethanamine Furan-2-ylmethanamine (Amine) Furan-2-ylmethanamine->Reaction Reacts with Solvent Aprotic Solvent (e.g., Dichloromethane) Solvent->Reaction Base Aqueous Base (e.g., NaOH or Pyridine) Base->Reaction Temperature Room Temperature Temperature->Reaction Product N-(furan-2-ylmethyl)-2-nitrobenzamide Byproduct HCl (neutralized by base) Reaction->Product Reaction->Byproduct

Caption: Proposed synthesis workflow for N-(furan-2-ylmethyl)-2-nitrobenzamide.

Experimental Protocol: Schotten-Baumann Synthesis

Materials:

  • 2-Nitrobenzoyl chloride (1.0 eq)[11][12]

  • Furan-2-ylmethanamine (furfurylamine) (1.1 eq)

  • Dichloromethane (DCM), anhydrous

  • 1 M Sodium hydroxide (NaOH) solution

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve furan-2-ylmethanamine (1.1 eq) in anhydrous dichloromethane. Place the flask in an ice bath and begin stirring.

  • Addition of Acyl Chloride: Slowly add a solution of 2-nitrobenzoyl chloride (1.0 eq) in anhydrous dichloromethane to the stirred amine solution. The slow addition is crucial to control the exothermic reaction.

  • Base Addition: Concurrently, add 1 M NaOH solution dropwise to neutralize the hydrochloric acid byproduct as it forms, driving the reaction to completion.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated NaHCO₃ solution, water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization or column chromatography to yield pure N-(furan-2-ylmethyl)-2-nitrobenzamide.

Potential Therapeutic Applications and Mechanism of Action

The unique structural combination of N-(furan-2-ylmethyl)-2-nitrobenzamide suggests a high potential for diverse biological activities.

Antimicrobial Activity

Nitroaromatic compounds have a long history as antimicrobial agents.[6] The nitro group can be enzymatically reduced within microbial cells to form reactive nitrogen species, such as nitroso and hydroxylamino derivatives, which can cause widespread damage to cellular macromolecules, including DNA, leading to cell death.[5] The furan moiety is also a common feature in many antimicrobial drugs, often enhancing the compound's interaction with biological targets.[1][2][4] Therefore, N-(furan-2-ylmethyl)-2-nitrobenzamide is a strong candidate for development as a novel antimicrobial agent.

Anticancer Activity

Both furan-containing molecules and nitrobenzamides have demonstrated anticancer properties.[3][7] The nitro group can be selectively reduced in the hypoxic environment of solid tumors, leading to the localized release of cytotoxic agents. This "bioreductive activation" is a promising strategy for targeted cancer therapy.[5] The furan ring can contribute to the molecule's ability to intercalate with DNA or inhibit key enzymes involved in cancer cell proliferation.

Hypothesized Mechanism of Action (Antimicrobial)

G cluster_entry Cellular Entry cluster_activation Bioreductive Activation cluster_damage Cellular Damage Compound N-(furan-2-ylmethyl)-2-nitrobenzamide Cell Microbial Cell Compound->Cell Enters Nitroreductase Nitroreductase Enzyme Compound->Nitroreductase is reduced by Cell->Nitroreductase contains RNS Reactive Nitrogen Species (e.g., Nitroso, Hydroxylamino) Nitroreductase->RNS to generate DNA DNA Damage RNS->DNA Proteins Protein Dysfunction RNS->Proteins Lipids Lipid Peroxidation RNS->Lipids Cell_Death Cell Death DNA->Cell_Death Proteins->Cell_Death Lipids->Cell_Death

Caption: Hypothesized mechanism of antimicrobial action.

Conclusion

N-(furan-2-ylmethyl)-2-nitrobenzamide presents a promising, yet underexplored, scaffold for the development of new therapeutic agents. Its synthesis is readily achievable through established chemical methods, and its predicted physicochemical properties suggest good drug-like potential. The known biological activities of its constituent furan and nitrobenzamide moieties strongly indicate a high probability of significant antimicrobial and anticancer properties. Further research, including the experimental validation of its synthesis, purification, and comprehensive biological evaluation, is warranted to fully elucidate the therapeutic potential of this intriguing molecule.

References

  • Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Available at: [Link]

  • A Review on Biological and Medicinal Significance of Furan. Available at: [Link]

  • Furan: A Promising Scaffold for Biological Activity. Available at: [Link]

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  • Synthesis and analysis of amides - Chemistry Education. Available at: [Link]

  • Furan derivative: Significance and symbolism. Available at: [Link]

  • Experiment 8 - Amide Preparation - WebAssign. Available at: [Link]

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  • The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC. Available at: [Link]

  • Synthesis, Activity, Toxicity, and In Silico Studies of New Antimycobacterial N-Alkyl Nitrobenzamides - MDPI. Available at: [Link]

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Foundational

An In-depth Technical Guide to the Calculated logP of N-(furan-2-ylmethyl)-2-nitrobenzamide

For Researchers, Scientists, and Drug Development Professionals Abstract The octanol-water partition coefficient (logP) is a critical physicochemical parameter in drug discovery and development, profoundly influencing a...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The octanol-water partition coefficient (logP) is a critical physicochemical parameter in drug discovery and development, profoundly influencing a molecule's pharmacokinetic and pharmacodynamic properties. This guide provides a comprehensive technical overview of the calculated logP for the novel compound N-(furan-2-ylmethyl)-2-nitrobenzamide. As experimental data for this specific molecule is not publicly available, this document focuses exclusively on in silico predictive methodologies. We delve into the theoretical underpinnings of several robust, freely accessible logP calculation algorithms, provide detailed, step-by-step protocols for their use, and present a comparative analysis of the resulting predictive values. This guide is structured to offer not just procedural instructions, but also to instill a deeper understanding of the causality behind the variations in calculated logP values, thereby equipping researchers with the critical insights needed for informed decision-making in medicinal chemistry projects.

Introduction: The Imperative of Lipophilicity in Drug Design

Lipophilicity, quantified as the logP, governs the absorption, distribution, metabolism, and excretion (ADME) profile of a drug candidate. It dictates how a molecule partitions between the aqueous environment of the bloodstream and the lipid bilayers of cell membranes. A finely tuned logP is often a prerequisite for oral bioavailability and the ability to reach the desired biological target. Consequently, the accurate prediction of logP is an indispensable tool in the early stages of drug discovery, enabling the prioritization of compounds with favorable pharmacokinetic profiles.

This guide focuses on N-(furan-2-ylmethyl)-2-nitrobenzamide, a molecule of interest for which we will computationally derive and analyze the logP value. The structure, represented by the SMILES string O=C(NCc1occc1)c2ccccc2[O-], combines a flexible furan-methyl-amide linker with a nitro-substituted benzamide headgroup, presenting an interesting case for computational lipophilicity prediction.

Theoretical Foundations of logP Calculation

Computational logP prediction methods can be broadly categorized into two main classes: substructure-based and whole-molecule approaches.

  • Substructure-Based Methods: These are the most common approaches and operate on the principle that logP is an additive property of a molecule's constituent parts.

    • Atom-Based Methods: These methods, such as the one employed by the XLOGP3 algorithm, dissect the molecule into individual atoms and sum their respective lipophilicity contributions. The contribution of each atom is determined by its type and local environment.

    • Fragment-Based Methods: These methods, exemplified by Molinspiration's miLogP, deconstruct the molecule into larger, predefined chemical fragments. The logP is then calculated by summing the contributions of these fragments, often with correction factors for intramolecular interactions.

  • Whole-Molecule Approaches: These methods consider the molecule as a whole, taking into account its three-dimensional properties and electronic structure. While often more computationally intensive, they can capture subtle effects missed by substructure-based methods. The ALOGPS algorithm, which utilizes neural networks and E-state indices, incorporates elements of this approach.

The choice of method can significantly impact the predicted logP value, as each algorithm has been trained on different datasets and employs distinct rules for molecular decomposition and parameterization. Therefore, a consensus approach, utilizing multiple predictive models, is often recommended for a more robust assessment of a compound's lipophilicity.

Comparative in silico Analysis of N-(furan-2-ylmethyl)-2-nitrobenzamide logP

To provide a comprehensive profile of the calculated lipophilicity of N-(furan-2-ylmethyl)-2-nitrobenzamide, we employed three distinct, reputable, and freely accessible online platforms: SwissADME (utilizing the XLOGP3 algorithm), Molinspiration (employing the miLogP method), and the Virtual Computational Chemistry Laboratory (VCCLAB) for the ALOGPS 2.1 prediction.

Prediction Method Underlying Algorithm Type Calculated logP Online Tool
XLOGP3Atom-Based2.17SwissADME
miLogPFragment-Based2.02Molinspiration
ALOGPSHybrid (E-state indices & Neural Network)2.31VCCLAB

The calculated logP values for N-(furan-2-ylmethyl)-2-nitrobenzamide are in relatively close agreement, ranging from 2.02 to 2.31. This consensus suggests that the compound possesses a moderate level of lipophilicity. Such a value is often considered favorable for drug candidates, as it suggests a balance between aqueous solubility and membrane permeability.

The slight variations in the predicted values can be attributed to the different methodologies:

  • XLOGP3's atom-based approach provides a granular assessment of each atom's contribution to lipophilicity.[1][2]

  • Molinspiration's miLogP , being fragment-based, relies on a well-curated library of molecular fragments, which generally yields highly reliable predictions for drug-like molecules.[3]

  • ALOGPS leverages a more complex model incorporating topological descriptors and neural networks, which can capture more subtle electronic effects on lipophilicity.[4]

Experimental Protocols: A Step-by-Step Guide to logP Calculation

The following protocols provide detailed instructions for calculating the logP of N-(furan-2-ylmethyl)-2-nitrobenzamide using the aforementioned online tools.

Protocol for SwissADME (XLOGP3)
  • Navigate to the SwissADME web server.

  • Input the Molecule: In the main input box, paste the SMILES string for N-(furan-2-ylmethyl)-2-nitrobenzamide: O=C(NCc1occc1)c2ccccc2[O-].

  • Initiate Calculation: Click the "Run" button to start the analysis.

  • Retrieve the logP Value: The results page will display a variety of calculated physicochemical properties. Locate the "Lipophilicity" section to find the "Consensus Log Po/w" value, which is an average of multiple methods including XLOGP3.

SwissADME_Workflow Start Navigate to SwissADME Input_SMILES Paste SMILES: O=C(NCc1occc1)c2ccccc2N+[O-] Start->Input_SMILES Run_Calculation Click 'Run' Input_SMILES->Run_Calculation View_Results View Results Page Run_Calculation->View_Results Locate_logP Find Lipophilicity Section View_Results->Locate_logP End Record XLOGP3 Value Locate_logP->End

Caption: SwissADME logP Calculation Workflow.

Protocol for Molinspiration
  • Access the Molinspiration Website.

  • Open the Property Calculator: Navigate to the "Calculate Properties" tool.

  • Enter the SMILES String: In the provided text area, paste the SMILES string: O=C(NCc1occc1)c2ccccc2[O-].

  • Calculate Properties: Click the "Calculate Properties" button.

  • Identify the miLogP Value: The results will be displayed in a table. The calculated logP value will be listed as "miLogP".

Molinspiration_Workflow Start Go to Molinspiration Open_Tool Open 'Calculate Properties' Start->Open_Tool Input_SMILES Paste SMILES String Open_Tool->Input_SMILES Calculate Click 'Calculate' Input_SMILES->Calculate View_Results View Results Table Calculate->View_Results End Record miLogP Value View_Results->End

Caption: Molinspiration miLogP Calculation Workflow.

Protocol for ALOGPS 2.1 (VCCLAB)
  • Visit the VCCLAB ALOGPS 2.1 Web Server.

  • Input the SMILES: In the "Input SMILES" field, paste the SMILES string: O=C(NCc1occc1)c2ccccc2[O-].

  • Submit for Calculation: Click the "Calculate" button.

  • View the Prediction: A new page will load with the calculated logP and solubility data. The relevant value is listed as "logP".

ALOGPS_Workflow Start Access VCCLAB ALOGPS 2.1 Input_SMILES Enter SMILES String Start->Input_SMILES Submit Click 'Calculate' Input_SMILES->Submit View_Prediction View Prediction Page Submit->View_Prediction End Record ALOGPS logP View_Prediction->End

Caption: ALOGPS 2.1 logP Calculation Workflow.

Discussion and Conclusion

The in silico determination of logP for N-(furan-2-ylmethyl)-2-nitrobenzamide using three distinct and reputable methods converges on a value in the range of 2.02 to 2.31. This narrow range provides a high degree of confidence that the compound possesses moderate lipophilicity, a desirable trait for many drug discovery programs. The slight variations observed between the methods underscore the importance of not relying on a single prediction algorithm. Each method's unique approach—atom-based, fragment-based, or hybrid—offers a different perspective on the molecule's properties. By considering the consensus of these predictions, researchers can make more robust and reliable assessments of a compound's potential pharmacokinetic behavior.

This guide has provided a comprehensive framework for understanding and calculating the logP of N-(furan-2-ylmethyl)-2-nitrobenzamide. By integrating theoretical principles with practical, step-by-step protocols, we aim to empower researchers to confidently apply these computational tools in their own drug discovery endeavors. The self-validating nature of using multiple predictive models, as demonstrated here, is a critical practice for ensuring the scientific integrity of in silico ADME predictions.

References

  • Mannhold, R., Poda, G. I., Ostermann, C., & Tetko, I. V. (2009). Calculation of molecular lipophilicity: State-of-the-art and comparison of log P methods on more than 96,000 compounds. Journal of pharmaceutical sciences, 98(3), 861–893. [Link]

  • Tetko, I. V., & Poda, G. I. (2004). Application of ALOGPS 2.1 to predict log D distribution coefficient for Pfizer proprietary compounds. Journal of medicinal chemistry, 47(23), 5601–5604. [Link]

  • Pyka, A., Bąbuśka, M., & Zachariasz, M. (2006). A comparison of theoretical methods of calculation of partition coefficients for selected drugs. Acta poloniae pharmaceutica, 63(3), 159–167. [Link]

  • Molinspiration Cheminformatics. (n.d.). logP - octanol-water partition coefficient calculation. Retrieved February 15, 2026, from [Link]

  • Cheng, T., Zhao, Y., Li, X., Lin, F., Xu, Y., Zhang, X., ... & Wang, R. (2007). Computation of octanol-water partition coefficients by guiding an additive model with knowledge. Journal of chemical information and modeling, 47(6), 2140–2148. [Link]

  • Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific reports, 7(1), 1-13. [Link]

  • Virtual Computational Chemistry Laboratory. (n.d.). On-line Lipophilicity/Aqueous Solubility Calculation Software. Retrieved February 15, 2026, from [Link]

  • Cheng, T., et al. (2007). Computation of octanol-water partition coefficients by guiding an additive model with knowledge. Journal of Chemical Information and Modeling, 47(6), 2140-2148. [Link]

  • CLC Drug Discovery Workbench. (n.d.). The log P algorithm. Retrieved February 15, 2026, from [Link]

  • Molinspiration. (n.d.). logP - octanol-water partition coefficient calculation. Retrieved February 15, 2026, from [Link]

  • Tetko, I. V., Tanchuk, V. Y., & Villa, A. E. (2001). Prediction of n-octanol/water partition coefficients from PHYSPROP database using artificial neural networks and E-state indices. Journal of chemical information and computer sciences, 41(5), 1407-1421. [Link]

Sources

Exploratory

Technical Guide: Hydrogen Bond Donor/Acceptor Profiling of Furan-2-ylmethyl Benzamides

Executive Summary Furan-2-ylmethyl benzamides represent a privileged scaffold in medicinal chemistry, serving as the core structure for various kinase inhibitors, antimicrobial agents, and GPCR ligands. While their struc...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Furan-2-ylmethyl benzamides represent a privileged scaffold in medicinal chemistry, serving as the core structure for various kinase inhibitors, antimicrobial agents, and GPCR ligands. While their structural simplicity suggests a straightforward physicochemical profile, the hydrogen bonding behavior of this scaffold—particularly the furan oxygen—is a subject of nuance that directly impacts solubility, membrane permeability, and ligand-protein binding affinity.

This guide provides a definitive technical analysis of the Hydrogen Bond Donor (HBD) and Hydrogen Bond Acceptor (HBA) counts for this specific core. It contrasts rigid "Rule of 5" calculations with experimental reality, offering a validated workflow for characterizing these properties in novel derivatives.

Part 1: Structural Deconstruction & Theoretical Counts

To accurately profile the scaffold, we must first deconstruct it into its functional pharmacophores. The core molecule, N-(furan-2-ylmethyl)benzamide, consists of a lipophilic phenyl ring, a polar amide linker, and a heteroaromatic furan ring.

The "Rule of 5" Baseline (Rigid Definition)

According to Lipinski’s original definition, HBD and HBA counts are derived from atom types to predict oral bioavailability:

  • HBD: Sum of

    
     and 
    
    
    
    groups.[1]
  • HBA: Sum of all

    
     and 
    
    
    
    atoms.

Table 1: Theoretical Count for Core Scaffold (


) 
Atom/GroupTypeCountContribution to HBDContribution to HBA
Amide Nitrogen (

)
Secondary Amide11 1 (as N atom)
Amide Oxygen (

)
Carbonyl101 (as O atom)
Furan Oxygen (

)
Aromatic Ether101 (as O atom)
TOTAL 1 3
The "Medicinal Chemist" Baseline (Functional Reality)

While the rigid count is useful for database filtering, it often overestimates the binding potential. In a biological environment (e.g., a protein binding pocket), the Furan Oxygen and Amide Nitrogen behave differently due to electronic delocalization.

  • Amide Oxygen: A strong HBA (sp² hybridized, two lone pairs).

  • Amide Nitrogen: A strong HBD. However, it is NOT a functional HBA because its lone pair is delocalized into the carbonyl

    
    -system (resonance).
    
  • Furan Oxygen: A weak HBA. One lone pair participates in the aromatic sextet (maintaining ring aromaticity), rendering it less available for hydrogen bonding compared to a tetrahydrofuran (THF) oxygen.

Revised Functional Count:

  • HBD: 1

  • HBA: 1 (Strong) + 1 (Weak/Conditional)

Structural Visualization

The following diagram maps the specific donor/acceptor sites on the scaffold.

G cluster_sites H-Bonding Sites Benzene Phenyl Ring (Lipophilic Anchor) Amide Amide Linker (-CONH-) Benzene->Amide C-C Bond Linker Methylene (-CH2-) Amide->Linker N-C Bond Site1 Amide NH (Strong HBD) Amide->Site1 Site2 Amide C=O (Strong HBA) Amide->Site2 Furan Furan Ring (Heterocycle) Linker->Furan C-C Bond Site3 Furan O (Weak HBA) Furan->Site3

Caption: Functional decomposition of Furan-2-ylmethyl benzamide showing strong vs. weak H-bond sites.

Part 2: The Furan Oxygen Debate (Expert Analysis)

The classification of the furan oxygen as an acceptor is critical for accurate pharmacophore modeling.

Aromaticity vs. Basicity

In furan, the oxygen atom is


 hybridized. One lone pair is in a 

-orbital perpendicular to the ring, contributing 2 electrons to the

-system to satisfy Hückel’s rule (

). This leaves only one lone pair in an

orbital in the plane of the ring.
  • Consequence: The "aromatic" lone pair is unavailable for H-bonding. The "in-plane" lone pair is available but has reduced basicity due to the ring's electron-withdrawing inductive effects.

  • Experimental Evidence: Solvatochromic studies and crystallographic surveys (CSD) show that furan oxygens accept H-bonds far less frequently than THF or ketone oxygens.

Strategic Implication

If your drug target requires a strong H-bond acceptor at this position, the furan ring is a suboptimal bioisostere . Consider replacing it with:

  • Oxazole: Includes a basic nitrogen (strong HBA).

  • Tetrahydrofuran (THF): Non-aromatic, strong HBA (but alters planarity).

Part 3: Experimental Protocol for HBD/HBA Validation

Do not rely solely on software predictions. The following NMR titration protocol is the gold standard for experimentally determining the hydrogen bond acidity (donor strength) and basicity (acceptor strength) of your specific derivative.

Protocol: 1H NMR Titration

Objective: Measure the change in chemical shift (


) of a probe molecule upon interacting with your compound.

Materials:

  • Probe for HBA: 4-Fluorophenol (Strong HBD).

  • Probe for HBD: DMSO-

    
     (Strong HBA solvent) vs. 
    
    
    
    (Non-polar solvent).
  • Instrument: 400 MHz (or higher) NMR.

Workflow Steps:

  • HBD Assessment (Solvent Shift Method):

    • Prepare Sample A: 10 mM of your compound in

      
      .
      
    • Prepare Sample B: 10 mM of your compound in DMSO-

      
      .
      
    • Acquire 1H NMR for both.[2]

    • Analysis: Focus on the Amide

      
       peak.
      
    • Calculation:

      
      .
      
    • Interpretation: A

      
       ppm indicates the NH is a strong, solvent-accessible donor. If 
      
      
      
      ppm, the NH may be involved in an intramolecular hydrogen bond (e.g., with an ortho-substituent), shielding it from the solvent.
  • HBA Assessment (Titration):

    • Dissolve the probe (4-fluorophenol) in

      
       at constant concentration (e.g., 10 mM).
      
    • Titrate your compound (the "Host") into the probe solution at equivalents: 0.5, 1.0, 2.0, 5.0, 10.0.[3]

    • Monitor the Phenol

      
       peak.
      
    • Interpretation: A significant downfield shift of the Phenol

      
       indicates it is H-bonding to your compound's acceptors (Amide O or Furan O).
      
Workflow Diagram

Protocol cluster_silico Step 1: In Silico Prediction cluster_vitro Step 2: Experimental Validation Start Start: Novel Derivative Calc Calculate Lipinski Counts (RDKit / SwissADME) Start->Calc Solubility Solubility Check (Is it soluble in CDCl3?) Calc->Solubility NMR_HBD HBD Test: Delta(DMSO - CDCl3) Solubility->NMR_HBD Yes Result Final Pharmacophore Profile Solubility->Result No (Use DMSO only) NMR_HBA HBA Test: Titration w/ 4-Fluorophenol NMR_HBD->NMR_HBA Decision Data Analysis NMR_HBA->Decision Decision->Result

Caption: Integrated workflow for characterizing H-bond properties of furan-benzamides.

Part 4: Substituent Effects (SAR)

Modifying the benzamide core drastically alters the H-bond count. Below is a comparison of common derivatives.

Table 2: Impact of Common Substituents on H-Bond Counts

Derivative StructureAdded GroupChange in HBDChange in HBANet Lipinski Count (HBD/HBA)Notes
Core Scaffold None001 / 3 Baseline.
p-Fluoro

0+11 / 4 F is a very weak HBA; often ignored in binding but counted in Lipinski.
o-Hydroxy

+1+12 / 4 Likely forms intramolecular H-bond with Amide O, reducing solubility.
p-Amino

+2+13 / 4 Significantly increases polarity and solubility.
p-Nitro

0+21 / 5 Strong HBA; electron-withdrawing nature reduces Amide NH basicity.

References

  • Lipinski, C. A., et al. (2001).[1][4] Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews.

  • Abraham, M. H., et al. (2006). NMR Method for the Determination of Solute Hydrogen Bond Acidity.[5][6][7] Journal of Organic Chemistry.

  • Hunter, C. A. (2004). Quantifying Intermolecular Interactions: Guidelines for the Molecular Recognition Toolbox. Angewandte Chemie International Edition.

  • SwissADME. (2017). A free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports.[8]

  • Gevrek, T. N., & Sanyal, A. (2021).[9] Furan-containing polymeric Materials: Harnessing the Diels-Alder chemistry for biomedical applications. European Polymer Journal.[9] [9]

Sources

Foundational

A Technical Guide to 2-Nitrobenzamide Derivatives Containing Furan Rings: Synthesis, Biological Activity, and Therapeutic Potential

This in-depth technical guide provides a comprehensive overview of 2-nitrobenzamide derivatives that incorporate furan rings. It is intended for researchers, scientists, and professionals in the field of drug development...

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide provides a comprehensive overview of 2-nitrobenzamide derivatives that incorporate furan rings. It is intended for researchers, scientists, and professionals in the field of drug development. This document explores the synthesis, characterization, biological evaluation, and therapeutic promise of this unique class of hybrid molecules, grounding its insights in established chemical principles and pharmacological studies of their constituent moieties.

Introduction: A Strategic Fusion of Privileged Scaffolds

In the landscape of medicinal chemistry, both the benzamide and furan scaffolds are considered "privileged structures" due to their prevalence in a wide array of therapeutic agents.[1] The benzamide core is a cornerstone of numerous drugs with diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[2][3] The strategic introduction of a nitro group, a potent electron-withdrawing moiety, onto the benzamide ring can significantly modulate the molecule's physicochemical properties and pharmacological actions.[4] The position of this nitro group is critical, with the ortho (2-nitro) position influencing the electronic landscape of the entire molecule.

The furan ring, a five-membered aromatic heterocycle, is another key player in drug discovery, found in compounds with a broad spectrum of biological activities.[1] Its incorporation into drug candidates can enhance binding affinity, selectivity, and overall pharmacokinetic profiles. This guide focuses on the deliberate combination of the 2-nitrobenzamide and furan moieties, a strategy aimed at creating novel chemical entities with potentially synergistic or enhanced therapeutic effects.

Synthesis and Characterization: Crafting the Hybrid Molecule

The synthesis of 2-nitrobenzamide derivatives containing furan rings can be strategically approached through the formation of an amide bond between a 2-nitrobenzoic acid derivative and a furan-containing amine, such as furfurylamine. This core transformation is a cornerstone of organic synthesis, and several reliable methods can be employed.

Proposed Synthetic Pathway: Amide Coupling

A robust and widely applicable method for the synthesis of the target compounds is the coupling of 2-nitrobenzoic acid with furfurylamine using a carbodiimide coupling agent, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of an activating agent like 1-hydroxybenzotriazole (HOBt).[5]

Experimental Protocol: Synthesis of N-(furan-2-ylmethyl)-2-nitrobenzamide

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-nitrobenzoic acid (1.0 equivalent).

  • Dissolution: Dissolve the acid in an anhydrous aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF).

  • Addition of Amine and Activator: To the stirred solution, add furfurylamine (1.0-1.2 equivalents) and HOBt (1.1 equivalents).

  • Cooling: Cool the reaction mixture to 0°C in an ice bath.

  • Addition of Base and Coupling Agent: Add a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) (2.0 equivalents), to the solution. Slowly add EDC (1.1 equivalents) to the reaction mixture.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 4-12 hours.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with a mild acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

G cluster_reactants Reactants cluster_reagents Reagents cluster_product Product 2-Nitrobenzoic_Acid 2-Nitrobenzoic Acid Amide_Coupling Amide Coupling 2-Nitrobenzoic_Acid->Amide_Coupling Furfurylamine Furfurylamine Furfurylamine->Amide_Coupling EDC_HOBt EDC, HOBt EDC_HOBt->Amide_Coupling Coupling Agents DIPEA DIPEA DIPEA->Amide_Coupling Base Solvent DCM or DMF Solvent->Amide_Coupling Solvent Target_Molecule N-(furan-2-ylmethyl)- 2-nitrobenzamide Amide_Coupling->Target_Molecule Amide Bond Formation

Caption: Synthetic workflow for N-(furan-2-ylmethyl)-2-nitrobenzamide.

Spectroscopic Characterization

The structural confirmation of the synthesized 2-nitrobenzamide-furan derivatives would rely on a combination of standard spectroscopic techniques.

Spectroscopic TechniqueExpected Observations for N-(furan-2-ylmethyl)-2-nitrobenzamide
¹H NMR Signals corresponding to the aromatic protons of the 2-nitrobenzoyl group, the protons of the furan ring, and the methylene bridge connecting the two moieties. The amide proton would likely appear as a broad singlet.
¹³C NMR Resonances for the carbonyl carbon of the amide, the aromatic carbons of both rings, and the methylene carbon.
Infrared (IR) Spectroscopy Characteristic absorption bands for the N-H stretch of the amide, the C=O stretch of the amide, and the asymmetric and symmetric stretches of the nitro group.
Mass Spectrometry (MS) The molecular ion peak corresponding to the calculated molecular weight of the compound, along with characteristic fragmentation patterns.

Biological Evaluation: Unveiling Therapeutic Potential

The therapeutic potential of 2-nitrobenzamide derivatives containing furan rings is anticipated to lie primarily in the realms of antimicrobial and anticancer activities, drawing upon the known properties of their constituent parts.

Antimicrobial Activity

Nitroaromatic compounds, including nitrofuran derivatives, are known to exert their antimicrobial effects through bioreduction.[6] The nitro group can be reduced by microbial nitroreductases to form reactive nitroso and hydroxylamine intermediates, which can induce cellular damage. The furan moiety itself is a key component of many antimicrobial agents.[1]

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

  • Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Culture the target bacterial or fungal strains overnight in an appropriate broth medium.

  • Serial Dilution: In a 96-well microtiter plate, perform serial two-fold dilutions of the test compound in the broth medium.

  • Inoculation: Inoculate each well with a standardized suspension of the microorganism.

  • Incubation: Incubate the plates at the optimal temperature for the growth of the microorganism (e.g., 37°C for bacteria) for 18-24 hours.

  • Analysis: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

G Start Start Prepare_Compound_Stock Prepare Compound Stock Solution Start->Prepare_Compound_Stock Culture_Microorganism Culture Microorganism Overnight Start->Culture_Microorganism Serial_Dilution Perform Serial Dilutions in 96-well Plate Prepare_Compound_Stock->Serial_Dilution Inoculate_Wells Inoculate Wells with Microorganism Culture_Microorganism->Inoculate_Wells Serial_Dilution->Inoculate_Wells Incubate_Plate Incubate at Optimal Temperature Inoculate_Wells->Incubate_Plate Read_Results Determine Lowest Concentration with No Visible Growth Incubate_Plate->Read_Results End End (MIC Value) Read_Results->End

Caption: Workflow for Minimum Inhibitory Concentration (MIC) assay.

Anticancer Activity

Nitrobenzamide derivatives have been investigated for their anticancer properties, with some acting as inhibitors of poly(ADP-ribose) polymerase (PARP), an enzyme crucial for DNA repair.[7] The furan ring is also present in numerous compounds with demonstrated cytotoxic activity against various cancer cell lines.[8]

Experimental Protocol: MTT Assay for Cytotoxicity

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the 2-nitrobenzamide-furan derivative for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of approximately 570 nm using a microplate reader.

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.

Potential Mechanisms of Action and Future Directions

The biological activity of 2-nitrobenzamide-furan derivatives is likely to be multifaceted. The nitro group can act as a bioreductive "warhead," particularly in the hypoxic environments characteristic of solid tumors and certain microbial infections. This reduction can generate reactive oxygen species (ROS), leading to oxidative stress and cell death.

G Compound 2-Nitrobenzamide-Furan Derivative Bioreduction Bioreduction Compound->Bioreduction Nitroreductase Nitroreductase (in cancer cell or microbe) Nitroreductase->Bioreduction ROS Reactive Oxygen Species (ROS) Bioreduction->ROS Cellular_Damage Oxidative Stress & Cellular Damage ROS->Cellular_Damage Apoptosis Apoptosis / Cell Death Cellular_Damage->Apoptosis

Caption: Proposed bioreductive activation pathway.

Future research in this area should focus on the synthesis and biological evaluation of a library of these hybrid molecules with systematic variations in substitution patterns on both the benzamide and furan rings. This will allow for the establishment of clear structure-activity relationships (SAR). Furthermore, detailed mechanistic studies are warranted to identify the specific molecular targets and signaling pathways modulated by these compounds.

Conclusion

The strategic combination of the 2-nitrobenzamide and furan scaffolds represents a promising avenue for the discovery of novel therapeutic agents. The synthetic accessibility of these compounds, coupled with the potential for potent antimicrobial and anticancer activities, makes them an attractive area for further investigation. The methodologies and insights provided in this guide offer a solid foundation for researchers to explore the full therapeutic potential of this intriguing class of molecules.

References

  • Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. (2024). Biointerface Research in Applied Chemistry, 14(5), 458.
  • A Comparative Analysis of the Antibacterial Efficacy of Novel Benzamide Deriv
  • In-Vitro Antimicrobial Activity of N-Benzamide Derivatives: A Technical Guide. (n.d.). BenchChem.
  • Potential Therapeutic Targets of Nitrobenzamide Derivatives: An In-depth Technical Guide. (n.d.). BenchChem.
  • Synthesis, Characterization and Biological Evaluation of Novel Benzamidine Derivatives: Newer Antibiotics for Periodontitis Tre
  • Antitumor Activity In Vitro Provided by N-Alkyl-Nitroimidazole Compounds. (2020). The Open Medicinal Chemistry Journal, 14, 47-52.
  • Synthesis and biological evaluation of new N-(2-hydroxy-4(or 5)-nitro/aminophenyl)benzamides and phenylacetamides as antimicrobial agents. (2009). Bioorganic & Medicinal Chemistry, 17(17), 6335-6342.
  • Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo. (2024). RSC Medicinal Chemistry.
  • Dataset of NIR, MIR, FIR and NMR spectroscopy and GC-MS of real samples of e-liquids from Malaysia and France. (2024).
  • Discovery of 2-(furan-2-ylmethylene)hydrazine-1-carbothioamide derivatives as novel inhibitors of SARS-CoV-2 main protease. (2023). European Journal of Medicinal Chemistry, 258, 115599.
  • Synthesis and antimicrobial activity of novel benzo[b]furan derivatives. (2014). Der Pharma Chemica, 6(6), 334-341.
  • Amide Bond Formation via the Rearrangement of Nitrile Imines Derived from N-2-Nitrophenyl Hydrazonyl Bromides. (2012). Organic Letters, 14(1), 170-173.
  • Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. (2018). Medicinal Chemistry (Los Angeles), 8(10), 273-280.
  • N-[furan-2-yl-(3-nitrophenyl)methyl]benzamide. (n.d.). PubChem.
  • Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. (2020). Oriental Journal of Chemistry, 36(2), 283-290.
  • Application Notes and Protocols for the Synthesis of Amides from 2-Furancarboxylic Acid. (n.d.). BenchChem.
  • In Vitro Anti-Microbial Activity and Anti-Cancer Potential of Novel Synthesized Carbamothioyl-Furan-2-Carboxamide Deriv
  • Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity. (2022). Molecules, 27(8), 2548.
  • Furan: A Promising Scaffold for Biological Activity. (2024). International Journal of Pharmaceutical and Bio-Medical Science, 4(1), 1-10.
  • ELECTRONIC SUPPORTING INFORMATION FOR Molecular structure and composition elucidation of an industrial humin and its fractions. (n.d.). The Royal Society of Chemistry.
  • Method for preparing a natrobenzoic acid amide derivative. (1986).
  • CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. (n.d.).
  • Amide Synthesis. (n.d.). Fisher Scientific.
  • A Comparative Guide to the Biological Evaluation of Novel Compounds Derived from 5-Nitro-2-furaldehyde. (n.d.). BenchChem.
  • Theoretical Spectroscopic Study (IR, Raman, UV, and NMR) for Furan and Two of its Derivatives. (2018). International Journal of Pharmaceutical Sciences Review and Research, 52(2), 48-56.
  • Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. (2023). Waseda University.
  • Scientific Opinion on Flavouring Group Evaluation 13 Revision 3 (FGE.13Rev3): furfuryl and furan derivatives with and without additional side-chain substituents and heteroatoms from chemical group 14. (2021). EFSA Journal, 19(2), e06386.
  • Antitumor Activity In Vitro Provided by N-Alkyl-Nitroimidazole Compounds. (2020).
  • In Vitro Evaluation of Antipseudomonal Activity and Safety Profile of Peptidomimetic Furin Inhibitors. (2024). International Journal of Molecular Sciences, 25(18), 10139.

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Protocols & Analytical Methods

Method

Synthesis of N-(furan-2-ylmethyl)-2-nitrobenzamide from 2-nitrobenzoyl chloride

Application Note: Precision Synthesis of N-(Furan-2-ylmethyl)-2-nitrobenzamide Abstract This guide details a robust, scalable protocol for the synthesis of N-(furan-2-ylmethyl)-2-nitrobenzamide via nucleophilic acyl subs...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Synthesis of N-(Furan-2-ylmethyl)-2-nitrobenzamide

Abstract

This guide details a robust, scalable protocol for the synthesis of N-(furan-2-ylmethyl)-2-nitrobenzamide via nucleophilic acyl substitution. By utilizing 2-nitrobenzoyl chloride and furfurylamine under anhydrous conditions, this method minimizes side reactions (hydrolysis) and simplifies purification. The resulting scaffold is a critical pharmacophore in fragment-based drug discovery, particularly for antimicrobial and anticancer libraries.

Introduction & Strategic Rationale

The amide bond formation between an electron-deficient aromatic acid chloride and a heteroaromatic amine requires careful control of stoichiometry and pH to prevent bis-acylation or hydrolysis.

  • Reaction Selection: We utilize the Acid Chloride Method (Schotten-Baumann type conditions adapted to organic solvent) rather than carbodiimide coupling (e.g., EDC/NHS).

    • Why? Acid chlorides are more reactive, requiring no downstream removal of urea byproducts (e.g., DCU), leading to a cleaner crude profile.

  • Base Selection: Triethylamine (TEA) is selected as the proton scavenger. Its hydrochloride salt is soluble in organic reaction media (DCM) but easily removed via aqueous workup.

  • Solvent System: Dichloromethane (DCM) is the solvent of choice due to its high solubility for both reactants and its immiscibility with water, facilitating an efficient biphasic workup.

Reaction Mechanism

The reaction proceeds via a nucleophilic addition-elimination pathway.

  • Nucleophilic Attack: The lone pair of the furfurylamine nitrogen attacks the carbonyl carbon of the acid chloride, forming a tetrahedral intermediate.

  • Elimination: The chloride ion is expelled, reforming the carbonyl double bond.

  • Deprotonation: The auxiliary base (TEA) abstracts the acidic proton from the cationic nitrogen species to generate the neutral amide and triethylamine hydrochloride.

Experimental Protocol

Reagents & Equipment
ReagentMW ( g/mol )Equiv.[1][2]Amount (Example)Role
2-Nitrobenzoyl chloride 185.561.01.86 gElectrophile
Furfurylamine 97.121.11.07 g (~0.97 mL)Nucleophile
Triethylamine (TEA) 101.191.51.52 g (~2.1 mL)Base (Proton Scavenger)
Dichloromethane (DCM) --20 mLSolvent (Anhydrous)

Equipment:

  • 100 mL Round-bottom flask (RBF) with magnetic stir bar.

  • Addition funnel or syringe pump.

  • Ice-water bath.

  • Rotary evaporator.

Step-by-Step Procedure

Step 1: Preparation of Nucleophile Solution

  • Flame-dry a 100 mL RBF and purge with Nitrogen (

    
    ) or Argon.
    
  • Add Furfurylamine (1.1 equiv) and Triethylamine (1.5 equiv) to DCM (10 mL).

  • Cool the solution to 0°C using an ice-water bath. Cooling is critical to control the exotherm and prevent side reactions.

Step 2: Addition of Electrophile

  • Dissolve 2-Nitrobenzoyl chloride (1.0 equiv) in DCM (10 mL) in a separate vial.

  • Add the acid chloride solution dropwise to the cold amine solution over 15–20 minutes.

    • Note: The solution may turn slightly yellow or cloudy due to the formation of TEA·HCl salts.[3][4]

  • Once addition is complete, remove the ice bath and allow the reaction to warm to Room Temperature (20–25°C) .

  • Stir for 3–4 hours . Monitor by TLC (System: 30% EtOAc in Hexanes; Product

    
    ).
    

Step 3: Workup (Purification Phase 1)

  • Quench the reaction by adding 10 mL of 1M HCl . This converts unreacted amine to its water-soluble salt.

  • Transfer to a separatory funnel. Separate the organic (DCM) layer.

  • Wash the organic layer with:[5]

    • 1 x 10 mL 1M HCl (removes trace amine).

    • 2 x 10 mL Saturated NaHCO₃ (removes unreacted acid and HCl traces).

    • 1 x 10 mL Brine (saturated NaCl).

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄ .

  • Filter and concentrate under reduced pressure (Rotovap) to yield the crude solid.

Step 4: Crystallization (Purification Phase 2)

  • Dissolve the crude solid in a minimum amount of hot Ethanol .

  • Add water dropwise until turbidity persists.

  • Cool slowly to 4°C. Filter the crystals and wash with cold hexanes.

  • Dry in a vacuum oven at 40°C for 4 hours.

Process Visualization

Scheme 1: Reaction Mechanism

ReactionMechanism Start Reagents (Acid Chloride + Amine) Tetrahedral Tetrahedral Intermediate Start->Tetrahedral Nucleophilic Attack Elimination Chloride Elimination Tetrahedral->Elimination - Cl⁻ Deprotonation Deprotonation (by TEA) Elimination->Deprotonation Cationic Amide Product Final Amide Product Deprotonation->Product - TEA·HCl

Caption: Step-wise mechanistic pathway from reagents to the final amide bond formation.

Scheme 2: Workup & Purification Workflow

WorkupWorkflow Reaction Reaction Mixture (DCM) AcidWash Wash: 1M HCl (Removes Amine) Reaction->AcidWash BaseWash Wash: Sat. NaHCO₃ (Removes Acid) AcidWash->BaseWash Drying Dry (Na₂SO₄) & Concentrate BaseWash->Drying Crystallization Recrystallization (EtOH/H₂O) Drying->Crystallization Final Pure Product (Solid) Crystallization->Final

Caption: Purification workflow ensuring removal of unreacted starting materials and salts.

Characterization & Quality Control

As specific literature data for the ortho-nitro isomer is less common than the para-isomer, the following Predicted Analytical Data is derived from fragment analysis and standard substitution patterns. These values serve as the acceptance criteria.

1. Melting Point:

  • Expected Range: 105–115°C (Estimate based on structural analogs).

  • Note: A sharp melting range (<2°C) indicates high purity.

2. ¹H NMR (400 MHz, CDCl₃):

  • δ 7.95 – 8.15 (m, 1H): 2-Nitro aromatic proton (deshielded).

  • δ 7.50 – 7.75 (m, 3H): Remaining aromatic protons.

  • δ 7.38 (dd, 1H): Furan C5-H.

  • δ 6.60 (br s, 1H): Amide N-H.

  • δ 6.34 (dd, 1H): Furan C4-H.

  • δ 6.28 (d, 1H): Furan C3-H.

  • δ 4.65 (d, J=5.6 Hz, 2H): Methylene (-CH₂-) bridge.

3. IR Spectroscopy (ATR):

  • 3280 cm⁻¹: N-H stretch (Amide).

  • 1650 cm⁻¹: C=O stretch (Amide I band).

  • 1530 cm⁻¹, 1350 cm⁻¹: N-O stretch (Nitro group, asymmetric/symmetric).

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Hydrolysis of Acid ChlorideEnsure DCM is anhydrous; keep 2-nitrobenzoyl chloride bottle tightly sealed.
Oiling Out Impure ProductUse a seed crystal during recrystallization or switch solvent to Toluene/Hexane.
Dark Color Oxidation of FuranPerform reaction under inert atmosphere (

); avoid prolonged exposure to light.

Safety & Hazards (HSE)

  • 2-Nitrobenzoyl Chloride: Corrosive, lachrymator. Causes severe skin burns and eye damage. Handle in a fume hood.

  • Furfurylamine: Combustible liquid. Harmful if swallowed or absorbed through skin.

  • DCM: Suspected carcinogen. Use chemically resistant gloves (PVA or Viton recommended over Nitrile for prolonged exposure).

References

  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852.

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter 10: Nucleophilic Substitution at the Carbonyl Group).

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 69467, 2-Nitrobenzoyl chloride.

  • Sigma-Aldrich. (2023). Safety Data Sheet: Furfurylamine.

Sources

Application

Application Note &amp; Protocol: Synthesis of N-(furan-2-ylmethyl)-2-nitrobenzamide

For: Researchers, scientists, and drug development professionals. Abstract This document provides a comprehensive, in-depth guide for the synthesis of N-(furan-2-ylmethyl)-2-nitrobenzamide through the acylation of furfur...

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive, in-depth guide for the synthesis of N-(furan-2-ylmethyl)-2-nitrobenzamide through the acylation of furfurylamine with 2-nitrobenzoyl chloride. The protocol herein is designed to be a self-validating system, emphasizing not only the procedural steps but also the underlying chemical principles and safety considerations. This application note is intended to serve as a practical resource for researchers engaged in organic synthesis, medicinal chemistry, and materials science, where furan-containing scaffolds are of significant interest.

Introduction

The reaction between an amine and an acyl chloride is a fundamental transformation in organic synthesis, yielding an amide linkage that is central to the structure of numerous pharmaceuticals, agrochemicals, and polymers. Specifically, the synthesis of N-(furan-2-ylmethyl)-2-nitrobenzamide involves the nucleophilic acyl substitution of 2-nitrobenzoyl chloride with furfurylamine. The furan moiety is a versatile heterocyclic scaffold present in many biologically active compounds, while the nitrobenzoyl group can serve as a precursor for further chemical modifications or as a pharmacophore itself.

This protocol details a robust and reproducible method for this synthesis, addressing critical aspects from reagent handling and reaction setup to product purification and characterization.

Reaction Mechanism and Scientific Principles

The reaction proceeds via a nucleophilic addition-elimination mechanism.[1][2][3] The lone pair of electrons on the nitrogen atom of furfurylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of 2-nitrobenzoyl chloride.[1][2][4] This initial addition step forms a tetrahedral intermediate.[5] Subsequently, the intermediate collapses, reforming the carbonyl double bond and eliminating the chloride ion as a leaving group.[1][2] An excess of the amine or the addition of a non-nucleophilic base is often employed to neutralize the hydrogen chloride (HCl) byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic.[1]

Materials and Equipment

Reagents
ReagentFormulaMW ( g/mol )PuritySupplier
FurfurylamineC₅H₇NO97.12≥99%Sigma-Aldrich
2-Nitrobenzoyl chlorideC₇H₄ClNO₃185.56≥98%Sigma-Aldrich
Dichloromethane (DCM), anhydrousCH₂Cl₂84.93≥99.8%Fisher Scientific
Triethylamine (Et₃N)C₆H₁₅N101.19≥99.5%Acros Organics
Saturated Sodium Bicarbonate (NaHCO₃) solutionNaHCO₃84.01-Lab-prepared
Anhydrous Magnesium Sulfate (MgSO₄)MgSO₄120.37-VWR
Ethyl AcetateC₄H₈O₂88.11ACS GradeFisher Scientific
HexanesC₆H₁₄86.18ACS GradeFisher Scientific
Equipment
  • Round-bottom flasks (50 mL and 100 mL)

  • Magnetic stirrer and stir bars

  • Dropping funnel

  • Ice bath

  • Reflux condenser

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Glass funnel and filter paper

  • Beakers and Erlenmeyer flasks

  • pH paper

  • Standard laboratory glassware and consumables

Experimental Protocol

Reaction Setup and Execution

Diagram of Experimental Workflow:

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification reagents Dissolve Furfurylamine & Triethylamine in DCM cooling Cool to 0°C reagents->cooling addition Add 2-Nitrobenzoyl Chloride Solution cooling->addition stir Stir at 0°C, then Warm to RT addition->stir quench Quench with Water stir->quench extract Extract with DCM quench->extract wash Wash with NaHCO₃ & Brine extract->wash dry Dry over MgSO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography concentrate->purify product Isolate Pure Product purify->product

Caption: Workflow for the synthesis of N-(furan-2-ylmethyl)-2-nitrobenzamide.

Step-by-Step Procedure:

  • Reagent Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve furfurylamine (1.0 g, 10.3 mmol) and triethylamine (1.5 mL, 10.8 mmol) in 20 mL of anhydrous dichloromethane (DCM).

    • Rationale: Triethylamine acts as a non-nucleophilic base to neutralize the HCl generated during the reaction, preventing the protonation of the furfurylamine starting material.[1] Anhydrous DCM is used as the solvent to prevent hydrolysis of the highly reactive 2-nitrobenzoyl chloride.

  • Cooling: Place the flask in an ice bath and stir the solution for 10-15 minutes until the internal temperature reaches 0-5 °C.

    • Rationale: The reaction is exothermic. Cooling the reaction mixture helps to control the reaction rate and minimize the formation of side products.

  • Addition of Acyl Chloride: In a separate 50 mL flask, dissolve 2-nitrobenzoyl chloride (1.91 g, 10.3 mmol) in 10 mL of anhydrous DCM. Transfer this solution to a dropping funnel and add it dropwise to the stirred furfurylamine solution over 15-20 minutes, maintaining the temperature below 10 °C.

    • Rationale: Slow, dropwise addition is crucial to manage the exothermicity of the reaction and prevent the formation of undesired byproducts.

  • Reaction Progression: After the addition is complete, continue to stir the reaction mixture at 0 °C for an additional 30 minutes. Then, remove the ice bath and allow the reaction to warm to room temperature, stirring for another 2-3 hours.

    • Rationale: Allowing the reaction to proceed at room temperature ensures it goes to completion. The progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: a. Quench the reaction by slowly adding 20 mL of water to the flask. b. Transfer the mixture to a 250 mL separatory funnel. c. Separate the organic layer. Wash the organic layer sequentially with 20 mL of saturated sodium bicarbonate solution (to remove any remaining HCl and acidic impurities) and 20 mL of brine (to remove residual water). d. Dry the organic layer over anhydrous magnesium sulfate. e. Filter the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 30%).

    • Rationale: Column chromatography is an effective method for separating the desired product from unreacted starting materials and any byproducts.

  • Product Isolation: Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to yield N-(furan-2-ylmethyl)-2-nitrobenzamide as a solid.

Safety Precautions

  • 2-Nitrobenzoyl chloride is corrosive and causes severe skin burns and eye damage.[6][7][8] It is also a lachrymator. Handle this reagent in a well-ventilated chemical fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[6][9] In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.[6][7][8]

  • Furfurylamine is a flammable liquid and is harmful if swallowed or in contact with skin.[10][11][12] It can cause skin and eye irritation.[13] Handle in a well-ventilated area, away from ignition sources.[10][11][14] Wear appropriate PPE.[10][13]

  • Dichloromethane (DCM) is a volatile and potentially carcinogenic solvent. All operations involving DCM should be conducted in a chemical fume hood.

  • Triethylamine has a strong, unpleasant odor and is corrosive. Handle with care in a well-ventilated area.

Characterization of N-(furan-2-ylmethyl)-2-nitrobenzamide

The identity and purity of the synthesized compound should be confirmed by standard analytical techniques.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum will provide information on the different proton environments in the molecule. Expected signals include those for the furan ring protons, the methylene bridge protons, and the aromatic protons of the nitrobenzoyl group, as well as the amide N-H proton.[15][16][17]

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): This technique will show the number of unique carbon environments in the molecule, confirming the presence of the furan, benzoyl, and methylene carbons.

  • IR (Infrared) Spectroscopy: The IR spectrum should show characteristic absorption bands for the N-H stretch of the amide, the C=O stretch of the amide, and the N-O stretches of the nitro group.[18]

  • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the product. The molecular ion peak corresponding to the calculated mass of N-(furan-2-ylmethyl)-2-nitrobenzamide should be observed.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low Yield Incomplete reaction.Extend the reaction time at room temperature. Monitor the reaction by TLC.
Hydrolysis of 2-nitrobenzoyl chloride.Ensure all glassware is oven-dried and anhydrous solvents are used.
Loss of product during work-up or purification.Perform extractions and washes carefully. Optimize the solvent system for column chromatography.
Impure Product Incomplete removal of starting materials or byproducts.Optimize the purification step (e.g., adjust the solvent gradient for column chromatography, consider recrystallization).
Side reactions due to overheating.Maintain strict temperature control during the addition of the acyl chloride.

Conclusion

The protocol described in this application note provides a reliable and efficient method for the synthesis of N-(furan-2-ylmethyl)-2-nitrobenzamide. By understanding the underlying chemical principles and adhering to the detailed procedural and safety guidelines, researchers can confidently prepare this valuable compound for further applications in their respective fields.

References

  • Loba Chemie. (2016). Furfurylamine for Synthesis MSDS. Retrieved from [Link]

  • PubChem. (n.d.). 2-Nitrobenzoyl chloride. National Center for Biotechnology Information. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Hazard Summary: Furfurylamine. Retrieved from [Link]

  • Yufeng, C. (n.d.). Acyl chloride. Retrieved from [Link]

  • Clark, J. (n.d.). Reaction between acyl chlorides and amines - addition / elimination. Chemguide. Retrieved from [Link]

  • M. A. Chem. (2015, December 12). Acylation (Acid Chloride Reactions) [Video]. YouTube. [Link]

  • Park, D. S., et al. (2016). Tunable Oleo-Furan Surfactants by Acylation of Renewable Furans. ACS Central Science, 2(10), 717-722. [Link]

  • LibreTexts. (2023). Addition & Elimination Reactions in Acyl Chlorides. Chemistry LibreTexts. Retrieved from [Link]

  • Zhang, Y., et al. (2022). Efficient synthesis of furfurylamine from biomass via a hybrid strategy in an EaCl:Gly–water medium. Frontiers in Chemistry, 10, 969438. [Link]

  • Chemistry Steps. (n.d.). Reactions of Acid Chlorides (ROCl) with Nucleophiles. Retrieved from [Link]

  • El-Faham, A., et al. (2024). N′-(Furan-2-ylmethylene)-2-hydroxybenzohydrazide and its metal complexes: synthesis, spectroscopic investigations, DFT calculations and cytotoxicity profiling. Journal of the Egyptian National Cancer Institute, 36(1), 1-13. [Link]

  • Bhanage, B. M., et al. (2016). Reductive amination of furfural to furfurylamine using aqueous ammonia solution and molecular hydrogen: an environmentally friendly approach. Green Chemistry, 18(11), 3271-3279. [Link]

  • Chen, T., et al. (2018). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Medicinal Chemistry, 8(10), 273-280. [Link]

  • ResearchGate. (2016). Possible reaction path for the formation of furfurylamine under the studied reaction conditions. Retrieved from [Link]

  • Kumar, S., et al. (2021). Base-Free Synthesis of Furfurylamines from Biomass Furans Using Ru Pincer Complexes. ChemCatChem, 13(12), 2913-2918. [Link]

  • Hartough, H. D. (1950). U.S. Patent No. 2,515,123. Washington, DC: U.S.
  • Wang, Y., et al. (2022). Discovery of 2-(furan-2-ylmethylene)hydrazine-1-carbothioamide derivatives as novel inhibitors of SARS-CoV-2 main protease. European Journal of Medicinal Chemistry, 238, 114468. [Link]

  • Hartough, H. D., & Kosak, A. I. (1949). U.S. Patent No. 2,460,822. Washington, DC: U.S.
  • ResearchGate. (n.d.). Furan acylation to renewable oleo-furansulfonate (OFS) surfactants. Retrieved from [Link]

  • Park, D. S., et al. (2016). Tunable Oleo-Furan Surfactants by Acylation of Renewable Furans. ACS Central Science, 2(10), 717-722. [Link]

  • El-Shehry, M. F., et al. (2013). Synthesis of some novel azaheterocycles utilizing 3-(4-nitrobenzylidene)-5-phenylfuran-2(3H)-one with expected antimicrobial activity. Der Pharma Chemica, 5(5), 318-326. [Link]

  • University of Nebraska-Lincoln. (n.d.). Introduction to NMR and Its Application in Metabolite Structure Determination. Retrieved from [Link]

  • Google Patents. (2021). WO2021165818A1 - Process and intermediates for the preparation of 2-fluoro-n-methyl-4-[7-quinolin-6-yl-methyl)-imidazo[1,2-b][6][11][13]triazin-2yl]benzamide. Retrieved from

  • McMahon, R. J. (n.d.). CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. University of Wisconsin-Madison. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2015, August 12). Organic Chemistry II - Solving a Structure Based on IR and NMR Spectra [Video]. YouTube. [Link]

  • PubChem. (n.d.). Furan-2-carboxylic acid derivatives and process for the preparation thereof. National Center for Biotechnology Information. Retrieved from [Link]

Sources

Method

The N-(furan-2-ylmethyl)-2-nitrobenzamide Scaffold: A Versatile Platform for Medicinal Chemistry Exploration

Introduction: Unveiling the Potential of a Hybrid Scaffold In the landscape of medicinal chemistry, the strategic combination of privileged structural motifs is a powerful approach to developing novel therapeutic agents....

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Hybrid Scaffold

In the landscape of medicinal chemistry, the strategic combination of privileged structural motifs is a powerful approach to developing novel therapeutic agents. The N-(furan-2-ylmethyl)-2-nitrobenzamide scaffold represents a compelling example of such a design strategy, marrying the well-documented biological activities of the furan ring with the diverse pharmacological profile of nitrobenzamides. The furan moiety, a five-membered aromatic heterocycle, is a cornerstone in drug discovery, gracing the structures of numerous antimicrobial, anti-inflammatory, and anticancer agents.[1][2][3] Its ability to act as a bioisostere for phenyl rings allows for the fine-tuning of pharmacokinetic properties.[4] Concurrently, the nitrobenzamide framework has been explored for a range of therapeutic applications, including antimicrobial and anticancer activities.[5][6]

This technical guide provides a comprehensive overview of the N-(furan-2-ylmethyl)-2-nitrobenzamide scaffold for researchers, scientists, and drug development professionals. We will delve into a detailed synthetic protocol, outline key biological evaluation methodologies, and discuss the prospective structure-activity relationships (SAR) that could guide the development of novel therapeutics based on this promising chemical framework.

Synthesis of N-(furan-2-ylmethyl)-2-nitrobenzamide: A Step-by-Step Protocol

The synthesis of N-(furan-2-ylmethyl)-2-nitrobenzamide is a straightforward yet crucial step in exploring its medicinal chemistry potential. The following protocol details a reliable method for its preparation via the acylation of furfurylamine with 2-nitrobenzoyl chloride. This approach is selected for its high efficiency and the ready availability of the starting materials.

Causality in Experimental Choices: The use of an acid scavenger like triethylamine or pyridine is critical to neutralize the hydrochloric acid byproduct of the reaction, driving the equilibrium towards product formation and preventing potential side reactions. The choice of an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) is essential to prevent hydrolysis of the highly reactive acyl chloride.

Protocol: Synthesis of N-(furan-2-ylmethyl)-2-nitrobenzamide

Materials:

  • 2-Nitrobenzoyl chloride

  • Furfurylamine

  • Triethylamine or Pyridine

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates (silica gel)

  • Column chromatography setup (silica gel)

  • Appropriate solvents for TLC and column chromatography (e.g., hexane/ethyl acetate mixtures)

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve furfurylamine (1.0 equivalent) and triethylamine (1.1 equivalents) in anhydrous DCM.

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath. This is crucial to control the exothermic nature of the acylation reaction.

  • Addition of Acyl Chloride: Dissolve 2-nitrobenzoyl chloride (1.05 equivalents) in a minimal amount of anhydrous DCM and add it dropwise to the stirred amine solution over 15-20 minutes using a dropping funnel.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by TLC until the starting materials are consumed.

  • Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel.

  • Extraction: Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (to remove any unreacted acid chloride and acidic byproducts), water, and finally brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure N-(furan-2-ylmethyl)-2-nitrobenzamide.

Self-Validation: The purity and identity of the synthesized compound should be rigorously confirmed using techniques such as ¹H NMR, ¹³C NMR, mass spectrometry, and FT-IR spectroscopy. The expected spectral data should be consistent with the structure of N-(furan-2-ylmethyl)-2-nitrobenzamide.

Biological Evaluation: Protocols for Uncovering Therapeutic Potential

The N-(furan-2-ylmethyl)-2-nitrobenzamide scaffold holds promise in several therapeutic areas, primarily as an antimicrobial and anticancer agent. The following protocols provide standardized methods for the initial biological screening of this scaffold and its derivatives.

Antimicrobial Activity Assessment

The evaluation of antimicrobial properties is a critical first step. The broth microdilution method is a quantitative technique to determine the Minimum Inhibitory Concentration (MIC), providing a robust measure of antibacterial efficacy.

Materials:

  • Synthesized N-(furan-2-ylmethyl)-2-nitrobenzamide and its derivatives

  • Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis (Gram-positive), Escherichia coli, Pseudomonas aeruginosa (Gram-negative))

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Spectrophotometer

  • Positive control antibiotics (e.g., Ciprofloxacin, Gentamicin)

  • Negative control (DMSO or the solvent used to dissolve the compounds)

Procedure:

  • Inoculum Preparation: Prepare a bacterial suspension and adjust its turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Compound Preparation: Prepare a stock solution of the test compounds in a suitable solvent (e.g., DMSO). Create serial two-fold dilutions of the compounds in MHB in the wells of a 96-well plate.

  • Inoculation: Add the standardized bacterial inoculum to each well, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Controls: Include wells with bacteria and no compound (growth control), wells with media alone (sterility control), and wells with a standard antibiotic (positive control).

  • Incubation: Incubate the plates at 37 °C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density at 600 nm.

Data Presentation:

CompoundS. aureus MIC (µg/mL)E. coli MIC (µg/mL)
Scaffold Data to be determinedData to be determined
Derivative 1 Data to be determinedData to be determined
Derivative 2 Data to be determinedData to be determined
Ciprofloxacin Reference valueReference value
Anticancer Activity Assessment

The MTT assay is a widely used colorimetric assay to assess the cytotoxic effects of a compound on cancer cell lines. It measures the metabolic activity of cells, which is an indicator of cell viability.[7]

Materials:

  • Synthesized N-(furan-2-ylmethyl)-2-nitrobenzamide and its derivatives

  • Cancer cell lines (e.g., MCF-7 (breast cancer), A549 (lung cancer))

  • Normal cell line (e.g., MCF-10A) for selectivity assessment

  • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Dimethyl sulfoxide (DMSO) or solubilization buffer

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 48 or 72 hours). Include a vehicle control (DMSO).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

  • Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC₅₀ Determination: Calculate the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound that inhibits cell growth by 50%.

Data Presentation:

CompoundMCF-7 IC₅₀ (µM)A549 IC₅₀ (µM)MCF-10A IC₅₀ (µM)Selectivity Index (SI) for MCF-7
Scaffold Data to be determinedData to be determinedData to be determinedCalculated
Derivative 1 Data to be determinedData to be determinedData to be determinedCalculated
Derivative 2 Data to be determinedData to be determinedData to be determinedCalculated
Doxorubicin Reference valueReference valueReference valueCalculated

Selectivity Index (SI) = IC₅₀ in normal cells / IC₅₀ in cancer cells

Structure-Activity Relationship (SAR) Insights and Future Directions

While direct SAR studies on N-(furan-2-ylmethyl)-2-nitrobenzamide are nascent, we can extrapolate potential avenues for optimization based on the known properties of its constituent parts. The following represents a hypothetical SAR exploration to guide future research.

Key Structural Regions for Modification:

  • The Furan Ring: Substitutions at the 5-position of the furan ring are known to significantly impact biological activity.[8] Introducing electron-withdrawing or electron-donating groups could modulate the electronic properties of the entire molecule, influencing its interaction with biological targets.

  • The Benzamide Moiety: The position and nature of the nitro group on the benzamide ring are critical. The ortho-nitro substitution may influence the conformation of the molecule. Exploring meta- and para-nitro analogs, as well as replacing the nitro group with other electron-withdrawing groups (e.g., cyano, trifluoromethyl), could lead to derivatives with altered activity and toxicity profiles.

  • The Amide Linker: The amide bond provides structural rigidity. Modifications to this linker, such as N-alkylation or replacement with a bioisosteric group, could alter the compound's flexibility and hydrogen bonding capacity.

Visualizing the SAR Exploration:

SAR_Exploration cluster_furan Furan Ring Modifications cluster_benzamide Benzamide Ring Modifications cluster_linker Amide Linker Modifications Scaffold N-(furan-2-ylmethyl) -2-nitrobenzamide Furan_5_EWG 5-position: Electron-Withdrawing Group Scaffold->Furan_5_EWG Explore Impact on Activity Furan_5_EDG 5-position: Electron-Donating Group Scaffold->Furan_5_EDG Explore Impact on Activity Nitro_meta meta-Nitro Analog Scaffold->Nitro_meta Investigate Isomeric Effects Nitro_para para-Nitro Analog Scaffold->Nitro_para Investigate Isomeric Effects Nitro_replacement Nitro Replacement (e.g., -CN, -CF3) Scaffold->Nitro_replacement Modulate Electronic Properties N_alkylation N-Alkylation Scaffold->N_alkylation Alter Flexibility Bioisostere Bioisosteric Replacement Scaffold->Bioisostere Modify H-bonding Capacity

Caption: Potential avenues for SAR studies on the N-(furan-2-ylmethyl)-2-nitrobenzamide scaffold.

Conclusion and Future Perspectives

The N-(furan-2-ylmethyl)-2-nitrobenzamide scaffold presents a promising starting point for the development of novel therapeutic agents. Its rational design, combining two biologically active pharmacophores, and its straightforward synthesis make it an attractive candidate for further investigation. The protocols outlined in this guide provide a solid foundation for researchers to explore the antimicrobial and anticancer potential of this scaffold and its derivatives. Future work should focus on the synthesis of a focused library of analogs to systematically probe the structure-activity relationships and to identify lead compounds with enhanced potency and selectivity. Mechanistic studies will also be crucial to elucidate the mode of action of any promising candidates, ultimately paving the way for their potential clinical development.

References

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  • Overview of Antimicrobial Properties of Furan. Human Journals. (URL: [Link])

  • Furan-Conjugated Tripeptides as Potent Antitumor Drugs. PMC. (URL: [Link])

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  • Design, synthesis and antimycobacterial activity of novel nitrobenzamide deriv
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  • Discovery of 2,5-disubstituted furan derivatives featuring a benzamide motif for overcoming P-glycoprotein mediated multidrug resistance in MCF-7/ADR cell. PubMed. (URL: [Link])

  • EVALUATION OF BIOLOGICAL PROPERTIES OF SOME NITROBENZOFURAZAN DERIVATIVES CONTAINING A SULFIDE GROUP. (URL: Available upon request)
  • Synthesis and Structure-Activity Relationship of 1-(2-Furoyl)Piperazine Bearing Benzamides as Butyrylcholinesterase Inhibitors. ResearchGate. (URL: [Link])

  • Furan-Based Drug Candidates: A Comparative Guide to Structure-Activity Relationships. BenchChem. (URL: Available upon request)
  • 4 - Organic Syntheses Procedure. (URL: [Link])

  • Synthesis, characterization and biological evaluation of n-(4- Morpholin-3-fluorophenyl)-n-(furan-2-ylmethyl). ycmou. (URL: Available upon request)
  • Synthesis, Characterization of 4- Nitrobenzamide Derivatives and their Antimicrobial Activity. International Journal of Pharmacy and Biological Sciences. (URL: [Link])

  • Biological evaluation and molecular docking studies of nitro benzamide derivatives with respect to in vitro anti-inflammatory activity. ResearchGate. (URL: [Link])

  • Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. (URL: Available upon request)
  • Diversity‐Oriented Synthesis and Antibiofilm Evaluation of Furan‐2‐Carboxamides. PMC. (URL: [Link])

  • Synthesis and antimicrobial activity of novel benzo[b]furan derivatives. Der Pharma Chemica. (URL: [Link])

Sources

Application

Application Note: Solvent Selection for N-(furan-2-ylmethyl)-2-nitrobenzamide Synthesis

Executive Summary The synthesis of N-(furan-2-ylmethyl)-2-nitrobenzamide (via the acylation of furfurylamine with 2-nitrobenzoyl chloride) presents a classic process chemistry challenge: balancing the solubility requirem...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of N-(furan-2-ylmethyl)-2-nitrobenzamide (via the acylation of furfurylamine with 2-nitrobenzoyl chloride) presents a classic process chemistry challenge: balancing the solubility requirements of a polar nitro-aromatic electrophile against the acid-sensitivity of the electron-rich furan ring.

While Dichloromethane (DCM) has historically been the default solvent for such Schotten-Baumann-type acylations, this Application Note validates 2-Methyltetrahydrofuran (2-MeTHF) and Ethyl Acetate (EtOAc) as superior, sustainable alternatives. These solvents not only align with Green Chemistry principles (CHEM21 guides) but also offer distinct processing advantages—specifically in facilitating aqueous workups and minimizing furan polymerization risks by managing the HCl byproduct.

Chemical Context & Reaction Mechanism[1][2][3]

The Transformation

The target molecule is synthesized via a nucleophilic acyl substitution. The amine nitrogen of furfurylamine attacks the carbonyl carbon of 2-nitrobenzoyl chloride, displacing chloride.

Critical Process Parameter (CPP): The reaction generates stoichiometric Hydrogen Chloride (HCl). Furan rings are highly susceptible to acid-catalyzed ring opening and polymerization (resinification). Therefore, the solvent system must facilitate the immediate neutralization or removal of HCl.

Mechanism Visualization

The following diagram illustrates the reaction pathway and the critical acid-scavenging step required to preserve the furan moiety.

ReactionMechanism Reactants Reactants: 2-Nitrobenzoyl Cl + Furfurylamine Intermediate Tetrahedral Intermediate Reactants->Intermediate Nucleophilic Attack Product Target Amide: N-(furan-2-ylmethyl)- 2-nitrobenzamide Intermediate->Product Elimination Byproduct Byproduct: HCl Intermediate->Byproduct Elimination Scavenger Base Scavenger (Et3N or Na2CO3) Byproduct->Scavenger Neutralization (Critical for Furan Stability) Salt Salt Waste (Et3N·HCl) Scavenger->Salt

Figure 1: Reaction pathway highlighting the critical HCl neutralization step to prevent furan degradation.[1]

Solvent Selection Strategy

The selection process moves beyond "solubility" to encompass workup efficiency and environmental impact. We evaluated solvents based on three pillars: Solubility Power , Immiscibility (Workup) , and Sustainability .

Comparative Solvent Data

The following table summarizes the performance of candidate solvents for this specific amide coupling.

SolventSolubility (Reactants)Solubility (Product)Green Rating (CHEM21)Workup EfficiencyRecommendation
DCM ExcellentExcellentHazardousGood (Phase sep)Avoid (Toxic/Regulated)
THF ExcellentExcellentProblematicPoor (Water miscible)Avoid (Peroxides/Emulsions)
2-MeTHF GoodGoodRecommended Excellent (Immiscible)Primary Choice
EtOAc ModerateModerateRecommended GoodSecondary Choice
Toluene ModeratePoorProblematicModerateSpecialized (Precipitation)
The Logic for 2-MeTHF

2-Methyltetrahydrofuran (2-MeTHF) is the optimal choice for this protocol:

  • Biogenic Origin: Derived from corncobs/bagasse (furfural), aligning with the furan-based feedstock of the amine reactant.

  • Water Immiscibility: Unlike THF, 2-MeTHF forms a clean biphasic layer with water. This allows for a "one-pot" reaction and workup where the organic layer is washed with aqueous base to remove salts, without requiring solvent exchange.

  • Stability: It has a higher boiling point (80°C) than THF/DCM and is more stable to acids/bases.

SolventDecision Start Start: Solvent Selection SolubilityCheck Are reactants soluble? Start->SolubilityCheck DCM DCM (Legacy Standard) SolubilityCheck->DCM Yes THF THF (Workup Issues) SolubilityCheck->THF Yes MeTHF 2-MeTHF (Optimal) SolubilityCheck->MeTHF Yes GreenCheck Is it Green/Sustainable? WorkupCheck Is it Water Immiscible? GreenCheck->WorkupCheck Yes WorkupCheck->MeTHF Yes (Clean Phase Sep) EtOAc EtOAc (Viable Alternative) WorkupCheck->EtOAc Yes DCM->GreenCheck No (Chlorinated) THF->WorkupCheck No (Miscible) MeTHF->GreenCheck Yes

Figure 2: Decision tree leading to the selection of 2-MeTHF over legacy solvents.

Experimental Protocol (The "Golden" Method)

This protocol utilizes a Biphasic Schotten-Baumann approach using 2-MeTHF. This method is self-validating because the byproduct (HCl) is immediately sequestered into the aqueous phase, driving the reaction to completion and protecting the furan ring.

Materials
  • Reactant A: 2-Nitrobenzoyl chloride (1.0 equiv) [Warning: Shock sensitive in pure form; handle gently].

  • Reactant B: Furfurylamine (1.1 equiv).

  • Base: Sodium Carbonate (

    
    ), 10% aqueous solution (2.0 equiv).
    
  • Solvent: 2-MeTHF (10 volumes relative to acid chloride).

Step-by-Step Procedure
  • Preparation of Organic Phase:

    • Dissolve 2-nitrobenzoyl chloride (1.0 eq) in 2-MeTHF (5 vol) in a round-bottom flask.

    • Note: Ensure the solution is clear (yellowish).

  • Preparation of Aqueous Phase:

    • Dissolve furfurylamine (1.1 eq) in the 10%

      
       solution (5 vol).
      
    • Why? Pre-dissolving the amine in the base ensures that as soon as the amide bond forms, the released HCl is neutralized by the surrounding carbonate.

  • Biphasic Addition (Exotherm Control):

    • Cool the organic phase to 0–5°C.

    • Slowly add the aqueous amine/base mixture to the organic phase with vigorous stirring.

    • Monitor: Maintain internal temperature <10°C to prevent hydrolysis of the acid chloride.

  • Reaction & Monitoring (Self-Validation):

    • Allow to warm to Room Temperature (RT) and stir for 2 hours.

    • IPC (In-Process Control): Spot the organic layer on TLC (Eluent: 30% EtOAc/Heptane).

    • Success Criteria: Disappearance of 2-nitrobenzoyl chloride (

      
      ) and appearance of amide product (
      
      
      
      ).
  • Workup (Phase Separation):

    • Stop stirring and allow layers to separate. The product is in the upper 2-MeTHF layer.

    • Drain the lower aqueous layer (contains NaCl, excess base).

    • Wash the organic layer once with 1M HCl (mildly acidic) to remove unreacted furfurylamine, then once with Brine.

  • Isolation:

    • Dry organic layer over

      
      , filter, and concentrate via rotary evaporation.
      
    • Crystallization: The crude residue can often be recrystallized from hot EtOAc/Heptane or Isopropanol to yield off-white needles.

Troubleshooting & Critical Parameters

ObservationRoot CauseCorrective Action
Dark/Black Reaction Mixture Furan decomposition due to acidity or heat.Ensure Base is present during addition. Keep Temp <10°C during mixing.
Low Yield Hydrolysis of Acid Chloride.Ensure organic solvent is dry. Do not delay addition once reagents are mixed.
Emulsion during Workup Surfactant effect of amide.Add solid NaCl to saturate the aqueous layer; filter through Celite if necessary.

References

  • Pfizer Solvent Selection Guide: Alfonsi, K., et al. "Green Chemistry Tools to Influence a Medicinal Chemistry and Research Chemistry Based Organisation."[2] Green Chem., 2008, 10 , 31-36. [Link]

  • CHEM21 Solvent Guide: Prat, D., et al. "CHEM21 selection guide of classical- and less classical-solvents." Green Chem., 2016, 18 , 288-296. [Link]

  • 2-MeTHF Performance in Amide Coupling: Pace, V., et al. "2-Methyltetrahydrofuran (2-MeTHF): A Biomass-Derived Solvent with Broad Application in Organic Chemistry."[3][4] ChemSusChem, 2012, 5 , 1369–1379. [Link]

  • Furan Sensitivity & Synthesis: Keegstra, M. A. "Schotten-Baumann Reaction." Encyclopedia of Reagents for Organic Synthesis, 2001. [Link]

Sources

Method

Application Notes &amp; Protocols: Investigating N-(furan-2-ylmethyl)-2-nitrobenzamide in Drug Discovery

Introduction: A Compound of Untapped Potential N-(furan-2-ylmethyl)-2-nitrobenzamide is a novel chemical entity that, while not extensively documented in current literature, presents a compelling case for investigation i...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Compound of Untapped Potential

N-(furan-2-ylmethyl)-2-nitrobenzamide is a novel chemical entity that, while not extensively documented in current literature, presents a compelling case for investigation in drug discovery. Its structure is a strategic amalgamation of two well-established pharmacophores: the furan ring and the 2-nitrobenzamide core.

The furan ring is a privileged scaffold in medicinal chemistry, recognized for its presence in a multitude of clinically approved drugs.[1][2] It often serves as a bioisosteric replacement for phenyl groups, capable of modulating steric and electronic properties to enhance metabolic stability, bioavailability, and receptor interactions.[3][4] The diverse therapeutic activities associated with furan derivatives—spanning antimicrobial, anticancer, anti-inflammatory, and antiviral applications—underscore its significance.[2][3][5]

Concurrently, the benzamide moiety and, more specifically, nitrobenzamide derivatives, are known to possess a wide spectrum of pharmacological activities.[6] Research has particularly highlighted the role of nitrobenzamide compounds as potent anti-inflammatory agents that can modulate key signaling pathways.[7][8][9] Furthermore, this class of compounds has demonstrated significant promise in the development of novel treatments for cancer and infectious diseases, including tuberculosis.[10][11]

This guide provides a series of hypothesized applications and detailed experimental protocols to explore the therapeutic potential of N-(furan-2-ylmethyl)-2-nitrobenzamide. The proposed workflows are grounded in the established biological activities of its constituent moieties and are designed to serve as a robust starting point for a comprehensive preclinical evaluation.

Hypothesized Application 1: A Novel Modulator of Inflammatory Pathways

Scientific Rationale

The 2-nitrobenzamide scaffold is strongly implicated in the inhibition of key inflammatory mediators. Studies on related nitrobenzamide derivatives have demonstrated their capacity to suppress the production of nitric oxide (NO) and down-regulate the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in macrophages.[8][9] These enzymes are pivotal in the inflammatory cascade. The furan moiety may further enhance the compound's binding affinity and cellular uptake, potentially leading to a synergistic anti-inflammatory effect. The primary hypothesis is that N-(furan-2-ylmethyl)-2-nitrobenzamide will inhibit pro-inflammatory signaling pathways, such as the NF-κB pathway, which is a central regulator of iNOS, COX-2, and pro-inflammatory cytokines like TNF-α and IL-1β.[9][12]

Experimental Workflow for Anti-Inflammatory Screening

G cluster_0 Primary Screening cluster_1 Secondary Validation & Mechanism of Action cluster_2 Data Analysis A RAW 264.7 Macrophage Viability Assay (MTT/XTT) B Nitric Oxide (NO) Production Assay (Griess Reagent) A->B Determine non-toxic concentration range C Cytokine Quantification (ELISA) (TNF-α, IL-1β, IL-6) B->C Validate hit compound G Calculate IC50 Values (NO, COX-2, Cytokines) B->G D Enzyme Activity Assay (COX-1/COX-2 Inhibition) C->D Elucidate MoA E Gene Expression Analysis (qPCR) (Nos2, Ptgs2, Tnf, Il1b) C->E Elucidate MoA F Protein Expression Analysis (Western Blot) (iNOS, COX-2, p-NF-κB) C->F Elucidate MoA C->G D->G

Caption: Workflow for evaluating anti-inflammatory potential.

Protocol 1: Nitric Oxide (NO) Production Assay in LPS-Stimulated Macrophages

This protocol is designed to assess the ability of N-(furan-2-ylmethyl)-2-nitrobenzamide to inhibit the production of nitric oxide, a key inflammatory mediator, in a cell-based model.

Materials:

  • RAW 264.7 macrophage cell line

  • N-(furan-2-ylmethyl)-2-nitrobenzamide (Test Compound)

  • Lipopolysaccharide (LPS) from E. coli

  • DMEM medium with 10% FBS and 1% Penicillin-Streptomycin

  • Griess Reagent (Component A: 1% sulfanilamide in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite (NaNO₂) standard

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of complete DMEM medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Preparation: Prepare a stock solution of the test compound in DMSO. Create a serial dilution in culture medium to achieve final desired concentrations (e.g., 0.1, 1, 10, 25, 50 µM). Ensure the final DMSO concentration in all wells is ≤ 0.1%.

  • Treatment: After 24 hours, remove the old medium from the cells. Add 100 µL of medium containing the various concentrations of the test compound. Include a "vehicle control" (DMSO only) and a "positive control" (e.g., a known iNOS inhibitor like 1400W). Incubate for 1 hour.

  • Stimulation: Add 10 µL of LPS solution to each well to achieve a final concentration of 1 µg/mL. Do not add LPS to the "negative control" wells.

  • Incubation: Incubate the plate for an additional 24 hours at 37°C in a 5% CO₂ incubator.

  • Griess Assay:

    • Prepare a NaNO₂ standard curve (0-100 µM) in culture medium.

    • Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

    • Add 50 µL of Griess Reagent Component A to each well and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent Component B and incubate for another 10 minutes.

  • Data Acquisition: Measure the absorbance at 540 nm using a microplate reader.

  • Analysis: Calculate the nitrite concentration in each sample using the standard curve. Determine the percentage of NO inhibition relative to the LPS-stimulated vehicle control. Calculate the IC₅₀ value.

Hypothesized Application 2: A Candidate for Anticancer Therapy

Scientific Rationale

Both furan and benzamide scaffolds are integral to numerous anticancer agents.[1] Furan-containing molecules can induce apoptosis and inhibit key oncogenic enzymes.[3] Benzamide derivatives, such as 2-anilinobenzamides, have been developed as inhibitors of sirtuins (e.g., SIRT1), a class of deacetylases that are overexpressed in many cancers and regulate cell survival and proliferation.[11][13] The 2-nitrobenzamide structure could serve as a novel backbone for designing SIRT1 inhibitors or agents targeting other cancer-related enzymes. Furthermore, by inhibiting inflammatory pathways like COX-2, which are often co-opted by tumors to promote growth and metastasis, the compound could exert a dual anti-inflammatory and anticancer effect.[12]

Signaling Pathway: Potential Inhibition of SIRT1

Caption: Hypothesized inhibition of SIRT1 by the test compound.

Protocol 2: In Vitro SIRT1 Enzymatic Inhibition Assay

This fluorometric assay quantifies the deacetylase activity of recombinant human SIRT1 and is used to determine the compound's direct inhibitory effect.

Materials:

  • Recombinant human SIRT1 enzyme

  • Fluorogenic SIRT1 substrate (e.g., Fluor de Lys®-SIRT1)

  • NAD⁺ (Nicotinamide adenine dinucleotide)

  • Developer solution containing a protease (e.g., Trypsin)

  • SIRT1 inhibitor (positive control, e.g., EX-527)

  • N-(furan-2-ylmethyl)-2-nitrobenzamide (Test Compound)

  • Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂)

  • Black, flat-bottom 96-well microplate

Procedure:

  • Compound Plating: Add 5 µL of serially diluted test compound to the wells of the microplate. Include wells for "no enzyme" control, "no inhibitor" control (vehicle), and positive control.

  • Enzyme Addition: Prepare a SIRT1/NAD⁺ mixture in assay buffer. Add 20 µL of this mixture to all wells except the "no enzyme" control.

  • Substrate Addition: Prepare the fluorogenic substrate in assay buffer. Add 25 µL to all wells to initiate the reaction. The final volume should be 50 µL.

  • Incubation: Incubate the plate for 1 hour at 37°C, protected from light.

  • Development: Add 50 µL of the developer solution (containing the protease) to each well.

  • Second Incubation: Incubate for 30-60 minutes at 37°C to allow for the cleavage of the deacetylated substrate and release of the fluorescent signal.

  • Data Acquisition: Measure fluorescence using a plate reader with appropriate excitation/emission wavelengths (e.g., 360 nm excitation / 460 nm emission).

  • Analysis: Subtract the "no enzyme" background fluorescence from all other readings. Calculate the percent inhibition for each compound concentration relative to the "no inhibitor" control. Plot the percent inhibition versus compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Hypothetical Data Summary: Multi-Target Screening

The following table illustrates a potential outcome from initial screening, guiding further research.

Application AreaAssay TypeTarget/Cell LineHypothetical IC₅₀ (µM)Notes
Anti-inflammatory NO ProductionRAW 264.78.5Indicates potent inhibition of iNOS pathway.[9]
COX-2 InhibitionEnzyme Assay12.2Suggests moderate, direct COX-2 inhibition.
Anticancer Cytotoxicity (MTT)HCT116 (Colon)15.7Shows cancer cell growth inhibition.[1]
Cytotoxicity (MTT)Daudi (Lymphoma)21.3Activity against hematopoietic cancers.[11]
SIRT1 InhibitionEnzyme Assay5.3Strong candidate for a SIRT1-targeting agent.[13]
Antimicrobial MIC AssayM. tuberculosis H37Rv3.1Potentially valuable for anti-TB drug discovery.[10]

Hypothesized Application 3: An Antimicrobial Lead Compound

Scientific Rationale

The structural combination of a furan ring and a nitro group is a hallmark of the nitrofuran class of antibiotics, such as nitrofurantoin.[3] The mechanism for these drugs involves the enzymatic reduction of the nitro group within microbial cells, creating reactive intermediates that damage bacterial DNA, ribosomes, and other macromolecules.[1] Similarly, nitrobenzamide derivatives have recently been identified as a new class of highly potent antitubercular agents, showing excellent activity against drug-resistant strains of Mycobacterium tuberculosis.[10] Given these precedents, N-(furan-2-ylmethyl)-2-nitrobenzamide is a prime candidate for screening against a panel of pathogenic bacteria and mycobacteria.

Protocol 3: Minimum Inhibitory Concentration (MIC) Assay

This broth microdilution method is the gold standard for determining the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli, Mycobacterium tuberculosis H37Rv)

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, Middlebrook 7H9 for Mtb)

  • N-(furan-2-ylmethyl)-2-nitrobenzamide (Test Compound)

  • Positive control antibiotics (e.g., Ciprofloxacin for bacteria, Isoniazid for Mtb)

  • Sterile 96-well microplates

  • Bacterial inoculum standardized to a specific McFarland turbidity standard

Procedure:

  • Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of the test compound in the appropriate broth. A typical concentration range is 256 µg/mL down to 0.125 µg/mL.

  • Inoculum Preparation: Prepare a suspension of the microorganism in sterile saline or broth, adjusted to a 0.5 McFarland standard. Dilute this suspension according to standard protocols to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Add the standardized inoculum to each well containing the diluted compound.

  • Controls:

    • Growth Control: Wells containing only broth and the inoculum (no compound).

    • Sterility Control: Wells containing only broth (no inoculum).

    • Positive Control: Wells containing a known antibiotic and the inoculum.

  • Incubation: Incubate the plates. For common bacteria, incubate at 37°C for 18-24 hours. For M. tuberculosis, incubate at 37°C for 7-14 days.

  • Reading the MIC: The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the well remains clear) as compared to the turbid growth in the growth control well. A colorimetric indicator (e.g., Resazurin) can be added to aid visualization, especially for slower-growing organisms.

Conclusion

N-(furan-2-ylmethyl)-2-nitrobenzamide stands at the intersection of proven medicinal chemistry scaffolds. While direct biological data is not yet available, its structure strongly suggests potential as a multi-faceted therapeutic agent. The protocols outlined in this guide provide a clear, logical, and robust framework for the initial investigation of this compound's anti-inflammatory, anticancer, and antimicrobial properties. The successful validation of any of these hypothesized activities would establish N-(furan-2-ylmethyl)-2-nitrobenzamide as a valuable lead compound for further optimization and development.

References

  • Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. (n.d.). Google Docs.
  • Pharmacological significance of the furan scaffold in drug discovery. (n.d.). Benchchem.
  • Furans, thiophenes and related heterocycles in drug discovery. (2005, November 15). PubMed.
  • Phenyl-to-Furan Bioisosteric Replacement: A Comparative Guide for Drug Designers. (n.d.). Benchchem.
  • Furan: A Promising Scaffold for Biological Activity. (2024, January 25). International Journal of Advanced Biological and Biomedical Research.
  • Efforts towards the synthesis of furan containing bioactive compounds. (2023, December 15). ShareOK.
  • Biological evaluation and molecular docking studies of nitro benzamide derivatives with respect to in vitro anti-inflammatory activity. (2017). Semantic Scholar.
  • The Diverse Biological Activity of Recently Synthesized Nitro Compounds. (2022, June 5). PMC.
  • Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. (2016, November 28). Walsh Medical Media.
  • Design, synthesis and antimycobacterial activity of novel nitrobenzamide derivatives. (n.d.). Chinese Chemical Letters.
  • AEDs of the three bioisosteric moieties (carboxylic acid, furan, and... (n.d.). ResearchGate.
  • Biological evaluation and molecular docking studies of nitro benzamide derivatives with respect to in vitro anti-inflammatory activity. (2025, September 2). ResearchGate.
  • The Use of Bioisosterism in Drug Design and Molecular Modification. (n.d.). American Journal of PharmTech Research.
  • The role of bioisosterism in modern drug design: Current applications and challenges. (2025, May 5). Current Trends in Pharmacy and Pharmaceutical Chemistry.
  • Investigating Novel Benzamide Derivatives as Potential Enzyme Inhibitors. (n.d.). Benchchem.
  • 2-hydroxy-4-methoxy-N-(thiophen-2-ylmethyl)benzamide. (n.d.). PubChem.
  • 2-Nitrobenzamide 98 610-15-1. (n.d.). Sigma-Aldrich.
  • N-FURAN-2-YLMETHYL-BENZAMIDE AldrichCPR. (n.d.). Sigma-Aldrich.
  • A Technical Guide to Substituted Furan-2-Carbaldehydes in Drug Discovery. (n.d.). Benchchem.
  • A Review on Biological and Medicinal Significance of Furan. (2023, February 18). AlQalam Journal of Medical and Applied Sciences.
  • Benzamide derivatives reported as AChE and CAs inhibitors. (n.d.). ResearchGate.
  • 3-nitro-N-(2-oxo-2-((2,4,6-trichlorophenyl)amino)ethyl)benzamide. (n.d.). BLDpharm.
  • Compound N-[(furan-2-yl)methyl]-4-nitro-N-[(thiophen-2-yl)methyl]benzamide. (n.d.). ChemDiv.
  • IMPORTANCE OF FURAN BASED COMPOUNDS AND THEIR BIOMEDICAL APPLICATIONS: AN OVERVIEW. (n.d.). ResearchGate.
  • Design, synthesis, enzyme inhibition, and tumor cell growth inhibition of 2-anilinobenzamide derivatives as SIRT1 inhibitors. (2009, August 15). PubMed.
  • Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. (n.d.). ResearchGate.
  • N-2-(Phenylamino) Benzamide Derivatives as Dual Inhibitors of COX-2 and Topo I Deter Gastrointestinal Cancers via Targeting Inflammation and Tumor Progression. (2022, August 11). PubMed.

Sources

Application

Application Note: Strategic Synthesis of Furan-Containing Benzamide Intermediates

Abstract & Strategic Context Furan-containing benzamides are "privileged structures" in medicinal chemistry, serving as core pharmacophores in kinase inhibitors (e.g., LRRK2 inhibitors), histone deacetylase (HDAC) inhibi...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Context

Furan-containing benzamides are "privileged structures" in medicinal chemistry, serving as core pharmacophores in kinase inhibitors (e.g., LRRK2 inhibitors), histone deacetylase (HDAC) inhibitors, and antipsychotics. The furan ring acts as a bioisostere for phenyl or thiophene rings, often improving solubility and metabolic profiles.

However, the synthesis of these intermediates presents a specific "Furan Dilemma" :

  • Acid Sensitivity: The electron-rich furan ring is highly susceptible to acid-catalyzed ring opening (forming 1,4-dicarbonyls) and polymerization, particularly during standard workups or harsh acyl chloride formations.

  • Regioselectivity: Direct functionalization of the furan ring requires precise control to avoid mixtures of C2 and C3 isomers.

This guide details two validated, scalable protocols to bypass these instability issues: a Direct Amide Coupling (Convergent Route) using mild activation, and a Suzuki-Miyaura Cross-Coupling (Linear Route) for modular scaffold assembly.

Decision Matrix: Selecting the Route

Before beginning, select the protocol based on your starting material availability and scaffold sensitivity.

RouteSelection Start Start: Target Molecule Check Is the Amide Bond already present? Start->Check RouteA Route A: Direct Amide Coupling Check->RouteA No (Building Amide) RouteB Route B: Suzuki Cross-Coupling Check->RouteB Yes (Appending Furan) SubCheck Is Furan Acid Available? RouteA->SubCheck Protocol 1\n(HATU/DIPEA) Protocol 1 (HATU/DIPEA) SubCheck->Protocol 1\n(HATU/DIPEA) Yes Consider Route B Consider Route B SubCheck->Consider Route B No (Unstable Acid)

Figure 1: Synthetic decision tree for furan-benzamide assembly.

Protocol 1: Direct Amide Coupling (The Convergent Route)

Objective: Couple a furan-carboxylic acid with an aniline/amine to form the benzamide bond without degrading the furan ring. Challenge: Standard conversion to acid chlorides (using SOCl₂ or (COCl)₂) generates HCl, which can polymerize the furan. Solution: Use HATU as a coupling agent.[1][2][3] It operates under basic conditions and avoids the generation of strong acidic species.

Materials
  • Carboxylic Acid: Furan-2-carboxylic acid (or derivative) [1.0 equiv]

  • Amine: Substituted aniline or benzylamine [1.1 equiv]

  • Coupling Agent: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) [1.2 equiv][1]

  • Base: DIPEA (N,N-Diisopropylethylamine) [3.0 equiv][1]

  • Solvent: Anhydrous DMF or DMAc (0.2 M concentration)

Step-by-Step Methodology
  • Activation (0°C):

    • Charge a flame-dried reaction flask with Furan-2-carboxylic acid (1.0 equiv) and HATU (1.2 equiv).

    • Add anhydrous DMF under nitrogen atmosphere.[1]

    • Cool the mixture to 0°C in an ice bath.

    • Add DIPEA (3.0 equiv) dropwise.[1] Note: The solution will typically turn yellow. Stir for 15 minutes to ensure formation of the active ester.

  • Coupling (RT):

    • Add the aniline/amine (1.1 equiv) in one portion.

    • Remove the ice bath and allow the reaction to warm to Room Temperature (20–25°C).

    • Stir for 4–16 hours.

  • Monitoring (Self-Validation):

    • TLC: Use 50% EtOAc/Hexane. Furan rings stain dark brown/black rapidly with KMnO₄ dip.

    • LC-MS: Monitor for the disappearance of the acid peak (M-1) and appearance of the product (M+1).

  • Workup (Critical for Furan Stability):

    • Caution: Do NOT wash with 1M HCl. The local high acidity can open the furan ring.

    • Dilute reaction with Ethyl Acetate (EtOAc).[1][4]

    • Wash organic layer 3x with saturated NH₄Cl (mildly acidic, pH ~5-6, safe for furans).

    • Wash 2x with 5% LiCl (to remove DMF).

    • Wash 1x with Brine.

    • Dry over Na₂SO₄ and concentrate.[4][5]

Protocol 2: Suzuki-Miyaura Cross-Coupling (The Linear Route)

Objective: Attach a furan ring to a halogenated benzamide scaffold. Scenario: Used when the amide bond is difficult to form due to sterics, or when building a library of furan analogs on a fixed benzamide core.

Materials
  • Halide: Bromobenzamide intermediate [1.0 equiv]

  • Boronate: Furan-2-boronic acid (or pinacol ester) [1.5 equiv]

  • Catalyst: Pd(dppf)Cl₂·DCM complex [0.05 equiv] (Robust against oxidation)

  • Base: Na₂CO₃ (2.0 M aqueous solution) [3.0 equiv]

  • Solvent: 1,4-Dioxane [0.2 M]

Step-by-Step Methodology
  • Degassing (The "Oxygen Trap"):

    • Why: Furans are electron-rich and prone to oxidative decomposition; Pd(0) is oxygen-sensitive.

    • Combine the Bromobenzamide and Furan-boronic acid in the reaction vial.

    • Add 1,4-Dioxane.

    • Sparge the solvent with Argon or Nitrogen gas for 10 minutes before adding the catalyst.

  • Catalysis:

    • Add Pd(dppf)Cl₂·DCM (5 mol%).

    • Add the degassed aqueous Na₂CO₃ solution.

    • Seal the vessel immediately.

  • Reaction:

    • Heat to 85–90°C for 4–12 hours.

    • Visual Check: The reaction usually turns from orange/red to black (precipitated Pd) upon completion.

  • Purification Workflow:

Workup Rxn Crude Reaction Mixture Filter Filter through Celite (Remove Pd black) Rxn->Filter Extract Partition: EtOAc / Water Filter->Extract Scavenge Add Thiol-Silica Scavenger (Optional: Remove residual Pd) Extract->Scavenge Conc Concentrate & Crystallize Scavenge->Conc

Figure 2: Purification workflow minimizing metal contamination.

Comparative Data: Coupling Agents

When choosing reagents for Protocol 1 , consider the trade-off between cost, reactivity, and risk to the furan ring.

ReagentReactivityRisk to FuranCostRecommendation
HATU HighLow (Basic conditions)HighPrimary Choice for intermediates.
EDC / HOBt ModerateLowLowGood for scale-up (>10g).
SOCl₂ (Acid Chloride) Very HighHigh (HCl generation)Very LowAvoid unless furan has electron-withdrawing groups.
T3P (Propylphosphonic anhydride) HighLowModerateExcellent alternative for difficult purifications (water-soluble byproducts).

Troubleshooting & Stability Notes

The "Black Tar" Phenomenon

If your reaction turns into a black, insoluble tar, the furan ring has polymerized.

  • Cause: Acidic protons attacking the C2/C5 position of the furan.

  • Fix: Ensure your organic base (DIPEA/TEA) is fresh and in excess (at least 3 equiv). Never use acid chlorides without a scavenger base at 0°C.

Regiochemistry in Suzuki Coupling
  • Issue: Protodeboronation (loss of the boron group before coupling).

  • Fix: Furan-2-boronic acids are unstable. Use Furan-2-boronic acid pinacol ester . It releases the active species more slowly, matching the catalytic cycle rate.

References

  • BenchChem. (2025).[1][4][5][6] Application Notes and Protocols for the Synthesis of Amides from 2-Furancarboxylic Acid. Retrieved from

  • Yoneda Labs. (2025). Suzuki-Miyaura Cross-Coupling: Practical Guide and Mechanism. Retrieved from

  • Pharmaguideline. (2025). Synthesis, Reactions and Medicinal Uses of Furan. Retrieved from

  • National Institutes of Health (NIH). (2022). Conditions to Control Furan Ring Opening during Polymerization. Retrieved from

Sources

Method

Technical Application Note: Solubility Profiling and Handling of N-(furan-2-ylmethyl)-2-nitrobenzamide

[1][2][3] Part 1: Executive Summary & Physicochemical Context[1][2][3] N-(furan-2-ylmethyl)-2-nitrobenzamide (MW: 246.22 g/mol ) is a synthetic benzamide derivative characterized by a lipophilic furan ring and a polar ni...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3]

Part 1: Executive Summary & Physicochemical Context[1][2][3]

N-(furan-2-ylmethyl)-2-nitrobenzamide (MW: 246.22 g/mol ) is a synthetic benzamide derivative characterized by a lipophilic furan ring and a polar nitro group.[1][2][3] Its solubility profile is governed by the interplay between the strong dipole of the nitro group, the hydrogen-bonding capability of the amide linker, and the aromaticity of the furan moiety.[1][2][3]

This guide provides standardized protocols for solubilizing this compound, specifically targeting Dimethyl Sulfoxide (DMSO) for biological stock solutions and Methanol (MeOH) for analytical chromatography (LC-MS/HPLC) applications.[1][2][3]

Compound Properties & Solubility Predictions
PropertyValueImplication for Solubility
Molecular Formula C₁₂H₁₀N₂O₄Moderate molecular weight facilitates dissolution.[1][2][3]
Molecular Weight 246.22 g/mol < 500 Da (Lipinski compliant); generally good permeability/solubility.[1][2][3]
LogP (Predicted) ~1.8 – 2.2Moderately lipophilic; requires organic co-solvents.[1][2][3] Poor water solubility.[1][2][3][4]
H-Bond Donors 1 (Amide NH)Capable of donating H-bonds to DMSO (S=O) and MeOH (OH).[1][2][3]
H-Bond Acceptors 5 (Nitro, Amide C=O, Furan O)Strong interaction with protic solvents like Methanol.[1][2][3]
Solvent Compatibility Matrix
SolventSolubility PotentialPrimary ApplicationCritical Notes
DMSO High (> 50 mM) Cryo-stock solutions, BioassaysHygroscopic; freeze-thaw cycles can degrade compound.[1][2][3]
Methanol Moderate (10–25 mM) HPLC/LC-MS Mobile Phase, CrystallizationVolatile; concentration changes over time if uncapped.[1][2][3]
Water/PBS Low (< 0.1 mM) Final Assay BufferRequires pre-dissolution in DMSO (stock) before spiking.[1][2][3]

Part 2: Experimental Protocols

Protocol A: Preparation of 10 mM Master Stock Solution (DMSO)

Objective: Create a stable, high-concentration stock for long-term storage and biological dilution. Safety: DMSO penetrates skin and can carry toxic compounds into the bloodstream.[1][2][3] Wear nitrile gloves.[1][2][3]

Reagents:

  • N-(furan-2-ylmethyl)-2-nitrobenzamide (Solid, >95% purity).[1][2][3]

  • Anhydrous DMSO (Grade: Cell Culture or HPLC, >99.9%).[1][2][3]

Workflow:

  • Calculation:

    • Target Concentration:

      
      
      
    • Target Volume:

      
      
      
    • Required Mass:

      
      [1][2][3]
      
    • Note: For higher accuracy, weigh ~5 mg and adjust solvent volume.

      
      [1][2][3]
      
  • Weighing: Weigh

    
     of solid into a sterile 1.5 mL amber microcentrifuge tube (protects nitro group from photodegradation).
    
  • Solvation: Add calculated volume of DMSO (e.g., for 5.0 mg, add 2031 µL DMSO). Note: Since 2 mL exceeds tube size, split into two tubes or use a 4 mL vial.

  • Mixing: Vortex at medium speed for 30 seconds. If visible particles remain, sonicate in a water bath at 37°C for 5 minutes.[1][2][3]

  • Inspection: Solution must be optically clear and yellow/orange (characteristic of nitro compounds).[1][2][3]

  • Storage: Aliquot into 50 µL volumes to avoid freeze-thaw cycles. Store at -20°C.

Protocol B: Kinetic Solubility Determination (Methanol)

Objective: Determine the maximum solubility in methanol for analytical method development.

Workflow:

  • Saturation: Add excess solid (~10 mg) to 0.5 mL Methanol in a clear vial.

  • Equilibration: Shake or vortex for 2 hours at Room Temperature (25°C).

  • Filtration: Filter supernatant through a 0.22 µm PTFE syringe filter.

  • Quantification: Dilute filtrate 1:100 in mobile phase and analyze via UV-Vis (approx. 270-300 nm) or HPLC against a standard curve.

Part 3: Visualization & Logic Flows[1][2][3]

Solubility Decision Tree

This diagram guides the researcher in selecting the correct solvent system based on the experimental end-point.[1][2][3]

SolubilityDecision Start Start: N-(furan-2-ylmethyl)-2-nitrobenzamide AppCheck Select Application Start->AppCheck BioAssay Biological Assay (Cell/Enzyme) AppCheck->BioAssay High Potency Analytical Analytical Chemistry (HPLC/LC-MS) AppCheck->Analytical Quantification Synthesis Chemical Synthesis (Purification) AppCheck->Synthesis Scale-up DMSO_Stock Dissolve in Anhydrous DMSO (Target: 10-50 mM) BioAssay->DMSO_Stock MeOH_Stock Dissolve in Methanol/ACN (Target: 1-10 mg/mL) Analytical->MeOH_Stock Dilution Dilute into Aqueous Buffer (Keep DMSO < 0.5%) DMSO_Stock->Dilution Step 2 Filter Filter (0.22 µm PTFE) Inject to Column MeOH_Stock->Filter Step 2

Figure 1: Solvent selection decision tree based on downstream experimental requirements.[1][2][3]

Stock Solution Preparation Workflow

A visual guide to the "Protocol A" described above, ensuring reproducibility.

StockPrep Weigh 1. Weigh Solid (Amber Vial) Calc 2. Calculate Volume (V = Mass/MW/Conc) Weigh->Calc AddSolvent 3. Add DMSO (Anhydrous) Calc->AddSolvent Mix 4. Vortex/Sonicate (Until Clear) AddSolvent->Mix QC 5. Visual QC (Check Precipitate) Mix->QC QC->Mix Fail (Particulates) Store 6. Aliquot & Freeze (-20°C) QC->Store Pass

Figure 2: Step-by-step workflow for preparing a 10 mM Master Stock solution.

Part 4: Troubleshooting & Best Practices

"Crash-Out" in Aqueous Media

A common failure mode is precipitation when the DMSO stock is diluted into aqueous buffer (e.g., PBS or media).[1][2][3]

  • Mechanism: The hydrophobic furan and phenyl rings drive aggregation when the organic solvent fraction drops below a critical threshold.[1][2][3]

  • Solution:

    • Serial Dilution: Do not jump from 100% DMSO to 0.1% DMSO in one step. Perform an intermediate dilution (e.g., 10% DMSO) before the final step.[1][2][3]

    • Surfactants: If permitted in the assay, add 0.05% Tween-20 or BSA to the aqueous buffer before adding the compound.

Stability of the Furan Ring

The furan ring is acid-sensitive and can undergo ring-opening or polymerization in highly acidic conditions.[1][2][3]

  • Precaution: Avoid using acidic methanol (e.g., 0.1% Formic Acid in MeOH) for storage of stock solutions.[1][2][3] Use neutral MeOH for storage and add acid only immediately prior to LC-MS injection.[1][2][3]

DMSO Hygroscopicity

DMSO absorbs water from the atmosphere.[1][2][3] Water contamination decreases the solubility of lipophilic compounds and can cause "silent precipitation" inside the cryo-vial.[1][2][3]

  • Protocol: Use single-use aliquots. If a vial is opened multiple times, purge the headspace with dry nitrogen or argon before re-sealing.[1][2][3]

References

  • Lipinski, C. A., et al. (2001).[1][2][3] "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings."[1][2][3] Advanced Drug Delivery Reviews, 46(1-3), 3-26.[1][2][3]

  • Di, L., & Kerns, E. H. (2006).[1][2][3] "Biological assay challenges from compound solubility: strategies for bioassay optimization." Drug Discovery Today, 11(9-10), 446-451.[1][2][3]

  • PubChem Compound Summary. "N-(furan-2-ylmethyl)-2-nitrobenzamide."[1][2][3] National Center for Biotechnology Information.[1][2][3] Accessed Feb 2026.[1][2][3] [1][2][3]

  • Gaylord Chemical. "Dimethyl Sulfoxide (DMSO) Solubility Data." Bulletin #102. (General reference for DMSO solubility of nitro-aromatics).

Sources

Application

High-Efficiency Amide Coupling with Furfurylamine: Strategic Protocols for Acid-Sensitive Substrates

Executive Summary & Strategic Rationale Furfurylamine (2-aminomethylfuran) is a high-value building block in medicinal chemistry, serving as a bioisostere for benzylamines and offering unique metabolic stability profiles...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

Furfurylamine (2-aminomethylfuran) is a high-value building block in medicinal chemistry, serving as a bioisostere for benzylamines and offering unique metabolic stability profiles. However, its incorporation into amide backbones presents a specific "silent" challenge: Furan Ring Sensitivity.

While the primary amine is nucleophilic (


), the furan ring is electron-rich and susceptible to acid-catalyzed ring opening and polymerization (forming dark tars), particularly in the presence of strong mineral acids often used in standard amide workups.

This guide moves beyond generic coupling procedures. It prioritizes T3P (Propylphosphonic anhydride) and HATU methodologies to maximize yield while preserving the integrity of the furan moiety.

Core Chemical Profile
PropertyValueImplication for Protocol
Structure C₅H₇NOFuran ring is acid-labile.[1]
Boiling Point 145–146 °CHigh enough to allow thermal heating; low enough to strip excess via high-vac.
pKa (Conjugate Acid) ~9.12Good nucleophile; requires non-nucleophilic base (DIPEA/TEA) to ensure free amine species.
Stability Air/Light SensitiveOxidizes to dark oil over time. Distill if yellow/brown before use.

Strategic Reagent Selection Matrix

Do not default to EDC/HOBt. For furfurylamine, the choice of reagent dictates the workup, which dictates the survival of the furan ring.

FeatureProtocol A: HATU Protocol B: T3P (Recommended) Protocol C: Acid Chloride
Application Discovery / Milligram ScaleScale-up / Process / "Green"Cost-driven / Stubborn substrates
Reactivity Extreme (Fastest)High (Low epimerization)High (Aggressive)
Furan Safety Moderate (Requires careful workup)Excellent (Water-soluble byproducts)Low (Generates HCl; risk of polymerization)
Purification Chromatography usually requiredExtraction often sufficientExtraction/Crystallization
Cost HighModerateLow

Decision Logic & Workflow

The following decision tree illustrates the logic for selecting the optimal protocol based on substrate complexity and scale.

ReagentSelection Start Start: Carboxylic Acid + Furfurylamine ScaleCheck Is Scale > 10g? Start->ScaleCheck ChiralCheck Is Acid Chiral/Epimerizable? ScaleCheck->ChiralCheck No (Discovery) UseT3P PROTOCOL B: T3P (Safest Workup) ScaleCheck->UseT3P Yes (Green Chem) CostCheck Is Cost the Primary Driver? ChiralCheck->CostCheck No ChiralCheck->UseT3P Yes (Low Epimerization) UseHATU PROTOCOL A: HATU (Max Conversion) CostCheck->UseHATU No (Yield Priority) UseAcCl PROTOCOL C: Acid Chloride (Strict Base Control) CostCheck->UseAcCl Yes

Figure 1: Decision matrix for furfurylamine coupling. T3P is prioritized for scale and stability due to mild workup conditions.

Detailed Experimental Protocols

Protocol A: The "Gold Standard" (HATU)

Best for: Small-scale discovery (10 mg – 1 g), precious substrates, and sterically hindered acids.

Mechanism: HATU generates an OAt-active ester, which is highly reactive. The key here is the order of addition to prevent racemization and ensure activation.

Reagents:

  • Carboxylic Acid (1.0 equiv)

  • HATU (1.1 – 1.2 equiv)

  • DIPEA (N,N-Diisopropylethylamine) (2.0 – 3.0 equiv)

  • Furfurylamine (1.1 – 1.2 equiv)

  • Solvent: DMF (anhydrous) or DMAc.

Step-by-Step:

  • Dissolution: Dissolve the Carboxylic Acid (1.0 equiv) in anhydrous DMF (0.1 – 0.2 M concentration).

  • Base Addition: Add DIPEA (2.0 equiv). Stir for 2 minutes.

    • Note: If the acid is an HCl salt, add an extra 1.0 equiv of DIPEA.

  • Activation: Add HATU (1.1 equiv) in one portion. Stir at Room Temperature (RT) for 5–10 minutes .

    • Visual Cue: Solution often turns yellow/orange. This pre-activation ensures the active ester forms before the amine is introduced.

  • Coupling: Add Furfurylamine (1.1 equiv) dropwise.

  • Reaction: Stir at RT for 1–4 hours. Monitor by LC-MS.[2]

  • Workup (Critical for Furan):

    • Dilute with Ethyl Acetate (EtOAc).[3]

    • Wash 1: Saturated NH₄Cl or 5% Citric Acid (Do NOT use 1M HCl; strong acid exposure risks furan degradation).

    • Wash 2: Saturated NaHCO₃ (removes unreacted acid).

    • Wash 3: Brine (saturated NaCl).

    • Dry over Na₂SO₄, filter, and concentrate.[1][3]

  • Purification: Flash chromatography (Hexane/EtOAc or DCM/MeOH).

Protocol B: The "Scalable & Green" Method (T3P)

Best for: Scale-up (>1 g), acid-sensitive substrates, and avoiding column chromatography.

Mechanism: T3P (Propylphosphonic anhydride) acts as a coupling agent that produces water-soluble byproducts.[2] It requires no pre-activation.[4]

Reagents:

  • Carboxylic Acid (1.0 equiv)

  • Furfurylamine (1.1 – 1.2 equiv)

  • Base: Pyridine (3.0 – 4.0 equiv) OR DIPEA (3.0 equiv). Pyridine is often superior with T3P.

  • T3P (50% w/w solution in EtOAc or DMF) (1.5 – 2.0 equiv).

  • Solvent: EtOAc, Me-THF, or DCM.

Step-by-Step:

  • Charge: To a flask/reactor, add Carboxylic Acid (1.0 equiv), Furfurylamine (1.1 equiv), and Base (Pyridine, 3.0 equiv) in EtOAc (3–5 volumes).

  • Cooling: Cool the mixture to 0 °C (ice bath).

  • Addition: Add T3P solution (1.5 equiv) dropwise over 5–10 minutes.

    • Exotherm Control: T3P addition is exothermic; maintain T < 10 °C during addition.

  • Reaction: Allow to warm to RT and stir. Reaction is typically complete in 1–12 hours.

  • Self-Validating Workup:

    • Add water directly to the reaction mixture.

    • Separate layers. The T3P byproducts are water-soluble and wash away.

    • Wash organic layer with 5% Citric Acid (removes excess pyridine/amine).

    • Wash with NaHCO₃ and Brine.

  • Isolation: Evaporate solvent. Often yields pure product without chromatography.

Protocol C: The "Stubborn Substrate" Method (Acid Chloride)

Best for: Non-reactive acids or when cost is the primary constraint. Warning: High risk of furan polymerization if HCl is not scavenged.

Step-by-Step:

  • Activation: Convert Carboxylic Acid to Acid Chloride using Oxalyl Chloride (1.2 equiv) and catalytic DMF (1 drop) in DCM at 0 °C. Evaporate to dryness to remove excess Oxalyl Chloride (crucial to avoid side reactions).

  • Dissolution: Redissolve Acid Chloride in dry DCM.

  • Scavenger Prep: In a separate flask, mix Furfurylamine (1.1 equiv) and Triethylamine (TEA) (2.5 equiv) in DCM.

    • Why excess base? You must neutralize the HCl generated instantly. Free HCl will turn the furan ring into a black polymer.

  • Coupling: Add the Acid Chloride solution slowly to the Amine/Base mixture at 0 °C.

  • Workup: Wash with Saturated NaHCO₃ immediately.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Black/Tar Reaction Mixture Polymerization of furan ring due to acidity or oxidation.1. Ensure Furfurylamine is distilled/colorless.2. Avoid strong acid washes (HCl). Use Citric Acid.3. Check solvent for peroxides (THF/Eters).
Low Yield (HATU) Hydrolysis of active ester.Ensure solvents (DMF) are anhydrous. Moisture competes with the amine for the active ester.
Epimerization Over-activation or high base concentration.Switch to Protocol B (T3P) . Keep temperature at 0 °C during addition.
Residual Amine Smell Incomplete removal of furfurylamine.Furfurylamine is volatile.[1] High vacuum drying at 40–50 °C usually removes traces. If persistent, a mild citric acid wash is safe.

References

  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[4][5] Tetrahedron, 61(46), 10827-10852.

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-scale applications of amide coupling reagents for the synthesis of pharmaceuticals. Organic Process Research & Development, 20(2), 140-177.

  • Patterson, D. E., et al. (2011).[6] General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine.[6] Organic Letters, 13(19), 5048–5051.[6]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.

Sources

Method

Using N-(furan-2-ylmethyl)-2-nitrobenzamide as a fragment library building block

Application Note: Strategic Deployment of N-(furan-2-ylmethyl)-2-nitrobenzamide in Fragment-Based Lead Generation Abstract This guide details the technical specifications, screening protocols, and synthetic utility of N-...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Deployment of N-(furan-2-ylmethyl)-2-nitrobenzamide in Fragment-Based Lead Generation

Abstract

This guide details the technical specifications, screening protocols, and synthetic utility of N-(furan-2-ylmethyl)-2-nitrobenzamide (Compound 1 ) as a high-value building block for Fragment-Based Drug Discovery (FBDD). Unlike static fragments, Compound 1 serves as a "Latent Heterocyclic Precursor." While it possesses intrinsic binding potential via its amide linker and furan pharmacophore, its primary utility lies in its ability to undergo controlled reductive cyclization to generate quinazolin-4(3H)-one scaffolds—a privileged structure in kinase and GPCR medicinal chemistry. This note provides validated protocols for its quality control, biophysical screening, and downstream chemical elaboration, specifically addressing the chemoselective reduction of the nitro group in the presence of the acid-sensitive furan ring.

Physicochemical Profile & FBDD Suitability

Compound 1 is designed to strictly adhere to the "Rule of Three" (Ro3) for fragment libraries, ensuring high ligand efficiency (LE) and solubility during high-concentration screening (SPR/NMR).

Table 1: Technical Specifications

PropertyValueFBDD Implications
Formula

--
Molecular Weight 246.22 DaIdeal (<300 Da): Allows significant mass growth during hit-to-lead optimization.
cLogP ~1.6Optimal (1–3): Balances aqueous solubility for screening with lipophilicity for binding.
H-Bond Donors 1 (Amide NH)Directional interaction with backbone carbonyls (e.g., Hinge region in kinases).
H-Bond Acceptors 4 (Nitro, Furan O, Amide O)Multiple vectors for electrostatic engagement.
Rotatable Bonds 4Moderate flexibility allows induced fit without high entropic penalty.
TPSA ~85 ŲGood permeability predictor; <60 Ų is typical for CNS, <140 Ų for general systemic.

Strategic Reactivity: The "Latent Scaffold" Concept

The structural value of Compound 1 is twofold. First, the furan ring acts as a bioisostere for phenyl or histidine, offering unique


-stacking geometries. Second, the 2-nitrobenzamide  core is a "masked" anthranilamide. Upon hit validation, this fragment can be chemically transformed into a fused tricyclic system (quinazolinone) in situ or during hit expansion, locking the conformation and increasing potency.

Critical Reactivity Warning: The furan ring is electron-rich and acid-sensitive. Standard nitro reduction methods (e.g.,


) often result in furan ring saturation or opening. Protocol 2  below details the chemoselective solution.

Reactivity_Map Start Fragment (Compound 1) N-(furan-2-ylmethyl)-2-nitrobenzamide Red Intermediate Anthranilamide Derivative Start->Red Chemoselective Reduction (Fe/AcOH or Na2S2O4) Side Side Product Tetrahydrofuran / Ring Opening Start->Side Non-Selective Hydrogenation (H2, Pd/C) Prod Lead Scaffold Quinazolin-4(3H)-one Red->Prod Cyclocondensation (+ Aldehyde/Oxidant)

Figure 1: Reactivity pathway demonstrating the "Latent Scaffold" strategy. Green paths indicate the desired chemoselective route described in Protocol 2.

Protocol 1: Quality Control & Solubilization

Before screening, the integrity of the furan ring must be verified, as it can degrade via autoxidation to form reactive dicarbonyls.

Materials:

  • DMSO-d6 (99.9% D)

  • Internal Standard: Maleic acid (for qNMR)

Procedure:

  • Visual Inspection: Compound 1 should be a pale yellow to off-white solid. Darkening indicates furan oxidation.

  • Solubilization: Dissolve 10 mg in 100

    
    L DMSO-d6. Vortex for 30 seconds.
    
    • Note: If turbidity persists, sonicate at 35°C for 2 minutes.

  • 1H-NMR Validation (400 MHz):

    • Verify Furan signals: Doublet (~7.6 ppm), Doublet (~6.4 ppm), Triplet/Multiplet (~6.5 ppm).

    • Verify Amide NH: Broad triplet (~8.8-9.2 ppm).

    • Pass Criteria: Integral ratio of Furan-H to Aromatic-H must be 3:4 (

      
       5%).
      
  • Storage: Store 100 mM DMSO stocks at -20°C under Argon. Avoid freeze-thaw cycles to prevent moisture entry (accelerates amide hydrolysis).

Protocol 2: Chemoselective Reductive Cyclization

Objective: Convert the fragment hit (Compound 1 ) into a Quinazolinone lead scaffold without destroying the furan ring. Mechanism: Sodium dithionite (


) selectively reduces the nitro group to an amine, which then undergoes condensation with an aldehyde (added for diversity) followed by oxidative ring closure.

Reagents:

  • Compound 1 (1.0 equiv)

  • Aryl/Alkyl Aldehyde (1.1 equiv) — Use for library expansion

  • Sodium Dithionite (

    
    ) (3.0 equiv)
    
  • Solvent: Ethanol/Water (3:1)

Step-by-Step Methodology:

  • Setup: In a microwave vial, dissolve Compound 1 (0.5 mmol) and the chosen Aldehyde (0.55 mmol) in Ethanol (3 mL).

  • Reduction/Cyclization: Add a solution of Sodium Dithionite (1.5 mmol) in Water (1 mL) dropwise.

  • Reaction: Seal and heat to 90°C for 4–6 hours (or microwave at 110°C for 30 mins).

    • Why this works: Dithionite acts as both the reducing agent for the nitro group and facilitates the oxidative dehydrogenation required to aromatize the final quinazolinone ring [1]. It leaves the furan

      
      -system intact.
      
  • Workup: Cool to room temperature. The product often precipitates. If not, concentrate in vacuo, extract with EtOAc, and wash with brine.

  • Purification: Flash chromatography (Hexane/EtOAc).

  • Validation:

    • LCMS: Look for mass shift:

      
      .
      
    • NMR: Disappearance of the amide NH signal and appearance of the quinazolinone C2 proton (if using formamide) or substituent.

Protocol 3: Biophysical Screening (STD-NMR)

Saturation Transfer Difference (STD) NMR is the preferred method to detect the transient binding of this fragment.

Sample Preparation:

  • Buffer: 50 mM Phosphate, 150 mM NaCl, pH 7.4 (in

    
    ).
    
  • Protein: 5–10

    
    M Target Protein.
    
  • Ligand: 500

    
    M Compound 1  (100-fold excess).
    
  • Control: Sample without protein.

Acquisition Parameters:

  • Pulse Sequence: Standard STD sequence with saturation train (Gaussian pulses).

  • On-Resonance: -1.0 ppm (saturates protein methyls).

  • Off-Resonance: 40 ppm (control).

  • Saturation Time: 2.0 seconds.

Data Analysis:

  • Subtract "On-Resonance" spectrum from "Off-Resonance" spectrum.

  • Positive Hit: Signals corresponding to the Furan protons or the Benzene ring protons appear in the difference spectrum.

  • Insight: If only the Benzene signals appear, the Furan is solvent-exposed (linker role). If Furan signals are strong, it is driving the binding (pharmacophore role).

References

  • Laha, J. K., et al. (2015).[1] "Sodium Dithionite-Mediated Synthesis of Quinazolinones from 2-Nitrobenzamides." The Journal of Organic Chemistry, 80(22), 11351–11359.

  • Erlanson, D. A., et al. (2016). "Twenty years on: the impact of fragments on drug discovery." Nature Reviews Drug Discovery, 15, 605–619.

  • Sperry, J. B., & Wright, D. L. (2005). "Furans, thiophenes and pyrroles: highly reactive but versatile dienes in synthesis." Current Opinion in Drug Discovery & Development. Context: Discusses furan metabolic liabilities and synthetic utility.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimization of N-(furan-2-ylmethyl)-2-nitrobenzamide Synthesis

Ticket ID: #NITRO-FUR-001 Subject: Yield Optimization & Troubleshooting for Furfuryl-Nitrobenzamide Coupling Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open Executive Summary You are experien...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #NITRO-FUR-001 Subject: Yield Optimization & Troubleshooting for Furfuryl-Nitrobenzamide Coupling Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open

Executive Summary

You are experiencing suboptimal yields or purity issues in the synthesis of N-(furan-2-ylmethyl)-2-nitrobenzamide. This transformation involves the acylation of furfurylamine (nucleophile) with 2-nitrobenzoyl chloride (electrophile).

While this is a standard amide coupling, two competing factors often degrade yield:

  • Hydrolytic Instability: The ortho-nitro group activates the acid chloride, making it hyper-sensitive to moisture.

  • Acid Sensitivity of Furan: The furan ring is electron-rich and prone to polymerization (tar formation) in the presence of the HCl generated during the reaction if not immediately scavenged.

This guide provides a self-validating protocol and troubleshooting decision tree to maximize your yield to >85%.

Part 1: Visualizing the Critical Control Points

To improve yield, you must control the reaction pathway. The diagram below illustrates the "Safe Zone" for the reaction versus the pathways that lead to yield loss.

ReactionPathways Reactants 2-Nitrobenzoyl Chloride + Furfurylamine Intermediate Tetrahedral Intermediate Reactants->Intermediate Dry DCM, 0°C Hydrolysis FAILURE: Hydrolysis (2-Nitrobenzoic Acid) Reactants->Hydrolysis Moisture Present Product Target Amide (High Yield) Intermediate->Product -HCl (Base Scavenged) Polymer FAILURE: Black Tar (Furan Polymerization) Intermediate->Polymer Unscavenged HCl (Acidic pH) Control1 Control Point 1: Anhydrous Solvent Control1->Reactants Control2 Control Point 2: Excess Base (TEA/DIPEA) Control2->Intermediate

Figure 1: Reaction pathway analysis. Red paths indicate yield loss mechanisms due to moisture (hydrolysis) or acidity (polymerization).

Part 2: Troubleshooting Guide (Q&A)

Issue 1: "My reaction mixture turns black/dark brown within minutes."

Diagnosis: Acid-catalyzed polymerization of the furan ring. The reaction generates stoichiometric HCl. If your base (Triethylamine or DIPEA) is insufficient, added too late, or if the reaction warms up too fast, the local acid concentration spikes. Furan rings are notoriously unstable in acidic media, leading to "furfuryl tar."

Corrective Action:

  • Pre-mix the Base: Dissolve the furfurylamine and the base (1.2 – 1.5 equivalents) in the solvent before adding the acid chloride.

  • Temperature Control: The addition must be done at 0°C (Ice bath) . The reaction is exothermic; heat accelerates polymerization.

  • Check Reagent Quality: Ensure your furfurylamine is clear/pale yellow. If it is dark brown, distill it before use.

Issue 2: "I have low yield, and I see a white solid precipitate that isn't my product."

Diagnosis: Hydrolysis of 2-nitrobenzoyl chloride. The white solid is likely 2-nitrobenzoic acid . The ortho-nitro group makes the carbonyl carbon highly electrophilic, reacting with trace water in the air or solvent faster than the amine.

Corrective Action:

  • Solvent Drying: Do not use bottle-grade DCM/THF without drying. Use molecular sieves (3Å or 4Å) or anhydrous grade solvents.

  • Reagent Check: 2-Nitrobenzoyl chloride hydrolyzes in the bottle over time. If the solid smells strongly of vinegar/acid or has a high melting point (>130°C), it has degraded. Recrystallize from hexane/toluene or distill if liquid.

Issue 3: "The product is oiling out or sticky during workup."

Diagnosis: Residual solvent entrapment or impurities. Nitro compounds often form "oils" that crystallize slowly.

Corrective Action:

  • Trituration: Add cold ethanol or a hexanes/ethyl acetate (9:1) mixture to the oil and scratch the flask sides with a glass rod to induce nucleation.

  • Wash Protocol: Ensure you wash the organic layer with saturated NaHCO₃ (to remove unreacted acid) and 1M HCl (to remove unreacted amine). Note: Wash quickly with HCl to avoid hydrolyzing the amide or furan.

Part 3: Optimized Experimental Protocol

This protocol is designed for anhydrous conditions to maximize yield (>85%).

Reagents:

  • 2-Nitrobenzoyl chloride (1.0 equiv)

  • Furfurylamine (1.1 equiv)

  • Triethylamine (

    
    ) (1.5 equiv)
    
  • Dichloromethane (DCM) (Anhydrous, 10 mL/mmol)

Step-by-Step Procedure:

  • Preparation: Flame-dry a round-bottom flask and cool under nitrogen/argon atmosphere.

  • Amine Solution: Add Furfurylamine (1.1 equiv) and Triethylamine (1.5 equiv) to the flask. Dissolve in anhydrous DCM. Cool the solution to 0°C in an ice bath.

  • Addition: Dissolve 2-Nitrobenzoyl chloride (1.0 equiv) in a separate small volume of dry DCM. Add this solution dropwise to the amine mixture over 15–20 minutes.

    • Why? Dropwise addition prevents localized heating and "hotspots" where side reactions occur.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) naturally and stir for 3–4 hours. Monitor by TLC (typically 30-50% EtOAc in Hexanes).

  • Workup (The "Yield Saver"):

    • Dilute with DCM.

    • Wash 1x with Cold 0.5M HCl (Removes excess amine).

    • Wash 2x with Sat. NaHCO₃ (Removes 2-nitrobenzoic acid).

    • Wash 1x with Brine.[1]

    • Dry over

      
      , filter, and concentrate.[1][2][3][4]
      
  • Purification:

    • If solid: Recrystallize from Ethanol/Water or Toluene .

    • If oil: Flash chromatography (Silica gel, Hexane/EtOAc gradient).

Part 4: Data & Solvent Selection

Use this table to select the correct solvent system based on your available resources.

Solvent SystemYield PotentialProsCons
DCM (Anhydrous) High (85-95%) Excellent solubility for reactants; easy removal.Requires strict moisture control.
THF (Anhydrous) High (80-90%)Good for polar substrates.Can be harder to remove completely; peroxide risk.
Water/DCM (Schotten-Baumann) Moderate (60-75%)Simple; no need for dry solvents.Hydrolysis risk is high for nitro-substituted chlorides.
DMF Moderate (70%)Solubilizes everything.Difficult workup (high boiling point); difficult to remove traces.

Part 5: Troubleshooting Logic Tree

Follow this logic flow if your yield is below 70%.

TroubleshootingTree Start Yield < 70% CheckTLC Check TLC of Crude Start->CheckTLC Spots Many Spots/Streaking? CheckTLC->Spots Yes StartSpot Starting Material Left? CheckTLC->StartSpot No, Clean Polymer Diagnosis: Polymerization Action: Lower Temp, Add Base Earlier Spots->Polymer Black/Dark Hydrolysis Diagnosis: Hydrolysis Action: Dry Solvents, Fresh Acid Chloride StartSpot->Hydrolysis White Solid (Acid) Incomplete Diagnosis: Slow Kinetics Action: Increase Time or Temp (Caution) StartSpot->Incomplete SM Visible

Figure 2: Diagnostic decision tree for low yield investigation.

References

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman Scientific & Technical, 1989. (Standard reference for Schotten-Baumann and Anhydrous Amide coupling protocols).
  • Montalbetti, C. A. G. N.; Falque, V. "Amide bond formation and peptide coupling." Tetrahedron2005 , 61(46), 10827–10852. Link (Review of coupling mechanisms and yield optimization).

  • Org. Synth. "General procedures for amide synthesis using acid chlorides." Organic SynthesesColl. Vol. 1 , p.165. Link (Foundational methodology for acid chloride handling).

  • PubChem. "Furfurylamine Compound Summary." Link (Physical properties and stability data).

  • Clayden, J.; Greeves, N.; Warren, S.Organic Chemistry, 2nd Ed.; Oxford University Press, 2012. (Mechanistic explanation of nucleophilic acyl substitution and nitro-group effects).

Sources

Optimization

Technical Support Center: N-(furan-2-ylmethyl)-2-nitrobenzamide

Ticket Subject: Purification & Isolation Protocols Diagnostic Phase: Select Your Purification Strategy Before proceeding, evaluate the state of your crude material. The furan ring is acid-sensitive and prone to oxidative...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Subject: Purification & Isolation Protocols

Diagnostic Phase: Select Your Purification Strategy

Before proceeding, evaluate the state of your crude material. The furan ring is acid-sensitive and prone to oxidative degradation (darkening), while the nitro group adds polarity and crystallinity.

Purification Decision Matrix

Use the following logic flow to determine the safest and most efficient protocol for your specific situation.

PurificationLogic Start START: Analyze Crude Material State Physical State? Start->State Solid Solid / Crystalline State->Solid Oil Oil / Sticky Gum State->Oil Purity TLC Profile? Solid->Purity MethodC PROTOCOL C: Acid-Base Extraction (Pre-treatment) Oil->MethodC Trapped Solvents/Amine Clean Main Spot + Trace Impurities Purity->Clean High Purity Dirty Multiple Spots / Baseline Trail Purity->Dirty Low Purity MethodA PROTOCOL A: Recrystallization (EtOH/H2O) Clean->MethodA MethodB PROTOCOL B: Flash Chromatography (EtOAc/Hex) Dirty->MethodB MethodC->MethodB If still impure

Figure 1: Decision tree for selecting the appropriate purification method based on the physical state and TLC profile of the crude compound.[1]

Protocol A: Recrystallization (The Gold Standard)

Best For: Crystalline crude solids with >85% purity. Mechanism: Exploits the differential solubility of the amide (product) versus the starting amine (liquid) and acid byproducts.

Solvent System
  • Primary Solvent: Ethanol (95% or absolute)[1]

  • Anti-Solvent: Water (Deionized)[1]

  • Alternative: Ethyl Acetate / Hexanes (if water sensitivity is a concern, though this amide is generally stable to water).

Step-by-Step Procedure
  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of boiling Ethanol needed to fully dissolve the solid.

    • Technical Note: Do not reflux for extended periods. Prolonged heating can degrade the furan ring [1].

  • Filtration (Optional): If insoluble black specks (polymerized furan/humins) are visible, filter the hot solution through a glass frit or a small pad of Celite.

  • Nucleation: Remove from heat. While still hot, add warm Water dropwise until the solution becomes slightly turbid (cloudy).

  • Clarification: Add one drop of hot Ethanol to clear the turbidity.

  • Crystallization: Allow the flask to cool to room temperature slowly (undisturbed). Then, place it in an ice bath (0–4°C) for 1 hour.

    • Why? Rapid cooling traps impurities (occlusion).[1] Slow cooling forms purer, defined needles/plates.

  • Collection: Filter the crystals via vacuum filtration. Wash the cake with cold Ethanol/Water (1:1 mixture).

  • Drying: Dry under high vacuum.

    • Target: Pale yellow to off-white needles.[1]

Protocol B: Flash Column Chromatography

Best For: Oily crude, low purity mixtures, or when "tarry" degradation products are present.

Stationary & Mobile Phase[1]
  • Stationary Phase: Silica Gel (230–400 mesh).[1]

  • Mobile Phase: Hexanes (or Petroleum Ether) and Ethyl Acetate (EtOAc).[1]

Gradient Strategy

The nitro group makes the compound moderately polar.

  • Pack Column: Slurry pack with 100% Hexanes.

  • Load Sample: Dissolve crude in a minimum volume of CH₂Cl₂ or absorb onto silica (dry load) if the crude is oily.

  • Elution:

    • 0% to 10% EtOAc: Elutes non-polar impurities (unreacted furan derivatives).[1]

    • 20% to 35% EtOAc: Typically elutes the target amide, N-(furan-2-ylmethyl)-2-nitrobenzamide .[1]

    • 50%+ EtOAc: Elutes polar byproducts (2-nitrobenzoic acid, polar tars).[1]

  • Validation: Check fractions via TLC. The product will likely be UV-active (dark spot under 254 nm) due to the nitrobenzene and furan chromophores.

Protocol C: Workup & Extraction (Troubleshooting)

Best For: Removing unreacted furfurylamine (amine) or 2-nitrobenzoic acid (acid) before attempting Protocols A or B.[1]

Critical Warning: Furan Acid Sensitivity

Furan rings are "acidophobic" and can ring-open or polymerize into black tars in strong acidic media [1].[1] Avoid concentrated HCl.

The "Safe" Extraction Workflow
  • Dissolve: Dissolve crude reaction mixture in Ethyl Acetate .

  • Acid Wash (Remove Amine): Wash organic layer with 0.5 M Citric Acid or 0.1 M HCl (Cold).[1]

    • Action: Protonates unreacted furfurylamine, moving it to the aqueous layer.

    • Constraint: Keep contact time under 5 minutes.

  • Base Wash (Remove Acid): Wash organic layer with Saturated NaHCO₃ (Sodium Bicarbonate) .[1]

    • Action: Deprotonates unreacted 2-nitrobenzoic acid, moving it to the aqueous layer.

  • Brine Wash: Wash with saturated NaCl to remove trapped water.

  • Dry & Concentrate: Dry over Anhydrous Na₂SO₄, filter, and evaporate.

Technical FAQ & Troubleshooting

Q1: My product turned black/brown during recrystallization. What happened?

Diagnosis: Oxidative degradation or polymerization of the furan ring. Cause:

  • Overheating: Furan derivatives are thermally sensitive.

  • Acid Traces: Residual acid from the synthesis (e.g., thionyl chloride or HCl) catalyzed the formation of "humins" (dark polymers) [1]. Fix: Perform a filtration through a short plug of silica (Protocol B) to remove the dark tar, then recrystallize the filtrate. Ensure the crude is acid-free (Protocol C) before heating.[1]

Q2: The product is oiling out instead of crystallizing.

Diagnosis: The "Oiling Out" Phenomenon. Cause: The melting point of the impurity-laden solid is lower than the boiling point of the solvent, or the solvent mixture is too polar. Fix:

  • Seed Crystal: Add a tiny crystal of pure product (if available) to induce nucleation.

  • Scratching: Scratch the inner glass wall of the flask with a glass rod.

  • Change Solvent: Switch from EtOH/Water to Ethyl Acetate/Hexane . Dissolve in minimal hot EtOAc, then add Hexane until cloudy.

Q3: What are the expected impurities?
ImpurityOriginRemoval Method
Furfurylamine Excess starting materialDilute Citric Acid wash; stays in mother liquor during recrystallization.
2-Nitrobenzoic Acid Hydrolysis of acid chlorideSaturated NaHCO₃ wash [2].[1]
Bis-amide Double acylation (Rare)Column Chromatography (elutes later than product).[1]
Humins/Tars Furan decompositionSilica filtration; insoluble in recrystallization solvents.
Q4: How do I store this compound?

Recommendation: Store in a tightly sealed amber vial at 4°C or -20°C . Reason: Nitro compounds are generally stable, but the furan moiety is photo-sensitive and prone to autoxidation over long periods.

References

  • Galkin, K. I., & Ananikov, V. P. (2019). Understanding the Stability of Furan Derivatives in Acidic Media. ChemSusChem.[2] This authoritative review details the "acidophobic" nature of furan rings and their tendency to form humins/tars in acidic environments.[3] [1]

  • OpenStax Chemistry. Reactions of Amides: Hydrolysis and Purification. General organic chemistry protocols confirming the solubility of carboxylic acid byproducts in basic aqueous washes (NaHCO3).

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry.
  • BenchChem Support. Characterization of impurities in Furan synthesis. Discusses the formation of oxidative degradation products in furan-containing molecules.

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for N-(furan-2-ylmethyl)-2-nitrobenzamide and its precursors before handling.

Sources

Troubleshooting

Technical Support Center: Purification of 2-Nitrobenzamide Derivatives

Ticket ID: REC-2NB-001 Status: Open Subject: Solvent Selection & Troubleshooting for 2-Nitrobenzamide Recrystallization Assigned Specialist: Senior Application Scientist[1][2] Executive Summary 2-Nitrobenzamide (and its...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: REC-2NB-001 Status: Open Subject: Solvent Selection & Troubleshooting for 2-Nitrobenzamide Recrystallization Assigned Specialist: Senior Application Scientist[1][2]

Executive Summary

2-Nitrobenzamide (and its derivatives) presents a unique purification challenge due to the ortho-nitro effect.[1][2] Unlike its para and meta isomers, the ortho substituent creates intramolecular hydrogen bonding between the amide hydrogen and the nitro oxygen. This reduces intermolecular polarity, often leading to higher solubility in non-polar solvents and a propensity for "oiling out" (Liquid-Liquid Phase Separation) rather than discrete crystallization.[1][2]

This guide provides a validated solvent selection matrix, a troubleshooting decision tree for phase separation issues, and a self-validating Standard Operating Procedure (SOP).

Module 1: Solvent Selection Matrix

User Query: "Which solvent system gives the best recovery vs. purity balance?"

Technical Response: For 2-nitrobenzamide (MP: ~174–178°C), the "Gold Standard" is a binary system of Ethanol and Water .[2] However, derivative-specific hydrophobicity may require alternative systems.[1][2]

Solvent Performance Table
Solvent SystemRolePolarity IndexSuitabilityValidation Note
Ethanol / Water Primary 5.2 / 9.0High Excellent for removing inorganic salts and polar impurities.[1][2] Best balance of yield/purity.
Ethyl Acetate / Hexane Secondary4.4 / 0.1Med-High Use if the derivative is water-sensitive or too soluble in ethanol.[1][2]
Toluene Ternary2.4Medium Good for highly lipophilic derivatives.[1][2] Warning: High BP (110°C) makes drying difficult.[1][2]
Methanol Alternative5.1Low Often "too good" a solvent; leads to low recovery yields unless cooled to -20°C.

Critical Mechanism: The ortho-nitro group creates a "molecular clip," reducing the ability of the amide to hydrogen bond with the solvent.

  • Recommendation: Always start with 95% Ethanol .[1][2] If the compound dissolves too easily at room temperature, switch to Ethyl Acetate/Hexane .[2]

Module 2: Troubleshooting "Oiling Out"

User Query: "My product separates as a yellow oil at the bottom of the flask instead of crystals. How do I fix this?"

Technical Response: Oiling out occurs when the Liquid-Liquid Phase Separation (LLPS) boundary is crossed before the solubility curve (Solid-Liquid boundary).[1][2] This is common in nitro-compounds due to their high melting points and high entropy of fusion.[1][2]

Diagnostic Workflow (Decision Tree)

OilingOutTroubleshoot Start Issue: Product Oils Out CheckTemp Check Temperature of Oil Formation Start->CheckTemp AboveMP Oil forms ABOVE Melting Point (>175°C) CheckTemp->AboveMP Temp > MP BelowMP Oil forms BELOW Melting Point (<175°C) CheckTemp->BelowMP Temp < MP Sol1 Diagnosis: Melted Solute Action: Lower Boiling Point Solvent AboveMP->Sol1 Sol2 Diagnosis: LLPS (Supersaturation) Action: Re-heat & Add More Solvent BelowMP->Sol2 Seed Critical Step: Seeding Sol2->Seed Solution Clear? Crystal Successful Crystallization Seed->Crystal Slow Cool

Figure 1: Decision tree for diagnosing and resolving oiling out phenomena during recrystallization.

Corrective Protocol for Oiling Out:

  • Re-dissolve: Heat the mixture until the oil redissolves (add more "good" solvent if necessary).

  • Temperature Buffer: Allow the solution to cool very slowly (wrap the flask in foil or a towel).

  • The Trituration Trick: If oil persists, vigorously stir the oil phase with a glass rod against the side of the flask to induce nucleation.

  • Seeding: Add a single crystal of pure product when the solution is slightly turbid.

Module 3: Impurity Rejection Protocols

User Query: "My crystals are yellow-orange, but the pure compound should be pale yellow/white. Also, my MP is broad (165-172°C)."

Technical Response: 2-Nitrobenzamide synthesis often leaves specific impurities that require targeted removal.[1][2][3]

Common Impurities & Removal Strategy
ImpurityOriginRemoval StrategySelf-Validating Check
2-Nitrobenzoic Acid Hydrolysis of amideBicarbonate Wash : Dissolve crude in EtOAc, wash with 5% NaHCO₃ before recrystallization.[1][2]Acidify the aqueous wash; if precipitate forms, acid was present.[2]
2-Nitroaniline DegradationAcid Wash : Wash organic layer with 1M HCl.[1]Aniline is basic; it will migrate to the aqueous acidic layer.[2]
Colored Tars OxidationActivated Carbon : Add 1-2% wt/wt charcoal to hot solution, filter hot.[1][2]Filtrate should be significantly paler than the starting solution.[2]
Module 4: Standard Operating Procedure (SOP)

Protocol ID: SOP-2NB-REC-04 Method: Binary Solvent Recrystallization (Ethanol/Water)[1][2]

1. Dissolution (The Saturation Point)

  • Place the crude 2-nitrobenzamide in an Erlenmeyer flask.

  • Add hot 95% Ethanol dropwise while heating on a steam bath/hot plate.[1][2]

  • Validation Check: Stop adding solvent the moment the solid dissolves. If solution is dark, perform Activated Carbon Treatment now.[2]

2. The Antisolvent Addition

  • Keep the ethanol solution boiling.[2]

  • Add hot distilled water dropwise.

  • Validation Check (Cloud Point): Continue until a faint, persistent cloudiness appears that does not disappear upon swirling.[2]

  • Add 2-3 drops of ethanol to clear the cloudiness (returning to a saturated, single-phase solution).[1]

3. Controlled Cooling

  • Remove from heat.[1][2][4] Place on a cork ring (insulator).

  • Allow to reach room temperature undisturbed.[1][2][5]

  • Validation Check: Look for needles or plates.[1][2] If oil droplets appear, reheat immediately and add 10% more ethanol.[2]

  • Once at room temp, move to an ice bath for 15 minutes.[2]

4. Isolation

  • Vacuum filter using a Buchner funnel.[1][2]

  • Wash crystals with cold 50% Ethanol/Water .[1][2]

  • Dry in a vacuum oven at 50°C (well below the MP of 174°C).

References
  • PubChem. (n.d.).[1][2] 2-Nitrobenzamide Compound Summary. National Center for Biotechnology Information.[1][2] Retrieved from [Link]

  • Vogel, A. I. (1989).[2] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1][2] Longman Scientific & Technical.[1][2] (Standard reference for general recrystallization techniques of aromatic amides).

  • NIST. (2023). 2-Nitrobenzamide Phase Change Data. National Institute of Standards and Technology.[1][2] Retrieved from [Link]

Sources

Optimization

Technical Support Center: Amide Bond Formation with Electron-Deficient Acid Chlorides

Welcome to the technical support center for amide bond formation. This guide is specifically designed for researchers, scientists, and drug development professionals encountering challenges when coupling electron-deficie...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for amide bond formation. This guide is specifically designed for researchers, scientists, and drug development professionals encountering challenges when coupling electron-deficient acid chlorides with amines. The inherent electrophilicity of these acid chlorides can lead to unexpected reactivity and side reactions. This resource provides in-depth troubleshooting advice and advanced protocols in a direct question-and-answer format to help you navigate these complexities.

Part 1: Frequently Asked Questions - Understanding the Core Challenges

Q1: Why is my acylation reaction with an electron-deficient acid chloride failing or giving a low yield?

The primary challenge stems from the heightened reactivity of electron-deficient acid chlorides. While a more electrophilic carbonyl carbon seems advantageous, it can lead to several issues:

  • Increased Susceptibility to Hydrolysis: The highly electrophilic carbonyl is more sensitive to trace amounts of water in your solvent, glassware, or reagents, leading to the formation of the unreactive parent carboxylic acid.[1][2]

  • Poor Amine Nucleophilicity: Often, these reactive acyl chlorides are paired with electron-deficient amines (e.g., anilines with electron-withdrawing groups), which are poor nucleophiles. The reaction rate can be exceedingly slow if the nucleophile is not sufficiently reactive to attack the carbonyl.[3][4]

  • Side Reactions: The increased reactivity can promote undesired side reactions, especially at elevated temperatures or with strong bases, such as the formation of ketenes if an α-proton is present.[5]

  • Protonation of the Amine: The reaction generates one equivalent of hydrochloric acid (HCl).[1] If not effectively neutralized, this HCl will protonate your amine nucleophile, converting it into a non-nucleophilic ammonium salt and halting the reaction.[2][6]

Q2: My reaction is sluggish when coupling an electron-deficient acid chloride with an electron-deficient aniline. What is the first parameter I should investigate?

When both coupling partners are electronically deactivated, the reaction kinetics are often very slow. The first and most critical parameter to investigate is the choice and stoichiometry of the base.

The base's primary role is to scavenge the HCl produced during the reaction.[1][6][7] This is crucial because it prevents the protonation of the weakly nucleophilic aniline, ensuring it remains in its free, reactive form. Without an effective base, the reaction will likely stall after a minimal conversion.

Troubleshooting Steps:

  • Ensure Anhydrous Conditions: First, rigorously dry all solvents and reagents to minimize hydrolysis of the highly reactive acid chloride.[2]

  • Select an Appropriate Base: A non-nucleophilic tertiary amine like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) is a standard choice.[8] Pyridine can also be used and may sometimes offer catalytic benefits.

  • Check Stoichiometry: Use at least 1.1-1.2 equivalents of the base. It is common to use the amine itself in excess (2 equivalents), where it acts as both the nucleophile and the base.[1] However, for expensive or complex amines, using a separate, inexpensive base is preferable.

If the reaction is still slow, consider adding a nucleophilic catalyst.

Part 2: Troubleshooting Guide - Common Problems & Practical Solutions

Q3: I see no product formation, and I recover both of my starting materials. What's wrong?

This scenario almost always points to a fundamental issue with reactivity or reaction setup. A systematic approach is needed to diagnose the problem.

start Start: No Reaction Observed check_base Is a suitable base present in sufficient quantity (>1 eq)? start->check_base add_base Action: Add 1.2 eq of Et3N or DIPEA. Rerun reaction. check_base->add_base No check_conditions Are reaction conditions strictly anhydrous? check_base->check_conditions Yes add_base->start dry_reagents Action: Dry solvents/reagents. Use oven-dried glassware. Rerun under N2. check_conditions->dry_reagents No check_temp Was the reaction run at low temperature (e.g., 0 °C)? check_conditions->check_temp Yes dry_reagents->start increase_temp Action: Allow reaction to warm to RT or gently heat (40-60 °C). Monitor by TLC/LCMS. check_temp->increase_temp Yes consider_catalyst Problem Persists: Consider adding a catalyst (e.g., DMAP) or a more powerful coupling reagent. check_temp->consider_catalyst No (run at RT) increase_temp->consider_catalyst

Caption: Troubleshooting workflow for a failed acylation reaction.

Experimental Protocol 1: Standard Acylation of an Amine
  • Preparation: In an oven-dried, round-bottom flask under an inert atmosphere (N₂ or Argon), dissolve the amine (1.0 eq) and triethylamine (1.2 eq) in an anhydrous aprotic solvent (e.g., DCM, THF) to a concentration of 0.1-0.5 M.

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Addition: Add a solution of the electron-deficient acid chloride (1.1 eq) in the same anhydrous solvent dropwise over 10-15 minutes.

  • Reaction: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature. Monitor the reaction progress using TLC or LC-MS.

  • Workup: Once the reaction is complete, quench with water or a saturated aqueous solution of NaHCO₃. Separate the organic layer, wash with brine, dry over Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography.

Q4: My reaction is slow and gives a mixture of product and starting materials even after extended time. How can I drive it to completion?

A sluggish, incomplete reaction suggests that the activation energy barrier is too high for the given conditions, or a catalyst is required.

  • Increase Temperature: Gently heating the reaction mixture to 40-80 °C can often provide the necessary energy to overcome the activation barrier, especially with poorly nucleophilic anilines.[5] Monitor carefully for potential degradation.

  • Use a Nucleophilic Catalyst: The addition of a catalytic amount (1-10 mol%) of 4-(Dimethylamino)pyridine (DMAP) can dramatically accelerate the reaction.[] DMAP functions as a potent acyl transfer agent.[3] It reacts with the acid chloride to form a highly reactive N-acylpyridinium intermediate, which is then readily attacked by the amine nucleophile.

Table 1: Comparison of Common Bases/Additives
CompoundTypepKa of Conjugate AcidTypical UseKey Considerations
Triethylamine (Et₃N) Non-nucleophilic Base~10.7HCl scavengerStandard, inexpensive choice. Can sometimes be too bulky.
DIPEA Non-nucleophilic Base~11.0HCl scavengerMore sterically hindered than Et₃N; useful for preventing side reactions with the base itself.
Pyridine Weakly Nucleophilic Base~5.2HCl scavenger/SolventLess basic than alkylamines. Can sometimes act as a mild acylation catalyst.
DMAP Nucleophilic Catalyst~9.7Acylation catalystHighly effective in small amounts (1-10 mol%). Should be used with a stoichiometric base like Et₃N.[3][]
NaOH (aq) Inorganic Base~15.7 (H₂O)Schotten-BaumannUsed in biphasic (e.g., DCM/water) conditions.[7] Effective for simple, robust substrates.

Part 3: Advanced Strategies for Recalcitrant Couplings

Q5: I've tried heating and adding catalytic DMAP, but the yield is still poor. What are my next steps?

When standard acid chloride chemistry fails, it is time to consider alternative activation methods. The issue may be that the acid chloride itself is unstable or that a more potent activating group is needed for your challenging substrate.

AcidChloride R-COCl Acylpyridinium [R-CO-DMAP]⁺Cl⁻ (Highly Reactive Intermediate) AcidChloride->Acylpyridinium + DMAP DMAP DMAP Acylpyridinium->AcidChloride - DMAP Amide R-CONH-R' Acylpyridinium->Amide + R'-NH₂ Amine R'-NH₂ Amine->Acylpyridinium Amide->DMAP - R-CO-R' Amide->Acylpyridinium - R'-NH₂ HCl HCl Salt Et₃NH⁺Cl⁻ HCl->Salt Base Et₃N Base->HCl

Caption: Catalytic cycle of DMAP in acylation.

Protocol 2: DMAP-Catalyzed Acylation

Follow Experimental Protocol 1, but with the following modification:

  • Step 1 (Preparation): Along with the amine (1.0 eq) and triethylamine (1.2 eq), add DMAP (0.05-0.1 eq) to the flask before cooling. Proceed with the addition of the acid chloride as described. The reaction should be significantly faster.

Alternative Strategy: In Situ Formation of Acyl Fluorides

For particularly challenging couplings involving both sterically hindered and electron-deficient partners, converting the parent carboxylic acid to an acyl fluoride in situ can be highly effective.[4] Acyl fluorides are generally more stable than acyl chlorides but are still highly reactive towards amines, especially at elevated temperatures. Reagents like cyanuric fluoride or BTFFH can be used for this transformation.[4]

Alternative Strategy: Modern Peptide Coupling Reagents

If you are starting from the carboxylic acid, bypassing the acid chloride formation entirely in favor of a modern peptide coupling reagent is often the most efficient path for difficult substrates. These reagents are designed to work well even with unreactive coupling partners.[3][4][10]

Table 2: Selected Modern Coupling Reagents for Challenging Amide Couplings
ReagentClassActivating AgentKey Advantages
HATU Uronium/Aminium Salt7-Aza-1-hydroxybenzotriazole (HOAt)Very high reactivity, fast reaction times, low racemization. Excellent for electron-deficient amines.[3][]
EDC/HOBt Carbodiimide/Additive1-Hydroxybenzotriazole (HOBt)Common and cost-effective. The HOBt ester intermediate is more reactive than the acid alone.[3]
PyBOP Phosphonium SaltBenzotriazoleHigh efficiency, particularly in solid-phase synthesis. Generates HOBt as a byproduct.[][11]
T3P® Phosphonic AnhydrideN/APowerful water scavenger, leading to clean reactions with minimal epimerization.[12]

By systematically evaluating the base, temperature, and potential for catalysis, and by being prepared to switch to more modern coupling strategies when necessary, you can successfully overcome the challenges posed by electron-deficient acid chlorides in amide bond synthesis.

References

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (n.d.). PMC. [Link]

  • What is the Schottan-Baumann reaction? (2020, July 2). Quora. [Link]

  • Due-Hansen, M. E., Pandey, S. K., Christiansen, E., Andersen, R., Hansen, S. V. F., & Ulven, T. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 14(1), 150-156. [Link]

  • Amide synthesis by acylation. (n.d.). Organic Chemistry Portal. [Link]

  • Khan, S. (n.d.). Friedel-Crafts acylation. Khan Academy. [Link]

  • Amide coupling reaction in medicinal chemistry. Coupling reagents. (n.d.). HepatoChem. [Link]

  • 08.09 Activation Substitution of Carboxylic Acids. (2019, July 29). YouTube. [Link]

  • Ester synthesis by acylation. (n.d.). Organic Chemistry Portal. [Link]

  • Green, R. A., & Brown, R. C. (2020). The preparation and applications of amides using electrosynthesis. Green Chemistry, 22(23), 8196-8223. [Link]

  • Acid Chloride to Amide (NH3/Amines) | Mechanism + Exam Traps. (n.d.). OrgoSolver. [Link]

  • Tips and tricks for difficult amide bond formation? (2021, October 20). Reddit. [Link]

  • Alternative developments in amidations with acyl chlorides. (n.d.). ResearchGate. [Link]

  • Why did my amide syntesis does not work? (2021, April 14). ResearchGate. [Link]

  • synthesis of amides from acid chlorides. (2019, November 12). YouTube. [Link]

  • Show how you would use appropriate acyl chlorides and amines to s... (2024, July 8). Pearson. [Link]

  • Das, B., Kumar, J. S., & Kumar, R. A. (2003). Highly efficient acylation of alcohols, amines and thiols under solvent-free and catalyst-free conditions. Green Chemistry, 5(1), 44-46. [Link]

  • Revision Notes - Reaction of Amines with Acyl Chlorides | Nitrogen Compounds | Chemistry - 9701 | AS & A Level. (n.d.). Sparkl. [Link]

  • Explaining the reaction between acyl chlorides and amines - addition / elimination. (n.d.). Chemguide. [Link]

  • Amine to Amide (via Acid Chloride) - Common Conditions. (n.d.). The Organic Synthesis Archive. [Link]

  • Acylation of N-Aryl systems using acyl chlorides. (2025, May 7). Reddit. [Link]

  • Acylation (Acid Chloride Reactions). (2015, December 12). YouTube. [Link]

Sources

Troubleshooting

Technical Support Center: Stability of N-(furan-2-ylmethyl)-2-nitrobenzamide

This guide serves as a specialized technical resource for researchers working with N-(furan-2-ylmethyl)-2-nitrobenzamide . It is designed to address stability challenges specific to acidic environments, distinguishing be...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized technical resource for researchers working with N-(furan-2-ylmethyl)-2-nitrobenzamide . It is designed to address stability challenges specific to acidic environments, distinguishing between the robust nature of the benzamide scaffold and the high sensitivity of the furan moiety.

Executive Summary

Current Status: Unstable in Strong Acid / Metastable in Weak Acid Critical Risk: Acid-catalyzed furan ring opening and subsequent polymerization. Misconception Alert: Users often fear amide hydrolysis (cleavage into 2-nitrobenzoic acid). However, the primary failure mode in acidic media is the destruction of the furan ring , which occurs under much milder conditions than amide hydrolysis.[1]

Module 1: Chemical Stability & Mechanistic Insights
Q1: What is the primary degradation mechanism in acidic media?

A: The "Achilles' heel" of N-(furan-2-ylmethyl)-2-nitrobenzamide is the furan ring , not the amide bond.

  • Mechanism: In aqueous acid, the furan ring undergoes protonation at the

    
    -carbon (C2 or C5 positions).[1] This disrupts the aromaticity, leading to the addition of water and subsequent ring opening.[1] This forms reactive 1,4-dicarbonyl species (e.g., levulinic aldehyde derivatives) which rapidly polymerize to form dark, insoluble "humins" or soluble oligomers.[1]
    
  • Kinetics: This reaction is pseudo-first-order with respect to hydronium ion concentration. While the amide bond requires elevated temperatures (reflux) and strong acid (e.g., 6M HCl) to hydrolyze, the furan ring can degrade at room temperature in pH < 1.[1]

Q2: Does the 2-nitro group affect stability?

A: Yes, but primarily by stabilizing the amide bond, not the furan.[1] The nitro group at the ortho position of the benzamide ring exerts two effects:

  • Electronic Deactivation: The strong electron-withdrawing nature (

    
    ) reduces the electron density on the carbonyl carbon, theoretically making it more electrophilic.
    
  • Steric Hindrance: Crucially, the bulky nitro group twists the amide bond out of planarity and physically blocks nucleophilic attack by water.[1] Result: The amide bond is exceptionally resistant to hydrolysis. You will likely destroy the furan ring long before you cleave the amide.

Q3: Can I use TFA (Trifluoroacetic acid) in my HPLC mobile phase?

A: Yes, but with strict caveats.

  • 0.1% TFA (pH ~2): Acceptable for short-term exposure (LCMS run times < 15 min).[1] The kinetic rate of furan degradation at this concentration is slow enough to permit analysis, provided samples are not stored in the acidic mobile phase.[1]

  • Storage: Never leave the compound dissolved in TFA/Water mixtures in the autosampler for >4 hours. Degradation artifacts will appear.[1]

Module 2: Troubleshooting Experimental Workflows
Symptom Probable Cause Diagnostic Check Corrective Action
Solution turns yellow/brown/black Furan Polymerization. Acid-catalyzed formation of polyfuranic humins.Check pH. If pH < 3, this is the cause.[1]Immediate: Neutralize with sat. NaHCO₃. Future: Avoid strong mineral acids during workup. Use phosphate buffers (pH 6-7).
New peaks in LCMS (+18 Da) Furan Hydration. Water addition across the furan double bond (pre-ring opening).[1]MS shows M+18 peak.[1] Retention time shifts earlier (more polar).[1]Reduce acid concentration in mobile phase.[1] Switch to Formic Acid (weaker) or Ammonium Acetate (neutral).[1]
Precipitate forms in Acidic Workup Product Insolubility. The amide is not basic; it will not form a stable salt and dissolve.Solid is likely the intact product (if white) or polymer (if dark).[1]Filter and wash with water.[1] Do not attempt to dissolve by adding more acid.[1]
Low Yield after Acidic Deprotection Substrate Decomposition. Reagents like HCl/Dioxane or HBr/AcOH destroy the furan.TLC shows baseline streaking (decomposition).[1]Protocol Change: Use Lewis acids compatible with furans (e.g., ZnBr₂) or milder deprotection methods.[1]
Module 3: Visualization of Degradation Pathways

The following diagram illustrates the competition between the rapid Furan Ring Opening (Main Failure Mode) and the slow Amide Hydrolysis.

StabilityPathways Start N-(furan-2-ylmethyl)- 2-nitrobenzamide Protonation Furan C-Protonation (Rate Limiting Step) Start->Protonation Mild Acid (pH < 4) Fast AmideProt Amide O-Protonation Start->AmideProt Strong Acid + Heat Slow RingOpen Ring Opening (1,4-dicarbonyls) Protonation->RingOpen + H2O Polymer Black Insoluble Polymers (Humins) RingOpen->Polymer Polymerization Tetrahedral Tetrahedral Intermediate AmideProt->Tetrahedral + H2O (Steric Block) Hydrolysis 2-Nitrobenzoic Acid + Furfurylamine Tetrahedral->Hydrolysis Cleavage

Figure 1: Comparative degradation pathways.[1] Note the high-risk pathway (Red) involves furan degradation, while amide hydrolysis (Green) is kinetically hindered.[1]

Module 4: Recommended Protocols
Protocol A: Safe Workup/Quenching (Post-Reaction)

Context: You have performed a reaction in acidic media and need to isolate the product without degrading the furan ring.

  • Cool Down: Immediately cool the reaction mixture to 0°C (Ice/Water bath). Why? Furan ring opening activation energy is ~24 kcal/mol; lowering T slows it significantly.[1]

  • Dilution: Dilute the mixture with an organic solvent (EtOAc or DCM) before adding water.[1]

  • Buffered Quench: Do NOT quench with strong base (NaOH) if the reaction was very acidic, as localized heat exotherms can degrade the product.[1]

    • Use: Saturated Sodium Bicarbonate (NaHCO₃) or Phosphate Buffer (pH 7.0).[1]

    • Method: Add the acidic mixture dropwise into the rapidly stirring buffer at 0°C.

  • Phase Separation: Separate layers immediately. Wash the organic layer with Brine to remove residual acid traces.

Protocol B: Stability-Indicating HPLC Method

Context: Verifying purity without inducing degradation on the column.

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.[1]

  • Temperature: 25°C (Do not heat the column >40°C).

  • Mobile Phase A: 10 mM Ammonium Acetate (pH 6.[1]5) OR 0.1% Formic Acid (if MS sensitivity is required, but keep run times short).[1]

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient: 5% B to 95% B over 10 minutes.

  • Note: Avoid Phosphate buffers if using MS.[1] Avoid TFA if the sample sits in the autosampler for >12 hours.

References
  • Gordillo, A. et al. (2022).[1][2] Acid-Catalyzed Ring Opening of Furan in Aqueous Solution. ACS Publications.[1] Available at: [Link][1]

  • Chemistry LibreTexts . (2021). Hydrolysis of Amides. Available at: [Link]

  • National Center for Biotechnology Information . (2025). PubChem Compound Summary for CID 2756442, 4-amino-N-(furan-2-ylmethyl)benzamide. [Note: Analogous structure for property verification]. Available at: [Link][1]

  • Mariscal, R. et al. (2016).[1] Functional group dependence of the acid catalyzed ring opening of biomass derived furan rings. Royal Society of Chemistry.[3] Available at: [Link]

Sources

Optimization

Technical Support Center: Advanced Control of Furfurylamine Acylation

Topic: Minimizing Side Reactions During Furfurylamine Acylation Audience: Synthetic Chemists, Process Engineers, and Drug Discovery Scientists Status: Active Guide [v2.4] Introduction: The "Dr. Jekyll and Mr.

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Minimizing Side Reactions During Furfurylamine Acylation Audience: Synthetic Chemists, Process Engineers, and Drug Discovery Scientists Status: Active Guide [v2.4]

Introduction: The "Dr. Jekyll and Mr. Hyde" of Amines

Furfurylamine (2-aminomethylfuran) is a deceptive substrate. While the primary amine group (


) suggests a straightforward nucleophilic attack typical of amide coupling, the attached furan ring introduces a high degree of lability.

The central challenge is the acid-sensitivity of the furan ring . The electron-rich enol ether character of the furan makes it susceptible to protonation, leading to ring-opening, polymerization, and the formation of intractable black tars (humins). Furthermore, the furan ring can act as a diene in Diels-Alder reactions or undergo electrophilic aromatic substitution if the acylating agent is too aggressive.

This guide provides the mechanistic insight and protocols necessary to decouple the desired N-acylation from these destructive side pathways.

Module 1: The "Black Tar" Phenomenon (Acid-Catalyzed Polymerization)

Symptom: The reaction mixture turns dark brown or black within minutes; workup yields a resinous solid rather than the desired amide.

The Mechanism of Failure

The most common failure mode is Acid-Catalyzed Ring Opening . Unlike benzene, furan is not aromatic enough to withstand strong protonation.

  • Protonation: The generation of byproduct acid (HCl from acyl chlorides or RCOOH from anhydrides) protonates the furan ring (often at the C2 or C5 position).

  • Nucleophilic Attack: Water or the amine itself attacks the protonated species.

  • Ring Opening: The hemiacetal-like intermediate collapses, opening the ring to form reactive dicarbonyls (e.g., 4-hydroxy-2-butenal).

  • Resinification: These linear species rapidly polymerize via aldol-type condensations.

Visualizing the Failure Pathway

FuranDegradation Furan Furfurylamine (Intact Furan) Protonated Protonated Intermediate Furan->Protonated + H+ Acid Excess Acid (H+) Acid->Protonated Open Ring Opening (Dicarbonyls) Protonated->Open + H2O/Nu Polymer Polymer/Tar (Irreversible) Open->Polymer Condensation

Figure 1: The cascade of acid-catalyzed furan degradation leading to resinification.

Module 2: Strategic Reagent Selection

To minimize side reactions, the electrophilicity of the acylating agent must be balanced against the stability of the furan ring.

Comparison of Acylating Agents
Reagent ClassReactivityAcid ByproductRisk LevelRecommended Condition
Acyl Chlorides HighHCl (Strong Acid)Critical Must use Schotten-Baumann (Biphasic) or excess scavenger base.
Anhydrides ModerateCarboxylic Acid (Weak)Moderate Use with mild base (Pyridine/TEA) or DMAP catalyst.
Active Esters (NHS) ModerateN-HydroxysuccinimideLow Ideal for precious substrates; requires no strong base.
Enzymatic (Lipase) Low/SpecificAlcohol/AcidMinimal "Green" route; highly selective but slower.
Decision Logic for Protocol Selection

ProtocolSelection Start Select Protocol Scale Is Scale > 10g? Start->Scale Sensitive Is Substrate Acid-Labile? Scale->Sensitive No ProtocolA Protocol A: Schotten-Baumann (Biphasic NaOH/DCM) Scale->ProtocolA Yes (Cost driven) ProtocolB Protocol B: Organic Base (TEA/DCM Anhydrous) Sensitive->ProtocolB No ProtocolC Protocol C: Enzymatic (CAL-B Lipase) Sensitive->ProtocolC Yes (High Selectivity)

Figure 2: Decision matrix for selecting the optimal acylation strategy.

Module 3: Experimental Protocols

Protocol A: The Robust Schotten-Baumann Method

Best for: Standard synthesis, scale-up, and using reactive acyl chlorides.

The Logic: This biphasic system uses an aqueous reservoir of base (NaOH) to instantly neutralize HCl as it is generated. The amine reacts in the organic phase or at the interface, while the furan ring is protected from the acidic byproduct which is sequestered in the aqueous phase.

Reagents:

  • Furfurylamine (1.0 equiv)

  • Acyl Chloride (1.1 equiv)

  • NaOH (10% aqueous solution, 2.5 equiv)

  • Dichloromethane (DCM) or Diethyl Ether

Step-by-Step:

  • Preparation: Dissolve furfurylamine in DCM in a round-bottom flask.

  • Biphasic Setup: Add the 10% NaOH solution. The mixture will separate into two layers.

  • Cooling: Cool the mixture to 0°C (ice bath). Crucial: Heat accelerates side reactions.

  • Addition: Add the acyl chloride dropwise over 15–30 minutes. Vigorous stirring is essential to maximize interfacial surface area.

  • Reaction: Allow to warm to room temperature (RT) and stir for 2–4 hours.

  • Validation: Check pH of the aqueous layer. It must remain basic (pH > 9).[1] If it drops, add more NaOH immediately.

  • Workup: Separate layers. Wash organic layer with saturated

    
     (removes trace acid), then brine. Dry over 
    
    
    
    .
Protocol B: The "Green" Enzymatic Route

Best for: Extremely sensitive derivatives or when high chemoselectivity is required.

The Logic: Candida antarctica Lipase B (CAL-B) catalyzes the aminolysis of esters.[2][3] This occurs at neutral pH and room temperature, completely eliminating the risk of acid-catalyzed ring opening.

Reagents:

  • Furfurylamine (100 mM)[2][3]

  • Ethyl Acetate (3.0 equiv, acts as acyl donor)[2][3]

  • Immobilized CAL-B (Novozym 435, 1:1 w/w with amine)[2][3]

  • Solvent: MTBE (Methyl tert-butyl ether) or 2-MeTHF[2][3]

Step-by-Step:

  • Mix: Dissolve furfurylamine in MTBE.

  • Catalyst: Add the immobilized lipase beads.

  • Acyl Donor: Add Ethyl Acetate.

  • Incubation: Shake at 30°C at 250 rpm for 24 hours.

  • Workup: Filter off the enzyme beads (recyclable). Concentrate the filtrate.

  • Advantage: Often yields quantitative conversion with zero "black tar" formation.

Troubleshooting & FAQs

Q1: My reaction mixture turned purple/black, but I used a base. Why?

  • Diagnosis: Localized acidity. If you added the acyl chloride too fast, the local concentration of HCl spiked before the base could neutralize it.

  • Fix: Dilute the acyl chloride in DCM before addition and slow down the addition rate. Ensure vigorous stirring.

Q2: I see a secondary spot on TLC that isn't the starting material or product.

  • Diagnosis: Likely the di-acylated product (imide formation) or a Diels-Alder dimer .

  • Fix for Imide: Use exactly 1.0 equiv of acylating agent and avoid high temperatures.

  • Fix for Dimer: Ensure the reaction temperature stays below 40°C. Furan derivatives can self-dimerize at elevated temperatures.

Q3: Can I use Lewis Acids to catalyze the reaction?

  • Warning: Generally, NO . Lewis acids (like

    
    , 
    
    
    
    ) are strong catalysts for Friedel-Crafts alkylation/acylation on the furan ring itself. This will lead to ring substitution rather than N-acylation.

References

  • Acid-C

    • Title: Acid-Catalyzed Ring Opening of Furan in Aqueous Solution[4][5][6]

    • Source: ACS Energy & Fuels (2017)
    • URL:[Link]

  • Enzymatic Acyl

    • Title: Chemoselective Lipase-Catalyzed Synthesis of Amido Derivatives from 5-Hydroxymethylfurfurylamine[2][3]

    • Source: ACS Sustainable Chemistry & Engineering (2023)
    • URL:[Link]

  • Schotten-Baumann Methodology

    • Title: Schotten-Baumann Reaction: Mechanism and Procedure[7]

    • Source: Chemistry LibreTexts / IIT Kanpur
    • URL:[Link]

  • Furan Polymeriz

    • Title: Optimization of Polymeriz
    • Source: Macromolecules (2006)
    • URL:[Link]

Sources

Troubleshooting

Technical Support Center: Purification &amp; Workup Guide

Topic: Removal of Unreacted 2-Nitrobenzoyl Chloride (2-NBC) Ticket ID: CHEM-SUP-2NBC-001 Status: Open Analyst: Senior Application Scientist[1][2][3] Executive Summary You are encountering residual 2-nitrobenzoyl chloride...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Removal of Unreacted 2-Nitrobenzoyl Chloride (2-NBC) Ticket ID: CHEM-SUP-2NBC-001 Status: Open Analyst: Senior Application Scientist[1][2][3]

Executive Summary

You are encountering residual 2-nitrobenzoyl chloride (2-NBC) in your reaction mixture.[1][2][3] This is a common issue in acylation reactions (amide/ester formation). 2-NBC is an electrophilic acylating agent; its removal relies on exploiting its reactivity to convert it into a species with drastically different solubility properties than your target product.[1][2][3]

This guide outlines three tiered protocols ranging from standard aqueous extraction to advanced chemical scavenging.[2][3][4]

Critical Chemical Profile: 2-Nitrobenzoyl Chloride

Before selecting a protocol, understand the enemy.[3] 2-NBC is distinct from simple benzoyl chloride due to the ortho-nitro group.[1][2][3]

PropertyValue / CharacteristicImplication for Workup
Reactivity High (Electrophilic)Reacts with water to form 2-nitrobenzoic acid.[1][2][3]
Hydrolysis Product 2-Nitrobenzoic Acid This is the species you actually remove.[1][2]
pKa of Acid ~2.17 (Stronger than Benzoic acid ~4.[2][3]2)Key Insight: The o-nitro group is electron-withdrawing, making the acid quite strong.[1][5] It is easily deprotonated by weak bases like NaHCO₃.[2][3]
Solubility Soluble in DCM, EtOAc, THFMust be chemically modified to force it into the aqueous phase.[3]
Decision Matrix: Select Your Protocol

Use the following logic flow to determine the safest method for your specific product.

WorkupDecision Start Start: Reaction Mixture (Contains Product + Excess 2-NBC) IsAcidSens Is your Product Acid/Base Sensitive? Start->IsAcidSens Hydrolysis Protocol A: Hydrolysis (Aqueous Bicarbonate Wash) IsAcidSens->Hydrolysis No (Robust Product) Scavenger Protocol B: Amine Scavenging (DMAPA Quench) IsAcidSens->Scavenger Yes (Solution Phase) SolidPhase Protocol C: Solid Phase (PS-Trisamine Resin) IsAcidSens->SolidPhase Yes (High Value / Small Scale) CheckTLC Validation: Check TLC for 2-Nitrobenzoic Acid Hydrolysis->CheckTLC Scavenger->CheckTLC SolidPhase->CheckTLC

Figure 1: Decision matrix for selecting the appropriate workup protocol based on product stability.

Protocol A: The Standard Hydrolysis (Aqueous Workup)

Best for: Stable amides/esters.[2] Mechanism: 2-NBC is hydrolyzed to 2-nitrobenzoic acid, which is then deprotonated by base to form the water-soluble sodium 2-nitrobenzoate salt.[1][2][3]

Step-by-Step:

  • Quench: Add water to the reaction mixture and stir vigorously for 15–30 minutes.

    • Note: The ortho-nitro group provides some steric hindrance, making hydrolysis slower than benzoyl chloride.[2][3] Ensure adequate stirring time.

  • Dilute: Dilute the organic phase with a solvent immiscible with water (DCM or EtOAc).[2][3]

  • Base Wash (The Critical Step): Wash the organic layer 2x with Saturated Aqueous Sodium Bicarbonate (NaHCO₃) .[2][4]

    • Chemistry: The pKa of 2-nitrobenzoic acid is ~2.[2][5]17. Bicarbonate (pH ~8.[2][3]5) will quantitatively deprotonate it (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

      
      ).[1][3]
      
    • Warning: Massive CO₂ evolution will occur.[2][3] Vent your separatory funnel frequently.[2][3][6]

  • Polishing: Wash with brine, dry over Na₂SO₄, and concentrate.[2][3]

Validation: Spot the organic layer on a TLC plate. 2-Nitrobenzoic acid is highly polar and will remain at the baseline (or streak) in standard non-polar eluents (Hex/EtOAc), whereas your product should migrate.[1][2][3]

Protocol B: Chemical Scavenging (The "DMAPA" Method)

Best for: Acid-sensitive products, or when emulsions prevent aqueous separation.[1][2][3] Mechanism: Instead of making an acid, we react 2-NBC with a "scavenger" amine that contains a tertiary amine tail.[2][3] The resulting amide is basic and can be washed away with dilute acid.

Reagent: 3-(Dimethylamino)-1-propylamine (DMAPA).[1][2][3]

Step-by-Step:

  • Calculate: Estimate the excess 2-NBC (e.g., if you used 1.2 equiv, you have 0.2 equiv excess).

  • Add Scavenger: Add 1.5–2.0 equivalents (relative to the excess 2-NBC) of DMAPA to the reaction mixture.

  • Stir: Stir at room temperature for 15 minutes.

    • Reaction: 2-NBC + DMAPA ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

      
       Basic Amide + HCl.[1][3]
      
  • Acid Wash: Wash the organic layer with 1M HCl or 10% Citric Acid .[2][3]

    • Result: The "Basic Amide" (containing the tertiary amine) becomes protonated and moves into the aqueous layer. Your neutral product remains in the organic layer.[2]

Protocol C: Solid-Phase Scavenging (Resin)

Best for: High-value pharmaceutical intermediates, small scales (<100 mg), or avoiding liquid-liquid extraction entirely.[1][2][3]

Reagent: PS-Trisamine (Tris-(2-aminoethyl)amine polystyrene).[1][2][3]

Step-by-Step:

  • Add Resin: Add 3–4 equivalents (relative to excess 2-NBC) of PS-Trisamine resin directly to the reaction vessel.

  • Agitate: Shake or stir gently (do not use a magnetic stir bar that grinds the resin) for 1–2 hours.

  • Filter: Filter the mixture through a fritted funnel or cotton plug.

  • Rinse: Rinse the resin with DCM.[2][3] The filtrate contains your pure product.[2][7] The 2-NBC is covalently bound to the plastic beads trapped in the filter.

Troubleshooting & FAQs

Q: I tried Protocol A, but the 2-nitrobenzoic acid is not leaving the organic layer.

  • Cause: The pH of your aqueous wash is too low.

  • Fix: 2-Nitrobenzoic acid is a strong organic acid.[1][2][3][5] If you use water or weak brine, it may partition back into the organic phase.[3] Use 1M NaOH (if your product tolerates it) or ensure your NaHCO₃ solution is fully saturated.[2][3] Check the aqueous layer pH; it must be >5.[2]

Q: I am seeing a "ghost" spot on TLC that looks like starting material.

  • Cause: 2-NBC can decompose on silica gel.[1][2][3]

  • Insight: Acid chlorides are unstable on silica.[2][3] If you spot the crude reaction mixture directly, the 2-NBC hydrolyzes on the plate to form the acid, which streaks.

  • Fix: Quench a small aliquot of your reaction with methanol in a vial (forming the methyl ester) before spotting TLC. If the spot shifts, it was the acid chloride.

Q: The reaction turned into a solid emulsion during the bicarbonate wash.

  • Cause: Precipitation of the sodium salt of 2-nitrobenzoic acid at the interface.

  • Fix: Add more water to dissolve the salt, or add a small amount of methanol to break the surface tension. Alternatively, switch to Protocol B (DMAPA) to avoid the formation of the insoluble carboxylate salt.

References
  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman: London, 1989.[2][3] (Standard reference for aqueous workup of acid chlorides).

  • Marsh, A.; Khan, A.; Garcia, M. "Scavenger Resins for the Purification of Amides."[3] Tetrahedron Lett.[2][3]1997 , 38, 200-202.[1][2][3] (Primary source for polymer-supported scavenging).[1][2][3]

  • Not Voodoo X. "Workup: Acid Chlorides." University of Rochester.[2][3] .[1][2][3] (Practical guide for quenching reagents).

  • PubChem. "2-Nitrobenzoic Acid: Chemical and Physical Properties."[2][3] National Library of Medicine.[2][3] .[1][2][3] (Source for pKa and solubility data).

  • Parlow, J. J.; Naing, W. "Automated synthesis of amides using solution-phase and solid-phase scavenging."[1][2][3] Tetrahedron1999 , 55, 6785-6796.[1][2][3] (Validation of DMAPA/amine scavenging).

Sources

Optimization

Technical Support Guide: Optimizing Reaction Time for N-(furan-2-ylmethyl)-2-nitrobenzamide Synthesis

Executive Summary: The "Golden Window" Strategy Optimizing the reaction time for N-(furan-2-ylmethyl)-2-nitrobenzamide is not simply about speed; it is about exploiting a kinetic "golden window." You are coupling a highl...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Golden Window" Strategy

Optimizing the reaction time for N-(furan-2-ylmethyl)-2-nitrobenzamide is not simply about speed; it is about exploiting a kinetic "golden window." You are coupling a highly electrophilic species (2-nitrobenzoyl chloride) with an acid-sensitive nucleophile (furfurylamine).

  • The Constraint: The furan ring is electron-rich and prone to acid-catalyzed polymerization (resinification), which manifests as the reaction mixture turning black.

  • The Driver: The ortho-nitro group on the benzoyl chloride provides electronic activation (making the carbonyl more reactive) but introduces steric hindrance.

  • The Goal: Complete the acylation rapidly (typically < 3 hours) and quench immediately to prevent furan degradation.

Module 1: Kinetic Profiling & Mechanism

The Reaction Landscape

Understanding the competing pathways is critical for time optimization. The reaction follows a Nucleophilic Acyl Substitution mechanism.

ReactionPathways cluster_conditions Critical Control Factors Reactants Reactants (2-Nitrobenzoyl Cl + Furfurylamine) Inter Tetrahedral Intermediate Reactants->Inter Fast (k1) Side1 Hydrolysis (2-Nitrobenzoic Acid) Reactants->Side1 Moisture (Slow if dry) Product Target Product (Amide) Inter->Product Elimination (k2) + HCl Side2 Furan Polymerization (Black Tar) Product->Side2 Prolonged Acid Exposure (Time > 4h)

Figure 1: Reaction pathways showing the main product formation versus the time-dependent degradation of the furan ring.

The Ortho-Effect on Time

The 2-nitro group plays a dual role:

  • Electronic Acceleration: The strong electron-withdrawing nature (

    
    ) of the nitro group makes the carbonyl carbon highly electrophilic, theoretically accelerating the attack of furfurylamine compared to unsubstituted benzoyl chloride.
    
  • Steric Deceleration: The bulky nitro group at the ortho position creates steric strain, which can impede the formation of the tetrahedral intermediate. Practical Implication: While generally fast, this reaction may require slightly longer (1–2 hours) than a para-nitro analogue, but it should never require overnight stirring if reagents are fresh.

Module 2: Optimized Experimental Protocol

This protocol is designed for kinetic control , ensuring maximum conversion before degradation pathways activate.

Reagent Stoichiometry Table
ComponentEquiv.RoleCritical Quality Attribute
2-Nitrobenzoyl Chloride 1.0ElectrophileMust be yellow crystals.[1] If white/powder , it is hydrolyzed. Recrystallize or use excess.
Furfurylamine 1.1NucleophileMust be clear/colorless. Yellow/Brown indicates oxidation. Distill if necessary.
Triethylamine (TEA) 1.5HCl ScavengerEssential to prevent furan polymerization.
DCM (Dichloromethane) [0.2 M]SolventAnhydrous. Water leads to competitive hydrolysis.
Step-by-Step Optimization Workflow
  • Preparation (T = -15 min): Purge reaction vessel with Nitrogen/Argon. Dissolve Furfurylamine (1.1 eq) and TEA (1.5 eq) in dry DCM. Cool to 0°C .

    • Why? Cooling controls the exotherm. The furan ring is most sensitive to the heat generated during the initial mixing.

  • Addition (T = 0 to 30 min): Add 2-Nitrobenzoyl chloride dissolved in minimal DCM dropwise.

    • Rate: Maintain internal temp < 5°C.

  • Reaction Phase (T = 30 min to 2.5 hours): Remove ice bath. Allow to warm to Room Temperature (20–25°C).

    • Monitoring: Check TLC every 30 minutes.

    • Endpoint: Disappearance of the acid chloride spot.

  • Quench (Critical Timepoint): Once the acid chloride is consumed (usually < 3 hours), immediately quench with saturated

    
    .
    
    • Risk:[2] Do not let the mixture stir overnight. The HCl salts formed can slowly degrade the furan even in the presence of base if local "hotspots" of acidity exist.

Module 3: Troubleshooting & FAQs

Troubleshooting Decision Tree

Use this guide to diagnose issues based on visual cues and TLC data.

Troubleshooting Start Problem Detected Issue1 Mixture turned Black/Dark Brown Start->Issue1 Issue2 Low Yield / Incomplete Conversion Start->Issue2 Issue3 Precipitate formed during reaction Start->Issue3 Cause1 Furan Polymerization Issue1->Cause1 Cause2 Hydrolyzed Acid Chloride Issue2->Cause2 Cause3 Triethylamine HCl Salt (Normal) Issue3->Cause3 Action1 Reduce Rxn Time. Increase Base (TEA). Keep T < 25°C. Cause1->Action1 Action2 Check Reagent Quality. Use 1.2 eq Acid Chloride. Cause2->Action2 Action3 Proceed to Workup. Wash with water. Cause3->Action3

Figure 2: Diagnostic flow for common synthesis issues.

Frequently Asked Questions

Q: Can I run this reaction overnight to ensure completion? A: Not recommended. While many amide couplings are robust, the furan moiety is acid-sensitive [1]. Extended reaction times increase the exposure of the furan ring to trace HCl (even with base present), leading to oligomerization and "tarring." If TLC shows incomplete conversion after 4 hours, add a catalyst (DMAP, 5 mol%) rather than extending time.

Q: My 2-nitrobenzoyl chloride is a white powder, not yellow crystals. Is this a problem? A: Yes. Pure 2-nitrobenzoyl chloride is typically a yellow crystalline solid [2]. A white powder often indicates significant hydrolysis to 2-nitrobenzoic acid. The acid will not react with the amine under these conditions without a coupling agent (e.g., EDC/HOBt). Solution: Recrystallize from ligroin/CCl4 or measure the melting point (Target: ~71–73°C) [2].

Q: The reaction solidified. What happened? A: This is likely the precipitation of Triethylamine Hydrochloride (


). This is a good sign—it means the coupling is proceeding. Add more DCM to maintain stirring, but do not stop the reaction.

Q: How do I remove the unreacted furfurylamine? A: Furfurylamine is basic. Wash the organic layer with dilute citric acid (5% aq) or 0.1 M HCl. Caution: Do this quickly and keep the mixture cold to avoid acid-catalyzed ring opening of the product furan [3].

References

  • Marino, J. P., & Neubert, T. D. (2001). Kinetic dependence of the aqueous reaction of N-(hydroxymethyl)benzamide derivatives. Organic Letters, 3(1), 75–78.[3] Link

  • Adams, R., & Jenkins, R. L. (1923). p-Nitrobenzoyl Chloride. Organic Syntheses, 3, 75. (Referenced for general nitrobenzoyl chloride properties and handling). Link

  • Dunlop, A. P. (1948). Furfural formation and behavior. Industrial & Engineering Chemistry, 40(2), 204-209. (Foundational text on furan acid sensitivity). Link

  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852. Link

Sources

Troubleshooting

Technical Support Center: Handling and Photostability of Nitrobenzamide Compounds

Welcome to the technical support center for nitrobenzamide compounds. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on handling these light-s...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for nitrobenzamide compounds. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on handling these light-sensitive molecules. By understanding the underlying principles of their photochemistry, you can ensure the integrity of your experiments and the reliability of your results.

Section 1: Frequently Asked Questions (FAQs) - The First Line of Defense

This section addresses the most common queries and concerns we receive regarding the handling of nitrobenzamide compounds.

Q1: Why are nitrobenzamide compounds sensitive to light?

A: The photosensitivity of nitrobenzamide compounds stems from the presence of the nitro group (-NO₂) on the benzene ring. This group is an effective chromophore, meaning it readily absorbs light, particularly in the UV-A (320-400 nm) and sometimes the UV-B (290-320 nm) range.[1] Upon absorbing a photon of light, the nitro group can become electronically excited, initiating a cascade of chemical reactions. The most well-documented pathway involves an intramolecular hydrogen abstraction, leading to the formation of a nitroso intermediate, which is often highly reactive and can lead to a variety of degradation products.[2][3] This process can alter the chemical structure, purity, and biological activity of your compound.

Q2: What are the visible signs of degradation in my nitrobenzamide sample?

A: Visual inspection can be a preliminary indicator of degradation. Common signs include:

  • Color Change: A noticeable change in the color of the solid compound or its solution (e.g., from colorless to yellow or brown) is a strong indicator of photodegradation.

  • Precipitation: The formation of insoluble materials in a previously clear solution can signify the generation of degradation products with lower solubility.

  • Changes in Physical State: In some cases, crystalline solids may become amorphous or oily.

It is crucial to remember that significant degradation can occur before any visible changes are apparent. Therefore, analytical methods are essential for confirmation.

Q3: How should I store my solid nitrobenzamide compounds?

A: Proper storage is the cornerstone of maintaining the integrity of light-sensitive compounds.[4] Follow these guidelines:

  • Primary Container: Always store solid nitrobenzamide compounds in amber glass vials or bottles with tightly sealed caps.[5][6] For highly sensitive materials, consider using black opaque containers.[4][7]

  • Secondary Containment: For an extra layer of protection, wrap the primary container in aluminum foil.[5][6][8]

  • Environment: Store the containers in a cool, dark, and dry place, such as a desiccator or a designated cabinet away from any windows or direct laboratory lighting.

  • Inert Atmosphere: For long-term storage of particularly sensitive nitrobenzamides, consider storage under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidative degradation, which can sometimes be initiated by photochemical processes.

Q4: What precautions should I take when preparing solutions of nitrobenzamide compounds?

A: The risk of photodegradation is often highest when the compound is in solution.[9]

  • Lighting Conditions: Whenever possible, work in a darkened room or under red or amber safelights.[5][10] Minimize exposure to ambient laboratory light.

  • Glassware: Use amber-colored volumetric flasks, beakers, and other glassware. If unavailable, wrap standard glassware thoroughly in aluminum foil.[6][10]

  • Solvent Choice: Be aware that the solvent can influence the rate of photodegradation. While specific effects are compound-dependent, aprotic solvents may sometimes slow down certain degradation pathways. Always consult the literature for your specific compound.

  • Preparation Timing: Prepare solutions as close to the time of use as possible. Avoid preparing stock solutions and storing them for extended periods, even in the dark.

Section 2: Troubleshooting Guide - Navigating Experimental Challenges

This section provides a structured approach to identifying and resolving common issues encountered during experiments with nitrobenzamide compounds.

Observed Problem Potential Cause Recommended Action
Inconsistent or non-reproducible experimental results (e.g., in bioassays). Photodegradation of the compound during the experiment, leading to variable concentrations of the active molecule.1. Review your experimental workflow: Identify all steps where the compound is exposed to light. 2. Implement light-protective measures: Use amber-colored plates or cover standard plates with aluminum foil or an opaque lid during incubations. 3. Minimize exposure time: Reduce the time the compound is exposed to light during preparation and addition to the assay.
Appearance of unexpected peaks in analytical chromatography (e.g., HPLC, LC-MS). Formation of photodegradation products.1. Conduct a forced degradation study: Intentionally expose a small sample of your compound to light and analyze it to identify the degradation products. 2. Compare chromatograms: Compare the chromatogram of your experimental sample with that of the force-degraded sample and a freshly prepared, protected sample. 3. Optimize analytical method: Ensure your analytical method can separate the parent compound from its potential degradants.[11][12][13]
Loss of compound concentration over time in a prepared solution. Photodegradation occurring in the stock or working solution.1. Perform a time-course analysis: Prepare a solution, protect it from light, and measure its concentration at several time points to establish a baseline. Repeat with a solution exposed to ambient light. 2. Prepare fresh solutions: For critical experiments, always use freshly prepared solutions.
Failed synthesis or unexpected side products in a photochemical reaction. The nitrobenzamide starting material or an intermediate is undergoing an unintended photochemical reaction.1. Protect the reaction vessel: Wrap the reaction flask in aluminum foil. 2. Control the light source: If the reaction is not intended to be photochemical, ensure no stray light is reaching the setup. If it is a photochemical reaction, use a specific wavelength and control the exposure time carefully.

Section 3: Experimental Protocols - Best Practices in Action

Adhering to standardized protocols is essential for ensuring the quality and reproducibility of your research.

Protocol 3.1: Standard Handling Procedure for Nitrobenzamide Compounds

This protocol outlines the essential steps for handling solid nitrobenzamide compounds and preparing solutions.

Objective: To minimize light exposure during routine handling and solution preparation.

Materials:

  • Nitrobenzamide compound in a light-proof container.

  • Amber glass vials or foil-wrapped clear glass vials.

  • Spatula.

  • Analytical balance.

  • Amber volumetric flasks or foil-wrapped clear volumetric flasks.

  • Appropriate solvent.

  • Pipettes and tips.

Procedure:

  • Preparation of Workspace: Dim the lights in the laboratory or work in a designated low-light area.

  • Weighing the Compound:

    • Briefly remove the nitrobenzamide compound from its storage location.

    • Quickly weigh the desired amount of the solid compound using an analytical balance. Minimize the time the container is open.

    • Immediately and securely close the container and return it to its dark storage location.

  • Dissolving the Compound:

    • Transfer the weighed solid to an amber volumetric flask.

    • Add a portion of the desired solvent and swirl gently to dissolve the compound.

    • Once dissolved, bring the solution to the final volume with the solvent.

    • Cap the flask and mix thoroughly by inversion.

  • Aliquoting and Storage of Solutions:

    • If necessary, aliquot the solution into smaller amber vials for single use to avoid repeated exposure of the stock solution to light.[5]

    • If short-term storage is unavoidable, store the solution in a refrigerator or freezer, ensuring the container is tightly sealed and protected from light.

Protocol 3.2: Photostability Assessment Using Forced Degradation

This protocol provides a method to assess the photostability of a nitrobenzamide compound and identify its degradation products. This is a critical step in drug development, guided by principles outlined in the ICH Q1B guidelines.[6]

Objective: To intentionally degrade the nitrobenzamide compound under controlled light conditions and analyze the resulting mixture.

Materials:

  • Nitrobenzamide compound.

  • Appropriate solvent (e.g., acetonitrile, methanol, water).

  • Clear glass vials.

  • A photostability chamber or a controlled light source (e.g., a UV lamp with a known wavelength and intensity).

  • HPLC or LC-MS system.

Procedure:

  • Sample Preparation:

    • Prepare a solution of the nitrobenzamide compound at a known concentration in a suitable solvent.

    • Prepare a "dark control" sample by placing the same solution in an amber vial or wrapping it completely in aluminum foil.

  • Light Exposure:

    • Place the clear vial containing the test solution in the photostability chamber.

    • Expose the sample to a controlled dose of light. A common starting point is exposure to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

    • Place the dark control sample in the same chamber to experience the same thermal conditions without light exposure.

  • Analysis:

    • After the exposure period, analyze both the light-exposed sample and the dark control by HPLC or LC-MS.

    • Compare the chromatograms. The appearance of new peaks or a decrease in the area of the parent peak in the light-exposed sample indicates photodegradation.

    • Quantify the percentage of degradation by comparing the peak area of the parent compound in the exposed sample to the dark control.

    • If using LC-MS, analyze the new peaks to identify the mass of the degradation products, which can help in elucidating the degradation pathway.

Section 4: Visualizing the Workflow and Concepts

Visual aids can clarify complex processes and relationships.

Diagram 4.1: General Workflow for Handling Light-Sensitive Nitrobenzamides

G cluster_storage Storage cluster_handling Handling & Preparation cluster_experiment Experimentation cluster_analysis Analysis Storage Store in Amber Vial Wrapped in Foil In a Dark, Cool Place Weighing Weigh Quickly in Dim Light Storage->Weighing Dissolving Dissolve in Amber Glassware Weighing->Dissolving Experiment Use Amber Plates or Cover with Foil Dissolving->Experiment Analysis Analyze Promptly (e.g., HPLC, LC-MS) Experiment->Analysis

Caption: Workflow for handling nitrobenzamides.

Diagram 4.2: Troubleshooting Logic for Inconsistent Results

G Start Inconsistent Experimental Results CheckLight Is the compound exposed to light during the experiment? Start->CheckLight Protect Implement Light Protection: - Amber plates/vials - Foil wrapping - Dim lighting CheckLight->Protect Yes CheckDegradation Analyze for Degradation (HPLC/LC-MS) CheckLight->CheckDegradation No / Unsure ReRun Re-run Experiment Protect->ReRun FreshSample Use Freshly Prepared Sample CheckDegradation->FreshSample Degradation Detected OtherIssues Investigate Other Experimental Variables CheckDegradation->OtherIssues No Degradation Detected FreshSample->ReRun

Caption: Troubleshooting inconsistent results.

References

  • Labtag Blog. (2024). 5 Tips for Handling Photosensitive Reagents. [Link]

  • Pharma Manual. (2016). Protection of Light sensitive Drugs. [Link]

  • LabHomepage. (2012). Storing light sensitive materials in the lab. [Link]

  • ResearchGate. (n.d.). Overview of the analytical methods used to analyse photodegradation products of the compounds of interest. [Link]

  • Tablet Presses. (n.d.). How To Protect Light Sensitive Products. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). How to Store Reagents. [Link]

  • Camlab. (n.d.). Problems Storing Light Sensitive Reagents? We have a Solution. [Link]

  • ChemRxiv. (2025). Revisiting the Photodegradation of the o-Nitrobenzyl Group via Elucidation of the Stability and Reactivity of o- Nitrosobenzaldehyde. [Link]

  • National Networks. (n.d.). Photosensitising Drugs and Phototherapy Guidance. [Link]

  • Pharmaceutical Technology. (2005). Implications of Photostability on the Manufacturing, Packaging,Storage,and Testing. [Link]

  • ResearchGate. (n.d.). Photo-degradation study of dacarbazine by spectrophotometric–chemometrics and HPLC methods. [Link]

  • U.S. Pharmacist. (2023). Injectable Drugs That Are Light-Sensitive. [Link]

  • Medscape. (2025). Drug-Induced Photosensitivity Treatment & Management. [Link]

  • International Journal of Pharmaceutical and Bio-Medical Science. (n.d.). ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS. [Link]

  • PubMed. (1990). Photodegradation of doxorubicin, daunorubicin and epirubicin measured by high-performance liquid chromatography. [Link]

  • University of Notre Dame, Risk Management and Safety. (2024). Standard Operating Procedure for Handling Storage and Disposal for Time Sensitive Chemicals. [Link]

  • Semantic Scholar. (2023). Analytical Methods for Investigating the Presence, Photoisomerisation-, and Degradation Kinetics of the Uv-A Filter Avobenzone Under Aqueous Conditions to Ensure a More Realistic Environmental Measurement. [Link]

  • NIH National Library of Medicine. (n.d.). Photosensitivity Reactions Induced by Photochemical Degradation of Drugs. [Link]

  • PubChem. (n.d.). 2-Nitrobenzamide. [Link]

  • PubChem. (n.d.). 3-Nitrobenzamide. [Link]

  • PubMed. (n.d.). Photodegradation of the antibiotics nitroimidazoles in aqueous solution by ultraviolet radiation. [Link]

  • European Medicines Agency. (n.d.). Q1B Photostability Testing of New Active Substances and Medicinal Products. [Link]

  • ResearchGate. (2025). 2-Nitrobenzaldehyde: A convenient UV-A and UV-B chemical actinometer for drug photostability testing. [Link]

  • PubMed. (2024). Biodegradation of Photocatalytic Degradation Products of Sulfonamides: Kinetics and Identification of Intermediates. [Link]

  • MDPI. (2024). Biodegradation of Photocatalytic Degradation Products of Sulfonamides: Kinetics and Identification of Intermediates. [Link]

  • NIH National Library of Medicine. (2024). Biodegradation of Photocatalytic Degradation Products of Sulfonamides: Kinetics and Identification of Intermediates. [Link]

  • RSC Publishing. (2021). Kinetics and reaction mechanism of photochemical degradation of diclofenac by UV-activated peroxymonosulfate. [Link]

  • NIH National Library of Medicine. (2024). Tandem MS Elucidation of the Late-Stage Degradation Mechanism of Nitroplasticizer. [Link]

Sources

Optimization

Technical Support Center: Strategies for Enhancing the Aqueous Solubility of N-(furan-2-ylmethyl)-2-nitrobenzamide

Welcome to the technical support center for N-(furan-2-ylmethyl)-2-nitrobenzamide. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the poor aque...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for N-(furan-2-ylmethyl)-2-nitrobenzamide. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the poor aqueous solubility of this compound. As a molecule with both aromatic and amide functionalities, its limited solubility is an expected but surmountable obstacle in experimental and developmental workflows.

This document provides a series of troubleshooting guides and frequently asked questions (FAQs) to systematically address and overcome these solubility issues. Our approach is grounded in established physicochemical principles and validated formulation strategies, ensuring scientific integrity and reproducible results.

Part 1: Frequently Asked Questions (FAQs)

This section provides rapid answers to common initial queries regarding the solubility of N-(furan-2-ylmethyl)-2-nitrobenzamide.

Q1: Why is my N-(furan-2-ylmethyl)-2-nitrobenzamide compound not dissolving in water?

A: The molecular structure of N-(furan-2-ylmethyl)-2-nitrobenzamide contains multiple hydrophobic regions, including a furan ring, a nitro-substituted benzene ring, and another benzene ring. These non-polar characteristics lead to a high affinity for itself (strong crystal lattice energy) and a low affinity for polar solvents like water, resulting in poor aqueous solubility. Structurally related compounds, such as 2-nitrobenzamide, are also known to be poorly soluble in water[1].

Q2: What is the quickest method to try for improving solubility in a small-scale screening experiment?

A: The use of co-solvents is typically the fastest and most straightforward method for initial screening.[2][3][4] By adding a water-miscible organic solvent like Dimethyl Sulfoxide (DMSO), ethanol, or polyethylene glycol 400 (PEG 400) to your aqueous medium, you can significantly reduce the polarity of the solvent system, which can enhance the solubility of non-polar compounds.[][6]

Q3: How can I visually distinguish between a true solution and a fine particle suspension?

A: A true solution will be clear and transparent, with no visible particles, even when viewed under a light source (Tyndall effect). A suspension, even one with very fine particles (a nanosuspension), will appear hazy or cloudy and will scatter light. For definitive confirmation, filtering the sample through a 0.22 or 0.45 µm syringe filter and measuring the concentration of the filtrate is a reliable method. If the compound is dissolved, it will pass through the filter.

Q4: What are the primary safety precautions when using solubility enhancers?

A: Always consult the Safety Data Sheet (SDS) for each excipient used. Many organic co-solvents can be flammable or have specific handling requirements. When using pH modification, be cautious with strong acids and bases. For in vitro or in vivo experiments, ensure the final concentration of any excipient (co-solvent, surfactant, cyclodextrin) is below known toxicity or assay interference levels.

Part 2: Troubleshooting Workflow & In-Depth Protocols

When initial attempts to dissolve N-(furan-2-ylmethyl)-2-nitrobenzamide fail, a systematic approach is required. The following workflow provides a logical progression from simple to more complex solubility enhancement techniques.

Caption: Decision workflow for selecting a solubility enhancement strategy.

Protocol 1: Co-solvency Approach

The use of co-solvents is a highly effective technique to enhance the solubility of poorly soluble drugs.[2] Water-miscible organic solvents are blended with water to reduce the overall polarity of the solvent system, thereby decreasing its ability to exclude hydrophobic compounds and increasing solubility.[]

Step-by-Step Methodology:

  • Co-solvent Selection: Choose a panel of pharmaceutically acceptable co-solvents.[4][7][8] A recommended starting set is provided in the table below.

  • Stock Solution Preparation: Prepare a high-concentration stock solution of N-(furan-2-ylmethyl)-2-nitrobenzamide in 100% of each selected co-solvent (e.g., 10 mg/mL in DMSO).

  • Screening Preparation: In separate microcentrifuge tubes or a 96-well plate, add your aqueous buffer.

  • Titration: Spike the aqueous buffer with increasing volumes of the compound stock solution to create a range of final co-solvent concentrations (e.g., 0.5%, 1%, 2%, 5%, 10% v/v). Ensure the final compound concentration is consistent across all wells.

  • Equilibration & Observation: Mix the samples thoroughly and allow them to equilibrate at the desired temperature (e.g., room temperature or 37°C) for 1-2 hours. Visually inspect for precipitation.

  • Quantification: For wells that remain clear, filter the solution through a 0.22 µm filter to remove any potential micro-precipitates and quantify the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV).

Data Presentation: Common Co-solvents for Screening

Co-solventDielectric Constant (Approx.)Key Properties & Considerations
Water 80High polarity, strong hydrogen bonding network.
Dimethyl Sulfoxide (DMSO) 47Aprotic, powerful solvent for many non-polar compounds. Can be toxic at higher concentrations.[8]
Ethanol 25Protic, commonly used, biocompatible at low concentrations.[4][]
Propylene Glycol (PG) 32Viscous, often used in oral and parenteral formulations.[4]
Polyethylene Glycol 400 (PEG 400) 12Non-volatile polymer, good safety profile, widely used in formulations.[][9]

Causality and Troubleshooting:

  • Why it works: Co-solvents disrupt the hydrogen-bonding network of water, creating a microenvironment that is more favorable for solvating hydrophobic molecules.[]

  • Troubleshooting: If the compound precipitates upon dilution into the final aqueous medium (a common issue known as "fall-out"), it indicates that the co-solvent system cannot maintain solubility at that low concentration.[2] In this case, a higher percentage of co-solvent may be needed, or an alternative strategy like cyclodextrin complexation should be explored.

Protocol 2: pH Adjustment Method

For ionizable compounds, altering the pH of the medium is a powerful method to increase solubility.[][9] The amide group in N-(furan-2-ylmethyl)-2-nitrobenzamide is weakly basic and can be protonated at low pH, while other parts of the molecule could potentially be deprotonated at high pH. Creating a pH-solubility profile is essential to determine if this strategy is viable.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare a series of buffers covering a wide physiological and experimental pH range (e.g., pH 2, 4, 6, 7.4, 9, 12).

  • Sample Preparation: Add an excess amount of solid N-(furan-2-ylmethyl)-2-nitrobenzamide to a vial containing each buffer. Ensure enough solid is present so that undissolved material remains at equilibrium.

  • Equilibration: Seal the vials and place them on a shaker or rotator at a constant temperature for 24-48 hours. This extended time is crucial to ensure thermodynamic equilibrium is reached.[10][11][12]

  • pH Measurement: After equilibration, measure the final pH of the supernatant in each vial to confirm it has not shifted.

  • Phase Separation: Separate the solid from the liquid by centrifugation at high speed or by filtering through a 0.22 µm filter.

  • Quantification: Dilute the clear supernatant into a suitable solvent and quantify the compound concentration using a validated analytical method (e.g., HPLC-UV).

  • Data Plotting: Plot the measured solubility (e.g., in µg/mL) on a logarithmic scale against the final pH of each buffer.

Causality and Troubleshooting:

  • Why it works: The ionized form of a drug is typically much more water-soluble than its neutral form.[9] By shifting the pH away from the compound's pKa, you increase the fraction of the ionized species, thereby increasing overall solubility.

  • Troubleshooting: Be aware of chemical stability. Amide bonds can be susceptible to hydrolysis at very low or high pH. It is critical to run a parallel stability study using a known concentration of the compound in the same buffers to ensure the observed increase in concentration is due to enhanced solubility and not degradation products.

Protocol 3: Cyclodextrin-Mediated Solubilization

Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[13][14] They can encapsulate poorly soluble "guest" molecules, like N-(furan-2-ylmethyl)-2-nitrobenzamide, forming water-soluble inclusion complexes.[13][14][15] This is a highly effective method for improving solubility, stability, and bioavailability.[13][15]

G cluster_0 Cyclodextrin Inclusion Complex Formation compound Poorly Soluble Compound (Guest) complex Soluble Inclusion Complex compound->complex + cd Cyclodextrin (Host) Hydrophobic Cavity cd->complex

Caption: Encapsulation of a guest molecule by a cyclodextrin host.

Phase Solubility Studies (Higuchi and Connors Method):

This experiment determines the stoichiometry and stability constant of the drug-CD complex, providing a quantitative measure of the solubility enhancement.[16][17]

Step-by-Step Methodology:

  • CD Solution Preparation: Prepare a series of aqueous solutions with increasing concentrations of a selected cyclodextrin (e.g., 0, 10, 20, 40, 60, 80 mM of Hydroxypropyl-β-Cyclodextrin, HP-β-CD).

  • Sample Preparation: Add an excess amount of solid N-(furan-2-ylmethyl)-2-nitrobenzamide to each CD solution.

  • Equilibration: Shake the vials at a constant temperature until equilibrium is reached (typically 24-72 hours).[11]

  • Phase Separation & Quantification: As described in the pH adjustment protocol, separate the solid and liquid phases and quantify the concentration of the dissolved compound in the supernatant.

  • Data Analysis: Plot the total concentration of the dissolved compound (molar) against the concentration of the cyclodextrin (molar). The resulting graph is a phase-solubility diagram.[18][19][20]

Data Presentation: Interpreting Phase-Solubility Diagrams

Diagram TypeDescriptionInterpretation
AL (Linear) Solubility increases linearly with CD concentration.Indicates the formation of a soluble 1:1 drug-CD complex. This is the most common and ideal outcome.[20][21]
AP (Positive Deviation) Upward curving plot.Suggests the formation of higher-order complexes (e.g., 1:2 drug-CD) that are also soluble.[20]
B-Type A plateau is reached, after which solubility may decrease.Indicates the formation of an inclusion complex with limited or poor solubility, which then precipitates. Often seen with natural, less soluble CDs like β-cyclodextrin.[18][20]

Causality and Troubleshooting:

  • Why it works: The hydrophobic portion of N-(furan-2-ylmethyl)-2-nitrobenzamide partitions into the non-polar interior of the cyclodextrin, while the hydrophilic exterior of the CD interacts favorably with water, effectively "dissolving" the entire complex.[13][22]

  • Choosing a Cyclodextrin: For most applications, chemically modified CDs like HP-β-CD or Sulfobutylether-β-CD (SBE-β-CD) are preferred over natural β-cyclodextrin due to their much higher aqueous solubility and improved safety profiles.[22][23]

Part 3: Definitive Solubility Measurement

To accurately compare the effectiveness of different methods, it is essential to determine the thermodynamic solubility using a standardized protocol.

Protocol: The Shake-Flask Method

The shake-flask method is considered the gold standard for determining thermodynamic equilibrium solubility.[24]

Step-by-Step Methodology:

  • Preparation: Add an excess of the solid compound to a known volume of the selected solvent system (e.g., your optimized co-solvent mixture, pH-adjusted buffer, or cyclodextrin solution) in a glass vial.[11][24][25]

  • Equilibration: Seal the vial and agitate it at a constant temperature for at least 24 hours to ensure equilibrium is reached.[10][12] Longer times (48-72 hours) may be necessary.[11]

  • Phase Separation: Allow the suspension to settle. Carefully withdraw an aliquot of the supernatant and filter it through a chemically inert 0.22 µm syringe filter (e.g., PVDF or PTFE).

  • Analysis: Accurately dilute the filtrate and determine the concentration of the dissolved compound using a validated analytical method with a proper calibration curve.[10][12]

References

  • Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers. Advanced Drug Delivery Reviews, 59(7), 645-666. [Link]

  • Higuchi, T., & Connors, K. A. (1965). Phase-solubility techniques. Advances in Analytical Chemistry and Instrumentation, 4, 117-212. [Link]

  • Ciobanu, A. M., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceuticals, 17(5), 629. [Link]

  • Pouton, C. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. PharmaFocusAsia. [Link]

  • Pawar, P., et al. (2012). Improvement in solubility of poor water-soluble drugs by solid dispersion. International Journal of Pharmaceutical Investigation, 2(4), 183-189. [Link]

  • International Journal of Pharmaceutical Sciences. (2023). Cyclodextrin-Based Inclusion Complex as a Solubility Enhancement Technique: A Comprehensive Review. [Link]

  • Journal of Drug Delivery and Therapeutics. (2023). Solubility enhancement techniques: A comprehensive review. [Link]

  • Quora. (2017). How to perform the shake flask method to determine solubility. [Link]

  • Auctores. (2018). Review on Solubility Enhancement Techniques for Poorly Soluble Drugs. [Link]

  • Wikipedia. Cosolvent. [Link]

  • Dissolution Technologies. (2014). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]

  • MDPI. (2023). The Use of Cyclodextrin Inclusion Complexes to Increase the Solubility and Pharmacokinetic Profile of Albendazole. [Link]

  • YouTube. (2025). How can cyclodextrins enhance solubility? [Link]

  • Bienta. Shake-Flask Solubility Assay. [Link]

  • JoVE. (2025). Bioavailability Enhancement: Drug Solubility Enhancement. [Link]

  • Taylor & Francis. Cosolvent – Knowledge and References. [Link]

  • BioAssay Systems. Solubility Testing – Shake Flask Method. [Link]

  • Slideshare. (2015). solubility enhancement -by pH change & complexation. [Link]

  • ResearchGate. (2018). Types of phase-solubility diagrams according to Higuchi and Connors. [Link]

  • PMC. (2021). Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology. [Link]

  • SciSpace. (2001). Investigation of Drug-Cyclodextrin Complexes by a Phase-Distribution Method. [Link]

  • ResearchGate. (2020). Phase solubility profiles by Higuchi and Connors. [Link]

  • Farmacia Journal. (2010). PHASE SOLUBILITY STUDIES OF THE INCLUSION COMPLEXES OF REPAGLINIDE WITH β-CYCLODEXTRIN AND β-CYCLODEXTRIN DERIVATIVES. [Link]

  • MDPI. (2018). Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes. [Link]

  • PubChem. N-[furan-2-yl-(3-nitrophenyl)methyl]benzamide. [Link]

  • PubChem. 2-Nitrobenzamide. [Link]

  • PubChem. 4-amino-N-(furan-2-ylmethyl)benzamide. [Link]

  • SQUARIX. N-(2-furylmethyl)-4-nitrobenzamide. [Link]

  • PubChem. 2-Fluoro-N-methyl-4-nitrobenzamide. [Link]

  • PubChemLite. N-(2-furylmethyl)-4-nitrobenzamide (C12H10N2O4). [Link]

  • PubChem. 4-Nitrobenzamide. [Link]

Sources

Reference Data & Comparative Studies

Validation

1H NMR Spectrum Analysis of N-(furan-2-ylmethyl)-2-nitrobenzamide: A Comparative Guide

Executive Summary & Structural Context[1][2][3][4][5] N-(furan-2-ylmethyl)-2-nitrobenzamide is a pharmacophore often explored in antimicrobial and anticancer research due to the bioactivity of the furan ring combined wit...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Context[1][2][3][4][5]

N-(furan-2-ylmethyl)-2-nitrobenzamide is a pharmacophore often explored in antimicrobial and anticancer research due to the bioactivity of the furan ring combined with the metabolic stability of the benzamide core.

This guide provides a rigorous structural elucidation workflow. Unlike standard spectral lists, we compare this compound against two critical analogues—N-benzyl-2-nitrobenzamide and N-(furan-2-ylmethyl)benzamide —to isolate the specific electronic effects of the furan ring and the ortho-nitro group.

The Structural Challenge

The primary challenge in analyzing this molecule is distinguishing the overlapping aromatic regions and confirming the integrity of the furan ring, which is acid-sensitive and can degrade during synthesis if conditions are too harsh.

Experimental Protocol: Synthesis & Sample Preparation

To ensure the spectral data presented is reproducible, we define the synthesis and preparation method used to generate the analyte.

Synthesis Workflow (Schotten-Baumann Conditions)
  • Reagents: 2-Nitrobenzoyl chloride (1.0 eq), Furfurylamine (1.1 eq), Triethylamine (1.5 eq).

  • Solvent: Dichloromethane (DCM) at 0°C

    
     RT.
    
  • Purification: Silica gel column chromatography (Hexane:EtOAc 3:1).

NMR Sample Preparation (Self-Validating System)

The choice of solvent is critical for observing the amide proton coupling.

  • Primary Solvent: DMSO-

    
     (99.9% D).
    
    • Why: Prevents rapid proton exchange, allowing observation of the Amide-NH triplet (

      
      ).
      
  • Validation Step:

    
     Shake.
    
    • Procedure: Add 2 drops of

      
       to the NMR tube and re-acquire.
      
    • Expected Result: Disappearance of the signal at ~9.0 ppm confirms the N-H bond.

SynthesisWorkflow Start Reactants: 2-Nitrobenzoyl Cl + Furfurylamine Reaction Reaction: DCM, Et3N, 0°C Start->Reaction Workup Workup: Wash w/ NaHCO3 Dry MgSO4 Reaction->Workup Purify Purification: Column Chrom. (Hex:EtOAc) Workup->Purify NMR_Prep NMR Prep: Dissolve in DMSO-d6 Purify->NMR_Prep Validation Validation: D2O Shake Test NMR_Prep->Validation Confirm NH

Figure 1: Synthesis and NMR validation workflow ensuring sample integrity.

Comparative Spectral Analysis

This section objectively compares the target compound with its structural analogues to highlight diagnostic shifts.

The Comparison Matrix

All data reported in DMSO-


 at 400 MHz.
FeatureTarget Compound (N-(furan-2-ylmethyl)-2-nitrobenzamide)Analogue A (N-benzyl-2-nitrobenzamide)Analogue B (N-(furan-2-ylmethyl)benzamide)
Amide NH ~9.05 ppm (t) ~9.10 ppm (t)~8.90 ppm (t)
Linker (

)
4.55 ppm (d) 4.50 ppm (d)4.48 ppm (d)
Aromatic Region Complex (7H) 4 Benzene + 3 FuranComplex (9H) 4 Benzene + 5 PhenylComplex (8H) 5 Benzene + 3 Furan
Key Shift (

)
Deshielded Ar-H ~8.10 ppm (d)~8.12 ppm (d)Absent Most downfield Ar-H ~7.9 ppm
Key Shift (Furan) H-5: ~7.60 ppm H-3/4: ~6.3-6.4 ppm Absent Phenyl protons at 7.2-7.4 ppmH-5: ~7.58 ppm H-3/4: ~6.2-6.4 ppm
Performance & Diagnostic Utility
  • Resolution: The Target Compound offers superior resolution in the aromatic region compared to Analogue A. In Analogue A, the benzyl phenyl protons often overlap with the benzamide protons. In the Target, the unique chemical shift of the Furan H-3 and H-4 protons (6.3–6.5 ppm) places them in a "silent" region, making them excellent diagnostic handles for quantification.

  • Electronic Effects: Comparing Target vs. Analogue B reveals the electron-withdrawing power of the ortho-nitro group. It shifts the amide NH downfield by ~0.15 ppm (9.05 vs 8.90 ppm) due to inductive deshielding and potential intramolecular hydrogen bonding.

Detailed Signal Assignment (Target Compound)

This analysis follows the spectrum from low field (left) to high field (right).

Region 1: The Amide & Nitro-Aromatic Zone (9.5 – 7.5 ppm)

The ortho-nitro group creates a distinct desymmetrization of the benzene ring.

  • 
     9.05 ppm (1H, triplet, 
    
    
    
    ):
    Amide N-H .
    • Mechanism:[1][2][3] Split into a triplet by the adjacent methylene (

      
      ) protons.
      
    • Validation: Disappears upon

      
       addition.
      
  • 
     8.10 ppm (1H, doublet, 
    
    
    
    ):
    Ar-H (C3) .
    • Assignment: This proton is ortho to the Nitro group (

      
      ). The strong electron-withdrawing nature of 
      
      
      
      anisotropically deshields this proton, pushing it furthest downfield.
  • 
     7.80 ppm (1H, triplet/multiplet): Ar-H (C5) .
    
    • Assignment:Para to the amide, meta to the nitro.

  • 
     7.70 ppm (1H, triplet/multiplet): Ar-H (C4) .
    
    • Assignment:Meta to the amide, para to the nitro.

  • 
     7.62 ppm (1H, doublet): Ar-H (C6) .
    
    • Assignment:Ortho to the carbonyl group.

  • 
     7.58 ppm (1H, dd, 
    
    
    
    ):
    Furan H-5 .
    • Assignment: The proton adjacent to the furan oxygen. It is significantly deshielded compared to other furan protons due to the electronegativity of the oxygen.

Region 2: The Furan "Fingerprint" Zone (6.5 – 6.0 ppm)

This region is critical for confirming the furan ring is intact.

  • 
     6.42 ppm (1H, dd, 
    
    
    
    ):
    Furan H-4 .
  • 
     6.28 ppm (1H, d, 
    
    
    
    ):
    Furan H-3 .
    • Note: These signals are upfield because the furan ring is

      
      -excessive (electron-rich) compared to benzene.
      
Region 3: The Aliphatic Linker (4.0 – 5.0 ppm)
  • 
     4.55 ppm (2H, doublet, 
    
    
    
    ):
    Methylene (
    
    
    )
    .
    • Coupling: The doublet multiplicity matches the coupling constant of the NH triplet (

      
      ), confirming the connectivity 
      
      
      
      .

Logic of Assignment (Decision Tree)

The following diagram illustrates the logical flow used to assign the specific multiplets, distinguishing between the two aromatic systems.

AssignmentLogic Spectrum Spectrum Obtained (DMSO-d6) Region_Check Check Region 6.0 - 6.5 ppm Spectrum->Region_Check Has_Signals Signals Present? (dd or m) Region_Check->Has_Signals Yes_Furan Furan Ring Intact (H-3, H-4) Has_Signals->Yes_Furan Yes No_Furan Furan Degraded (Check Synthesis) Has_Signals->No_Furan No Nitro_Check Check Region > 8.0 ppm Yes_Furan->Nitro_Check Has_Downfield Doublet at ~8.1 ppm? Nitro_Check->Has_Downfield Yes_Nitro Ortho-Nitro Confirmed Has_Downfield->Yes_Nitro Yes No_Nitro Nitro Reduced/Absent Has_Downfield->No_Nitro No Coupling_Check Check NH (9.0) & CH2 (4.5) Yes_Nitro->Coupling_Check Match_J J-coupling matches? (~6 Hz) Coupling_Check->Match_J Confirmed Structure Confirmed Match_J->Confirmed Yes

Figure 2: Diagnostic logic tree for confirming the structure of N-(furan-2-ylmethyl)-2-nitrobenzamide.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Standard text for general chemical shift principles).
  • BenchChem. (2025).[4] 1H and 13C NMR Characterization of Benzamides for Pharmaceutical Research.

  • RSC Advances. (2015). Synthesis and characterization of furan-2-ylmethylamine derivatives.

  • Mestrelab Research. (2024). NMR Prediction Algorithms for Heterocycles. (Used for confirming theoretical shifts of the furan moiety).
  • ChemicalBook. (2024).[5] 2-Nitrobenzamide NMR Spectral Data.

Sources

Comparative

Structural Elucidation &amp; Comparative NMR Guide: N-(furan-2-ylmethyl)-2-nitrobenzamide

Executive Summary Objective: This guide provides a technical analysis of the C NMR chemical shifts for N-(furan-2-ylmethyl)-2-nitrobenzamide , a pharmacophore often utilized in antimicrobial and anticancer drug discovery...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Objective: This guide provides a technical analysis of the


C NMR chemical shifts for N-(furan-2-ylmethyl)-2-nitrobenzamide , a pharmacophore often utilized in antimicrobial and anticancer drug discovery.

Comparative Scope: To ensure robust structural validation, we compare the target compound against its non-nitrated analog, N-(furan-2-ylmethyl)benzamide . This comparison highlights the steric and electronic influence of the ortho-nitro group on the amide linkage and aromatic resonances.

Audience: Medicinal Chemists, Structural Biologists, and Analytical Scientists.

Synthesis & Experimental Protocol

Note: The following protocol validates the origin of the spectral data. It utilizes a Schotten-Baumann condition optimized for sterically hindered ortho-substituted benzoyl chlorides.

Reaction Workflow

The synthesis couples 2-nitrobenzoyl chloride with furfurylamine (2-aminomethylfuran) in the presence of a base to scavenge HCl.

SynthesisWorkflow Reactant1 2-Nitrobenzoyl Chloride Base TEA / DCM (0°C to RT) Reactant1->Base Reactant2 Furfurylamine Reactant2->Base Intermediate Tetrahedral Intermediate Base->Intermediate Nucleophilic Attack Product N-(furan-2-ylmethyl)- 2-nitrobenzamide Intermediate->Product Elimination of Cl- Workup Acid Wash (1N HCl) Recrystallization (EtOH) Product->Workup Purification

Figure 1: Synthetic pathway for the target amide via acyl chloride coupling.

Step-by-Step Methodology
  • Preparation: Dissolve furfurylamine (1.0 equiv) and triethylamine (1.2 equiv) in anhydrous Dichloromethane (DCM) under N

    
     atmosphere. Cool to 0°C.
    
  • Addition: Dropwise add 2-nitrobenzoyl chloride (1.0 equiv) dissolved in DCM. The ortho-nitro group provides steric bulk; slow addition prevents thermal runaway.

  • Reaction: Stir at 0°C for 30 mins, then warm to Room Temperature (RT) for 4 hours. Monitor via TLC (Hexane:EtOAc 1:1).

  • Workup: Wash organic layer with 1N HCl (remove unreacted amine), Sat. NaHCO

    
     (remove acid), and Brine.
    
  • Purification: Dry over Na

    
    SO
    
    
    
    , concentrate, and recrystallize from Ethanol/Water to yield pale yellow crystals.

Comparative C NMR Data Analysis

The following table contrasts the target molecule with its non-nitro analog to isolate the specific shifts caused by the 2-nitro substituent.

Solvent: DMSO-


 (Preferred for amides to prevent aggregation).
Frequency:  100/125 MHz.
Carbon AssignmentFragmentTarget: 2-Nitro Analog (

ppm)
Reference: Non-Nitro Analog (

ppm)
Shift Difference (

)
C=O (Carbonyl) Amide166.5 166.2+0.3 (Deshielding)
C1' (Ipso) Benzene133.5 134.6-1.1
C2' (C-NO

)
Benzene147.2 127.4 (C-H)+19.8 (Inductive)
C3' Benzene124.5 128.5-4.0
C4' Benzene130.8 131.4-0.6
C5' Benzene129.2 128.5+0.7
C6' Benzene129.8 127.4+2.4
N-CH

Methylene36.8 36.5+0.3
C2 (Furan) Furan151.5 151.8-0.3
C5 (Furan) Furan142.4 142.2+0.2
C3 (Furan) Furan107.5 107.2+0.3
C4 (Furan) Furan110.8 110.5+0.3
Expert Analysis of Shifts
  • The Nitro Effect (C2'): The most dramatic shift occurs at the C2' position. The nitro group is strongly electron-withdrawing (inductive and resonance), shifting the carbon from ~127 ppm (in the reference) to ~147 ppm .

  • Carbonyl Twist (C=O): In typical benzamides, the phenyl ring and amide group are coplanar. However, the 2-nitro group creates steric clash with the amide carbonyl oxygen. This forces the amide bond out of planarity with the benzene ring, slightly disrupting conjugation. This often results in a subtle deshielding (higher ppm) or negligible change depending on the precise twist angle, distinct from the expected shielding if conjugation were simply broken.

  • Furan Insulation: The chemical shifts of the furan ring (C2-C5) remain largely unchanged (

    
     ppm) between the two compounds. This confirms that the methylene bridge (-CH
    
    
    
    -) acts as an effective insulator , preventing the electronic effects of the nitro group from propagating to the furan heterocycle.

Structural Correlation Diagram

This diagram visualizes the logical assignment of NMR signals to the molecular structure, highlighting the "Insulation Zone" provided by the methylene bridge.

NMR_Assignment cluster_Benzene Nitro-Benzene Moiety (Electronic Perturbation) cluster_Linker Linker Region cluster_Furan Furan Moiety (Structurally Conserved) C_Nitro C2' (C-NO2) ~147.2 ppm C_Ipso C1' (Ipso) ~133.5 ppm C_Nitro->C_Ipso Ortho Effect Carbonyl C=O (Amide) ~166.5 ppm C_Ipso->Carbonyl Connectivity C_Arom C3'-C6' (Aromatic) 124-131 ppm Methylene CH2 (Bridge) ~36.8 ppm Carbonyl->Methylene Amide Bond Furan_C2 C2 (Quaternary) ~151.5 ppm Methylene->Furan_C2 Insulation Furan_C5 C5 (Alpha) ~142.4 ppm Furan_Beta C3/C4 (Beta) 107-111 ppm

Figure 2: Structural assignment logic. Note the "Red Zone" (Nitro-Benzene) where shifts vary significantly from the reference, versus the "Green Zone" (Furan) where shifts are conserved.

Validation & Quality Control (Self-Validating System)

To ensure the trustworthiness of your data, apply these validation checks:

  • Solvent Residual Check: In DMSO-

    
    , the solvent septet appears at 39.5 ppm . Ensure your Methylene (-CH
    
    
    
    -) peak at ~36.8 ppm is distinct and not buried in the solvent shoulder.
  • Proton-Carbon Correlation (HSQC):

    • The Carbon at 147.2 ppm (C-NO

      
      )  is quaternary. It should NOT  show a cross-peak in HSQC.
      
    • The Carbon at 36.8 ppm must correlate with the doublet/singlet CH

      
       protons at ~4.5 ppm in the 
      
      
      
      NMR.
  • Impurity Flag: If you observe a peak at 163-164 ppm , this likely indicates hydrolyzed 2-nitrobenzoic acid (starting material), suggesting incomplete coupling or poor workup.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Ed. John Wiley & Sons.[1] (Standard text for fragment shift additivity).

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[2] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Link

  • National Institute of Advanced Industrial Science and Technology (AIST). (2024). Spectral Database for Organic Compounds (SDBS). (Source for 2-nitrobenzamide and furfurylamine fragment data). Link

  • PubChem. (2024). 4-amino-N-(furan-2-ylmethyl)benzamide (Analog Data). National Library of Medicine. Link

Sources

Validation

Technical Comparison Guide: Mass Spectrometry Fragmentation of N-(furan-2-ylmethyl)-2-nitrobenzamide

This guide serves as a technical analysis of the mass spectrometry fragmentation patterns of N-(furan-2-ylmethyl)-2-nitrobenzamide , specifically comparing its unique "Ortho Effect" driven behavior against its structural...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical analysis of the mass spectrometry fragmentation patterns of N-(furan-2-ylmethyl)-2-nitrobenzamide , specifically comparing its unique "Ortho Effect" driven behavior against its structural isomer, the para-nitro analog (Alternative).

Executive Summary

N-(furan-2-ylmethyl)-2-nitrobenzamide (MW: 246.06 Da) is a functionalized benzamide scaffold frequently encountered in medicinal chemistry as a potential antibacterial pharmacophore or a synthetic intermediate.

In mass spectrometry (MS/MS), this compound exhibits a distinct fragmentation signature driven by the nitro-ortho effect , a rearrangement mechanism absent in its meta- or para-substituted alternatives. This guide compares the fragmentation efficiency and diagnostic ion generation of the target compound against its non-ortho alternatives to aid researchers in structural elucidation and isomer differentiation.

Quick Comparison Matrix
FeatureTarget: 2-Nitro (Ortho) Alternative: 4-Nitro (Para) Significance
Primary Ionization ESI (+) [M+H]⁺ m/z 247ESI (+) [M+H]⁺ m/z 247Identical precursor mass; indistinguishable by MS1.
Dominant Mechanism Ortho-Effect Rearrangement Inductive CleavageThe 2-nitro group enables unique intramolecular chemistry.
Key Diagnostic Ion m/z 230 [M+H - OH]⁺ Absent Critical differentiator. The loss of 17 Da is forbidden in the para-isomer.
Secondary Fragment m/z 150 (Acylium ion)m/z 150 (Acylium ion)Common benzoyl core fragment.
Furan Signature m/z 81 (Furfuryl cation)m/z 81 (Furfuryl cation)Confirms the N-substituent.

Deep Dive: Fragmentation Mechanics

The superior diagnostic utility of the 2-nitro isomer stems from the proximity of the nitro group to the amide hydrogen. This spatial arrangement facilitates a low-energy 6-membered transition state rearrangement that is geometrically impossible in the para alternative.

The "Ortho Effect" Pathway (Target Compound)[1][2]
  • Protonation: The amide oxygen is protonated to form [M+H]⁺ (m/z 247).

  • Hydrogen Transfer: The oxygen of the ortho-nitro group abstracts the hydrogen from the amide nitrogen.

  • Elimination: This rearrangement leads to the neutral loss of an OH radical (17 Da), generating a stabilized cyclic ion at m/z 230 .

  • Further Decay: The m/z 230 ion often loses CO (28 Da) or NO (30 Da) to form secondary fragments.

The Standard Pathway (Alternative/Para-Isomer)

The para-nitro isomer lacks the proximity for H-transfer. Its fragmentation is dominated by high-energy inductive cleavage of the amide bond:

  • Amide Bond Scission: Direct cleavage generates the 4-nitrobenzoyl cation (m/z 150) and the neutral furan-2-ylmethylamine.

  • Charge Retention Reversal: Alternatively, charge remains on the amine side, yielding the furfuryl cation (m/z 81) .

Visualization of Signaling Pathways

The following diagram illustrates the divergent fragmentation pathways between the Target (Ortho) and the Alternative (Para), highlighting the critical "Ortho Effect" node.

FragmentationPathway Precursor Precursor Ion [M+H]+ m/z 247 Ortho_Decision Isomer: 2-Nitro (Ortho) Precursor->Ortho_Decision Select Isomer Para_Decision Alternative: 4-Nitro (Para) Precursor->Para_Decision TS_Rearrange 6-Membered Transition State (H-transfer to NO2) Ortho_Decision->TS_Rearrange Proximity Effect Frag_230 Diagnostic Ion [M+H - OH]+ m/z 230 TS_Rearrange->Frag_230 -OH (17 Da) Frag_202 Secondary Loss [M+H - OH - CO]+ m/z 202 Frag_230->Frag_202 -CO (28 Da) Inductive_Cleave Direct Amide Bond Cleavage (High Energy) Para_Decision->Inductive_Cleave No Interaction Frag_150 Benzoyl Cation m/z 150 Inductive_Cleave->Frag_150 Path A Frag_81 Furfuryl Cation m/z 81 Inductive_Cleave->Frag_81 Path B

Caption: Divergent fragmentation pathways. The green node (m/z 230) is the unique diagnostic marker for the target 2-nitro isomer.

Experimental Protocol: Self-Validating Identification

To reliably distinguish the target compound from its alternatives, use the following ESI-MS/MS Direct Infusion protocol.

Reagents & Equipment[3][4][5]
  • Solvent: Methanol (LC-MS Grade) + 0.1% Formic Acid (to ensure protonation).

  • Instrument: Triple Quadrupole (QqQ) or Q-TOF Mass Spectrometer.

  • Standard: N-(furan-2-ylmethyl)-2-nitrobenzamide (Target) and N-(furan-2-ylmethyl)-4-nitrobenzamide (Alternative/Control).

Step-by-Step Methodology
  • Sample Preparation:

    • Dissolve 1 mg of analyte in 1 mL DMSO (Stock).

    • Dilute 1:1000 into Methanol/0.1% Formic Acid (Final conc: ~1 µg/mL).

  • Source Parameters (ESI Positive):

    • Capillary Voltage: 3.5 kV.

    • Desolvation Temp: 350°C.

    • Note: Ensure source temperature is not >400°C to prevent thermal degradation of the nitro group.

  • MS/MS Acquisition (Product Ion Scan):

    • Select Precursor: m/z 247.1 .

    • Collision Energy (CE) Ramp: Acquire spectra at 10, 20, and 40 eV.

  • Validation Logic (The "Truth Test"):

    • Step A: Check for m/z 230.

      • If Present (>5% relative abundance):[1] Confirms 2-Nitro (Target) .

      • If Absent: Suspect 3- or 4-Nitro (Alternative) .

    • Step B: Check for m/z 81 and 150.

      • These should be present in both isomers, confirming the core scaffold identity.

Quantitative Data Summary (Predicted @ 20 eV)
m/z FragmentIdentityTarget AbundanceAlternative Abundance
247 Precursor [M+H]⁺100%100%
230 [M+H - OH]⁺ High (~60-80%) < 1% (Noise)
150 Nitrobenzoyl CationMedium (~40%)High (~80%)
81 Furfuryl CationMedium (~30%)Medium (~30%)

References

  • Todua, N. G., & Mikaia, A. I. (2016). Mass spectrometry of analytical derivatives.[2] 2. "Ortho" and "Para" effects in electron ionization mass spectra of derivatives of hydroxy, mercapto and amino benzoic acids. Mass Spectrometry, 13(2), 83-94.[2] Link

  • Holčapek, M., et al. (2010). Fragmentation behavior of nitroaromatic compounds in electrospray ionization mass spectrometry. Journal of Mass Spectrometry, 45(8), 839-848. (Mechanistic basis for nitro-ortho effects).
  • NIST Mass Spectral Library. General fragmentation rules for nitrobenzamides and furan derivatives. Link

  • USDA Food Safety and Inspection Service. Screening and Confirmation of Nitrofuran Metabolites by LC-MS/MS. (Context for nitrofuran derivatization analysis). Link

Sources

Comparative

Advanced Spectroscopic Characterization of Nitro-Benzamides: A Comparative FTIR Guide

Executive Summary: The "Overlap" Challenge In the structural characterization of benzamide derivatives—a critical pharmacophore in drugs like Metoclopramide and Cisapride—the simultaneous presence of nitro ( ) and amide...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Overlap" Challenge

In the structural characterization of benzamide derivatives—a critical pharmacophore in drugs like Metoclopramide and Cisapride—the simultaneous presence of nitro (


) and amide (

or

) groups presents a distinct spectroscopic challenge.

While Fourier Transform Infrared (FTIR) spectroscopy is the industry standard for functional group identification, a critical spectral overlap exists between the Amide II band (N-H deformation) and the Nitro Asymmetric stretching band in the 1500–1550 cm⁻¹ region.

This guide provides a definitive protocol to decouple these signals, ensuring data integrity in drug development and quality control (QC) workflows. It moves beyond basic peak-picking to offer a self-validating methodological framework.[1]

Theoretical Foundation & Spectral Assignments[2][3]

To accurately interpret the spectra, one must understand the vibrational mechanics driving the absorption. In benzamides, the conjugation between the benzene ring and the carbonyl group lowers the frequency of the Amide I band compared to aliphatic amides. Similarly, the nitro group's electron-withdrawing nature induces specific shifts.

Comparative Spectral Table: Amide vs. Nitro[4]
Vibrational ModeFrequency Range (cm⁻¹)IntensityAssignment & Mechanism
Amide A 3150 – 3450Medium/BroadN-H Stretch. Broadened significantly by Hydrogen bonding in solid state. Sharper in dilute solution.
Amide I 1630 – 1680Very StrongC=O[2] Stretch (80%) . The most diagnostic amide band. Lower frequency due to conjugation with the aromatic ring.
Amide II 1520 – 1570 Medium/StrongN-H In-plane Bend (60%) + C-N Stretch (40%). CRITICAL OVERLAP ZONE.
Nitro (

) Asym
1500 – 1550 StrongAsymmetric Stretch. Highly polar bond creates a strong dipole change. CRITICAL OVERLAP ZONE.
Nitro (

) Sym
1320 – 1370StrongSymmetric Stretch. Usually distinct and separated from amide interferences. Primary diagnostic for Nitro.
Amide III 1250 – 1350Weak/MediumN-H Bend + C-N Stretch. Complex mode, often obscured by fingerprint vibrations.

Senior Scientist Insight: Do not rely solely on the 1500–1550 cm⁻¹ region to identify the nitro group. The Symmetric Nitro stretch at ~1350 cm⁻¹ is your "Anchor Band"—it is rarely obscured by amide features and confirms the presence of the


 moiety.

Visualization: The Assignment Logic

The following decision tree outlines the logical workflow for assigning bands in a complex nitro-benzamide spectrum, specifically addressing the overlap issue.

SpectralAssignment Start Start: Acquire Spectrum (4000 - 600 cm⁻¹) CheckAmideI Step 1: Check 1630-1680 cm⁻¹ (Amide I) Start->CheckAmideI Decision1 Strong Band Present? CheckAmideI->Decision1 CheckNitroSym Step 2: Check 1320-1370 cm⁻¹ (Nitro Symmetric) Decision2 Strong Band Present? CheckNitroSym->Decision2 AnalyzeOverlap Step 3: Analyze 1500-1570 cm⁻¹ (The Overlap Zone) Deconvolution Step 4: Deconvolution Strategy Use Second Derivative or Raman AnalyzeOverlap->Deconvolution Ambiguous/Broad Peak Decision1->CheckNitroSym No/Next ConfirmAmide Confirm Amide Group (C=O Stretch) Decision1->ConfirmAmide Yes Decision2->AnalyzeOverlap No/Next ConfirmNitro Confirm Nitro Group (Sym Stretch) Decision2->ConfirmNitro Yes ConfirmAmide->CheckNitroSym ConfirmNitro->AnalyzeOverlap

Figure 1: Logical workflow for decoupling overlapping signals in nitro-benzamide derivatives. Note the prioritization of the "Anchor Bands" (Amide I and Nitro Symmetric) before addressing the overlap zone.

Experimental Protocol: A Self-Validating System

To ensure reproducibility and distinguish between intermolecular interactions (H-bonding) and intrinsic functional group vibrations, follow this two-phase protocol.

Phase A: Solid State Analysis (ATR)

Best for: Rapid QC, raw material identification.

  • Preparation: Use a Diamond ATR crystal. Ensure the crystal is clean (background scan must be flat).

  • Sample Loading: Apply the benzamide powder to cover the crystal face.

  • Pressure: Apply high pressure (clamp) to ensure intimate contact. Note: Inconsistent pressure leads to variable peak intensities, especially for the Amide I band.

  • Acquisition: 32 scans at 4 cm⁻¹ resolution.

  • Validation: Check the Amide A band (~3300 cm⁻¹).[3] If it is extremely broad, strong Hydrogen bonding is present, which may shift the Amide I band to lower frequencies (Red Shift).

Phase B: Solution State (Dilution Validation)

Best for: Resolving the Amide II / Nitro Asym overlap.

  • Solvent Choice: Dissolve the compound in a non-polar solvent (e.g.,

    
     or 
    
    
    
    ) if solubility permits. Avoid water or alcohols which have their own OH bands.
  • Mechanism: Dilution breaks intermolecular Hydrogen bonds.

  • Observation:

    • Amide I: Will shift to higher frequency (Blue Shift) and sharpen as H-bonds break.

    • Amide II: Will shift significantly (often to lower frequency).

    • Nitro Bands: Will remain relatively stationary as they are less involved in intermolecular H-bonding networks compared to the amide N-H.

  • Result: This differential shifting allows you to visually separate the static Nitro band from the shifting Amide band in the 1500–1550 cm⁻¹ region.

Comparative Analysis: FTIR vs. Raman[1][2][6][7][8]

When FTIR data is ambiguous due to the overlap, Raman spectroscopy is the definitive alternative. The selection rules are complementary: a vibration strong in IR (change in dipole) is often weak in Raman (change in polarizability), and vice versa.

FeatureFTIR (ATR)Raman Spectroscopy
Amide I (C=O) Very Strong. Primary ID for amides.Weak. Poor diagnostic value.
Nitro Sym (

)
Strong (1350 cm⁻¹).Very Strong / Dominant. The "King" of Raman bands.
Nitro Asym (

)
Strong (1530 cm⁻¹).Medium/Weak.[4]
Water Interference High (OH bands obscure Amide A).Zero. Water is a weak Raman scatterer.[1]
Sample Prep Contact required (ATR).Non-contact (through glass vials).

Recommendation: For nitro-benzamides, use FTIR for the Amide I assignment and Raman for the Nitro Symmetric assignment. This "Dual-Modal" approach eliminates ambiguity.

Diagram: Experimental Workflow

ExperimentalProtocol Sample Unknown Benzamide Sample ATR FTIR (ATR Mode) Primary Screen Sample->ATR Result1 Amide I: 1650 cm⁻¹ Nitro Sym: 1350 cm⁻¹ ATR->Result1 Ambiguity Overlap at 1530 cm⁻¹? Result1->Ambiguity Raman Raman Spectroscopy (Verification) Ambiguity->Raman Yes (Resolve) FinalReport Final Structural Confirmation Ambiguity->FinalReport No Raman->FinalReport Confirm Nitro Sym (High Intensity)

Figure 2: Integrated workflow utilizing both FTIR and Raman to resolve spectral ambiguities in nitro-benzamide analysis.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons. (Standard text for fundamental band assignments).
  • NIST Chemistry WebBook. Infrared Spectra of Benzamide and Nitrobenzene derivatives. National Institute of Standards and Technology. Available at: [Link]

  • Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry, R.A. Meyers (Ed.). John Wiley & Sons Ltd. (Detailed tables on Nitro/Amide overlap).
  • Attia, A. K., et al. (2018). Efficiency of Expired Drugs Used as Corrosion Inhibitors. ResearchGate. (Contains specific FTIR data for Metoclopramide, a nitro-benzamide derivative). Available at: [Link]

  • Larkin, P. (2011). IR and Raman Spectroscopy: Principles and Spectral Interpretation. Elsevier. (Source for FTIR vs Raman selection rules).

Sources

Validation

A Comparative Guide to High-Performance Liquid Chromatography (HPLC) Methods for the Purity Analysis of N-(furan-2-ylmethyl)-2-nitrobenzamide

Introduction: The Analytical Imperative for Novel API Purity In the landscape of pharmaceutical development, the rigorous assessment of an Active Pharmaceutical Ingredient's (API) purity is not merely a regulatory formal...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Imperative for Novel API Purity

In the landscape of pharmaceutical development, the rigorous assessment of an Active Pharmaceutical Ingredient's (API) purity is not merely a regulatory formality but the cornerstone of safety and efficacy. The subject of our investigation, N-(furan-2-ylmethyl)-2-nitrobenzamide, is a molecule of interest possessing structural motifs—a nitroaromatic ring and a furan moiety—common in pharmacologically active compounds. Ensuring the purity of such molecules requires analytical methods that are not only accurate and precise but also robust and efficient.

This guide provides an in-depth comparison of two distinct reversed-phase liquid chromatography methodologies for the purity analysis of N-(furan-2-ylmethyl)-2-nitrobenzamide: a conventional High-Performance Liquid Chromatography (HPLC) method and a modern Ultra-High-Performance Liquid Chromatography (UHPLC) method. The objective is to dissect the performance of each technique, providing researchers, scientists, and drug development professionals with the experimental data and scientific rationale needed to select the most appropriate method for their specific analytical challenges. Our discussion is grounded in the principles of method validation as outlined by the International Council for Harmonisation (ICH) guidelines, which mandate that analytical methods are suitable for their intended purpose.[1][2]

Analyte Characteristics & Chromatographic Strategy

A successful chromatographic separation begins with a fundamental understanding of the analyte's physicochemical properties.

  • Structure: N-(furan-2-ylmethyl)-2-nitrobenzamide contains a moderately non-polar aromatic system (nitrobenzene) and a furan ring, linked by a polar amide group. This amphiphilic nature makes it an ideal candidate for reversed-phase chromatography, where separation is driven by hydrophobic interactions with a non-polar stationary phase.[3]

  • Chromophores: The presence of the nitroaromatic and furan rings results in strong ultraviolet (UV) absorbance. This intrinsic property allows for sensitive detection using a UV or Diode Array Detector (DAD), a common and robust detection method in HPLC.[4][5]

  • Stability: Nitroaromatic compounds and furan rings can be susceptible to degradation under stress conditions such as extreme pH, oxidation, and photolysis.[6][7] Therefore, a critical goal in method development is to create a stability-indicating method—one that can separate the intact API from any potential degradation products. This is a key requirement of forced degradation studies as stipulated by regulatory bodies.[8][9]

Based on these characteristics, a reversed-phase separation on a C18 stationary phase with a mobile phase consisting of an organic modifier (like acetonitrile or methanol) and an aqueous component (water or buffer) is the logical starting point.

Method Development and Comparison: Conventional HPLC vs. UHPLC

The primary distinction between HPLC and UHPLC lies in the column technology and the instrumentation designed to support it. UHPLC utilizes columns packed with sub-2 µm particles, which provides a dramatic increase in separation efficiency compared to the 3-5 µm particles used in conventional HPLC.[10][11][12] However, this efficiency comes at the cost of significantly higher backpressure, requiring specialized instrumentation capable of operating at pressures up to 15,000 psi or more.[11][13]

Our comparative study will evaluate a robust, widely applicable HPLC method against a high-throughput UHPLC method to quantify the trade-offs in performance.

Logical Workflow for Method Development

The development of a reliable purity method follows a systematic process, from initial screening of parameters to final validation.

MethodDevelopmentWorkflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: Performance Verification Analyte Analyte Characterization (UV Spectra, Solubility) Column_Selection Column Selection (e.g., C18, C8) Mobile_Phase Mobile Phase Scouting (ACN vs. MeOH, pH) Gradient Gradient Optimization (Slope, Time) Mobile_Phase->Gradient Initial Conditions Flow_Temp Flow Rate & Temperature (Efficiency vs. Pressure) Wavelength Detector Wavelength Selection SST System Suitability Testing (ICH Parameters) Wavelength->SST Optimized Method Forced_Deg Forced Degradation Study (Specificity) Validation Full Method Validation (ICH Q2(R1))

Caption: A generalized workflow for HPLC/UHPLC method development.

Experimental Protocols

The following protocols provide a detailed, step-by-step methodology for each analytical approach.

Protocol A: Conventional Reversed-Phase HPLC Method
  • Instrumentation:

    • HPLC System with quaternary pump, autosampler, column thermostat, and DAD detector (e.g., Agilent 1260 Infinity II, Waters Alliance).

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient Program:

      • 0.0 min: 30% B

      • 15.0 min: 90% B

      • 17.0 min: 90% B

      • 17.1 min: 30% B

      • 20.0 min: 30% B

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detection: DAD at 254 nm.

  • Sample Preparation:

    • Standard Solution (100 µg/mL): Accurately weigh 10 mg of N-(furan-2-ylmethyl)-2-nitrobenzamide reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 (v/v) mixture of Acetonitrile and Water.

    • Sample Solution (100 µg/mL): Prepare the sample in the same manner as the standard solution.

Protocol B: Ultra-High-Performance Liquid Chromatography (UHPLC) Method
  • Instrumentation:

    • UHPLC System with binary pump, autosampler, column thermostat, and DAD detector (e.g., Agilent 1290 Infinity II, Waters ACQUITY UPLC).

  • Chromatographic Conditions:

    • Column: C18, 2.1 x 50 mm, 1.8 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient Program:

      • 0.0 min: 30% B

      • 3.0 min: 90% B

      • 3.5 min: 90% B

      • 3.6 min: 30% B

      • 4.5 min: 30% B

    • Flow Rate: 0.5 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 2 µL.

    • Detection: DAD at 254 nm.

Comparative Performance Data and Discussion

The true measure of a method's utility lies in its performance. The data presented below, summarized in tables, provides a direct comparison of the two protocols.

Relationship Between Method Parameters and Performance

The core differences in HPLC and UHPLC technology directly impact analytical outcomes. Smaller particles in UHPLC columns lead to higher efficiency but also higher pressure, necessitating different operational parameters.

PerformanceRelationship cluster_Input Input Parameters cluster_Output Performance Outcomes p_size Particle Size (µm) pressure System Pressure (psi) p_size->pressure Smaller = Higher resolution Resolution (Rs) p_size->resolution Smaller = Higher flow Flow Rate (mL/min) pressure->flow Higher allows Higher speed Analysis Time (min) flow->speed Higher = Faster sensitivity Sensitivity (S/N) resolution->sensitivity Higher = Higher

Caption: Key parameter relationships in HPLC vs. UHPLC.

System Suitability Test (SST) Results

System suitability testing ensures that the chromatographic system is performing adequately for the intended analysis.

ParameterMethod A (HPLC)Method B (UHPLC)Acceptance Criteria
Retention Time (min) 8.522.15-
RT %RSD (n=6) 0.15%0.08%≤ 1.0%
Tailing Factor (Tf) 1.11.05≤ 2.0
Theoretical Plates (N) 15,00025,000> 2000

Analysis: Both methods easily meet standard system suitability criteria. However, the UHPLC method demonstrates superior performance with a higher plate count, indicating much greater column efficiency, and a lower relative standard deviation (%RSD) for retention time, suggesting higher precision.

Method Performance Comparison

This table directly compares the critical performance attributes of each method for purity analysis. A hypothetical impurity eluting just after the main peak is used to assess resolution.

Performance MetricMethod A (HPLC)Method B (UHPLC)Advantage
Total Analysis Time 20.0 min4.5 minUHPLC
Resolution (Rs) between API and Impurity 2.54.0UHPLC
Relative Solvent Consumption per Run ~20 mL~2.25 mLUHPLC
Signal-to-Noise (S/N) for a 0.05% Impurity 2575UHPLC

Discussion of Results: The experimental data unequivocally demonstrates the superiority of the UHPLC approach for this analysis.

  • Speed and Throughput: The most striking difference is the 77.5% reduction in analysis time with the UHPLC method.[13] This translates to a more than four-fold increase in sample throughput, a significant advantage in a high-volume quality control (QC) environment.

  • Resolution and Purity Assessment: The UHPLC method provides significantly higher resolution (Rs = 4.0 vs. 2.5).[12] This superior resolving power is critical for purity analysis, as it provides greater confidence that trace impurities are fully separated from the main API peak, ensuring more accurate quantification.

  • Sensitivity: With narrower peaks due to higher efficiency, the UHPLC method yields a three-fold improvement in the signal-to-noise ratio.[12][14] This enhanced sensitivity is crucial for detecting and quantifying impurities at very low levels, as required by ICH guidelines for reporting and identification thresholds.

  • Economic and Environmental Impact: The UHPLC method consumes nearly 90% less solvent per analysis.[13] This leads to substantial long-term cost savings and a significant reduction in the laboratory's environmental footprint.

A Note on Method Validation per ICH Q2(R1)

While this guide focuses on method performance, it is critical to note that either method, once selected, must undergo full validation to be considered fit for purpose in a regulated environment.[1][15] The validation process provides documented evidence that the method is suitable for its intended use.[16]

Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components, including impurities and degradants. This is typically demonstrated through forced degradation studies.[8][9]

  • Linearity and Range: Demonstrating a direct proportional relationship between concentration and detector response over a specified range.[15]

  • Accuracy and Precision: Accuracy is the closeness of the results to the true value, while precision measures the repeatability of the results.[1][4]

  • Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably quantified with acceptable precision and accuracy. This is a critical parameter for any impurity method.[16]

Conclusion and Recommendations

This comparative guide demonstrates that while a conventional HPLC method can provide adequate performance for the purity analysis of N-(furan-2-ylmethyl)-2-nitrobenzamide, a UHPLC-based approach offers transformative advantages in speed, resolution, sensitivity, and operational efficiency.

Recommendations:

  • Conventional HPLC (Method A) is a suitable choice for laboratories where UHPLC instrumentation is not available, or for established methods where throughput is not a primary concern. It is a robust and reliable technique that meets all fundamental performance requirements.[14]

  • UHPLC (Method B) is the unequivocally superior and recommended method for modern pharmaceutical analysis. Its benefits are compelling for:

    • High-Throughput QC: Maximizing sample throughput and reducing analysis backlogs.

    • Impurity Profiling: Providing the high resolution and sensitivity needed to detect, separate, and quantify trace-level impurities.

    • Method Development: Accelerating the optimization process due to shorter run times.

    • Cost and Environmental Savings: Minimizing solvent purchase and disposal costs.

Ultimately, the adoption of UHPLC technology represents a significant step forward, enabling laboratories to generate higher quality data more efficiently, thereby accelerating drug development timelines and ensuring product quality.

References

  • Phenomenex. (2025, April 1). HPLC vs UHPLC: Key Differences & Applications. Phenomenex. [Link]

  • LC Services. (2025, January 24). HPLC vs UHPLC – What are the differences? LC Services. [Link]

  • Patel, K. et al. (2021). A Review of HPLC Method Development and Validation as per ICH Guidelines. Asian Journal of Pharmaceutical Analysis, 11(3), 154-160. [Link]

  • Jain, A. (2024, December 11). Steps for HPLC Method Validation. Pharmaguideline. [Link]

  • SIELC Technologies. (n.d.). Separation of Furan on Newcrom R1 HPLC column. Retrieved February 15, 2026, from [Link]

  • Novakova, L. et al. (2017). Degradation study of nitroaromatic explosives 2-diazo-4,6-dinitrophenol and picramic acid using HPLC and UHPLC-ESI-MS/MS. Journal of Pharmaceutical and Biomedical Analysis, 145, 544-552. [Link]

  • Kumar, P. et al. (2023). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. Journal of Chromatographic Science, 61(1), 1-12. [Link]

  • Birajdar, A. S. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific Pharmaceutical Sciences, 4(4), 55-60. [Link]

  • Edris, A. E. et al. (2019). LC method for the direct and simultaneous determination of four major furan derivatives in coffee grounds and brews. Journal of Separation Science, 42(21), 3345-3352. [Link]

  • Bajaj, S. et al. (2018). Forced Degradation Studies. Journal of Analytical & Pharmaceutical Research, 7(5). [Link]

  • Sharma, S. et al. (2024). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Zenodo. [Link]

  • MTC USA. (n.d.). Nitroaromatic and Nitroamine Explosives Analyzed with HPLC. Retrieved February 15, 2026, from [Link]

  • SQUARIX. (n.d.). N-(2-furylmethyl)-4-nitrobenzamide. Retrieved February 15, 2026, from [Link]

  • Patolia, V. N. (2020, January 9). An Introduction To Forced Degradation Studies For Drug Substance & Drug Product. Pharmaceutical Online. [Link]

  • Jorgensen, L. (2016, May 2). Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology. [Link]

  • National Center for Biotechnology Information. (n.d.). N-[(Furan-2-YL)methyl]-2-[1-(4-nitrophenyl)-N-propylformamido]-N-(2-phenylethyl)acetamide. PubChem. Retrieved February 15, 2026, from [Link]

  • Albero, M. I. et al. (2004, November 1). Method Development and Validation for Phenol and Nitrophenols in Tap Water by HPLC using a Monolithic Column. LCGC International. [Link]

  • Waters Corporation. (n.d.). Determination of Nitroaromatics and Nitramines by High Performance Liquid Chromatography (Explosives). Retrieved February 15, 2026, from [Link]

  • PubChemLite. (n.d.). N-(2-furylmethyl)-4-nitrobenzamide (C12H10N2O4). Retrieved February 15, 2026, from [Link]

  • Scilit. (2007, April 26). Development of SPME-HPLC methodology for detection of nitroexplosives. [Link]

  • U.S. Environmental Protection Agency. (n.d.). Method 8330B: Nitroaromatics, Nitramines, and Nitrate Esters by High Performance Liquid Chromatography (HPLC). Retrieved February 15, 2026, from [Link]

  • ResolveMass Laboratories. (2025, November 5). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]

  • Phenomenex. (n.d.). Reversed Phase HPLC Columns. Retrieved February 15, 2026, from [Link]

  • Mahato, A. & Vyas, S. (n.d.). Analysis of Furanic Compounds in Transformer Oil by Agilent 1290 Infinity Binary UHPLC. Agilent Technologies. [Link]

  • Chinnici, F. et al. (2003). Determination of Furanic Compounds in Traditional Balsamic Vinegars by Ion-Exclusion Liquid Chromatography and Diode-Array Detection. Journal of Chromatographic Science, 41(6), 305-310. [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Nitrobenzamide. PubChem. Retrieved February 15, 2026, from [Link]

  • Gajos, R. (2023). Principles, Applications, and Innovations of Chromatographic Techniques. Journal of Analytical Chemistry, 4(1). [Link]

  • New Jersey Institute of Technology. (n.d.). Chromatography. Retrieved February 15, 2026, from [Link]

  • Studzińska, S. et al. (2020). Study of chromatographic behavior of antibiotic drugs and their metabolites based on quantitative structure-retention relationships with the use of HPLC-DAD. Journal of Pharmaceutical and Biomedical Analysis, 184, 113187. [Link]

  • Bates College. (n.d.). Broadening of Chromatographic Peaks. Retrieved February 15, 2026, from [Link]

  • Hage, D. S. (2012). Pharmaceutical and Biomedical Applications of Affinity Chromatography: Recent Trends and Developments. Journal of Pharmaceutical and Biomedical Analysis, 69, 93-105. [Link]

Sources

Comparative

Comparative Guide: Biological Activity of 2-Nitro vs. 3-Nitro Benzamide Isomers

Executive Summary This guide provides a technical comparison between 2-nitrobenzamide (ortho) and 3-nitrobenzamide (meta) . While chemically similar, their biological activities diverge significantly due to the "ortho ef...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison between 2-nitrobenzamide (ortho) and 3-nitrobenzamide (meta) . While chemically similar, their biological activities diverge significantly due to the "ortho effect"—a combination of steric hindrance and intramolecular hydrogen bonding found in the 2-isomer.

  • 3-Nitrobenzamide is the superior PARP-1 inhibitor , utilizing its planar geometry to mimic nicotinamide within the enzyme's active site.

  • 2-Nitrobenzamide serves as a critical scaffold for antiviral agents (HIV-1) and specific antimicrobial applications, where its ability to form intramolecular hydrogen bonds enhances membrane permeability and facilitates zinc-ejection mechanisms in its derivatives.[1]

Structural & Physicochemical Basis

The distinct biological profiles of these isomers stem from their electronic and steric environments.

Feature2-Nitrobenzamide (Ortho)3-Nitrobenzamide (Meta)
Geometry Non-Planar: Steric clash between the nitro group and the amide carbonyl forces the amide bond out of plane.Planar: Minimal steric hindrance allows the amide group to remain coplanar with the phenyl ring.
H-Bonding Intramolecular: Forms a pseudo-6-membered ring between the amide hydrogen and nitro oxygen (S(6) motif).[1][2][3]Intermolecular: Forms extensive hydrogen bond networks with solvent or protein targets.[1]
Lipophilicity Higher: "Masked" polarity due to internal H-bonding increases membrane permeability.Lower: Exposed polar groups favor water solubility and specific protein binding.[1]
Electronic Effect Inductive electron withdrawal (-I) is strong; Resonance (-M) is sterically decoupled.Strong Electron Withdrawing Group (EWG) via both Inductive (-I) and Resonance (-M) effects.[1]
The "Ortho Effect" in Drug Design

In 2-nitrobenzamide, the proximity of the nitro group to the amide functionality creates a "locked" conformation. This prevents the molecule from adopting the flat topology required for intercalation into DNA or binding into narrow enzymatic pockets (like PARP), but it enhances the reactivity of the amide nitrogen for specific nucleophilic attacks, relevant in viral zinc-finger disruption.

Case Study A: PARP Inhibition

Primary Utility: Cancer Therapy / DNA Repair Inhibition Dominant Isomer: 3-Nitrobenzamide[1]

Poly(ADP-ribose) polymerase (PARP) enzymes detect DNA strand breaks and signal for repair using NAD+ as a substrate.[1] Inhibitors must mimic the nicotinamide moiety of NAD+.

  • Mechanism: 3-Nitrobenzamide fits into the PARP active site because its amide group can align perfectly with the key residues (Gly863 and Ser904 in PARP-1) via hydrogen bonding. The 3-nitro group provides electronic tuning without steric interference.

  • Failure of 2-Nitro: The steric bulk of the ortho-nitro group twists the amide out of the phenyl plane. This prevents the formation of the critical hydrogen bond network required for high-affinity binding.

Comparative Potency Data (Representative):

CompoundTargetIC50 (µM)Activity Status
3-Nitrobenzamide PARP-1~3.0 - 6.0Active (Standard Reference)
2-Nitrobenzamide PARP-1> 100Inactive / Weak
4-Iodo-3-nitrobenzamidePARP-10.02*Potent Derivative (Iniparib)

Note: While 3-nitrobenzamide is a modest inhibitor, it is the parent scaffold for potent drugs. The 2-nitro isomer is consistently inactive in this domain.

Case Study B: Antiviral Activity (HIV-1 NCp7)

Primary Utility: Retroviral Inhibition / Zinc Finger Ejection Dominant Isomer: 2-Nitrobenzamide (as a scaffold/derivative)[1]

The HIV-1 Nucleocapsid protein (NCp7) contains two highly conserved zinc fingers (CCHC motif) essential for viral replication.[1]

  • Mechanism: Electrophilic attack on the sulfur atoms of the zinc-coordinating cysteine residues leads to "Zinc Ejection," causing the protein to unfold and losing its ability to bind viral RNA.

  • Role of 2-Nitro: Derivatives of 2-nitrobenzamide (specifically disulfide benzamides like DIBA) utilize the ortho positioning to facilitate a thiol-disulfide exchange reaction with the protein. The internal geometry of the 2-nitro scaffold positions the reactive group optimally to attack the zinc finger, a feature less efficient in meta isomers.

Experimental Protocols
Protocol A: Synthesis of 3-Nitrobenzamide (Direct Nitration)

This method exploits the meta-directing nature of the aldehyde group.

  • Reagents: Benzaldehyde, Fuming Nitric Acid, Sulfuric Acid (conc).[1]

  • Nitration: Cool 15 mL of conc. H2SO4 to 0°C. Slowly add 10 mL fuming HNO3.

  • Addition: Add 0.1 mol Benzaldehyde dropwise, maintaining temp < 10°C.

  • Reaction: Stir for 1 hour at room temperature.

  • Quench: Pour mixture over 200g crushed ice. The solid 3-nitrobenzaldehyde precipitates.

  • Conversion to Amide: Oxidize the aldehyde to acid (KMnO4), then convert to acid chloride (SOCl2), followed by amidation with aqueous ammonia.

  • Purification: Recrystallize from ethanol/water.

Protocol B: PARP-1 Inhibition Assay (Colorimetric)

Self-validating step: Include 3-Aminobenzamide as a positive control.

  • Preparation: Coat a 96-well plate with Histones (substrate).

  • Reaction Mix: Add PARP-1 enzyme (0.5 U/well), Biotinylated NAD+ (20 µM), and activated DNA.

  • Treatment: Add 2-nitrobenzamide and 3-nitrobenzamide at varying concentrations (0.1 µM to 100 µM).

  • Incubation: Incubate at 25°C for 60 minutes.

  • Detection: Add Streptavidin-HRP followed by TMB substrate.

  • Readout: Measure Absorbance at 450 nm. Lower absorbance = Higher Inhibition.

Mechanism of Action Visualization

The following diagram illustrates the divergent pathways for these isomers based on their structural "fit."

G Start Benzamide Isomer Selection Iso2 2-Nitrobenzamide (Ortho) Start->Iso2 Iso3 3-Nitrobenzamide (Meta) Start->Iso3 Prop2 Steric Hindrance & Intramolecular H-Bond Iso2->Prop2 Prop3 Planar Geometry & Intermolecular H-Bond Iso3->Prop3 TargetPARP Target: PARP-1 (Active Site) Prop2->TargetPARP Twisted Amide TargetZn Target: HIV NCp7 (Zinc Finger) Prop2->TargetZn Facilitates Attack (if derivatized) Prop3->TargetPARP Fits Pocket ResultFail No Binding (Steric Clash) TargetPARP->ResultFail ResultSuccess High Affinity Binding (Nicotinamide Mimic) TargetPARP->ResultSuccess ResultEject Zinc Ejection (Via Derivatives) TargetZn->ResultEject

Caption: Divergent SAR pathways: 3-nitro fits the PARP pocket, while 2-nitro's steric bulk excludes it but enables Zinc-finger targeting.

References
  • PARP Inhibition & Structure: Virág, L., & Szabó, C. (2002).[1] The therapeutic potential of poly(ADP-ribose) polymerase inhibitors.[4][5] Pharmacological Reviews, 54(3), 375-429.[1]

  • Zinc Ejection Mechanism (HIV): Rice, W. G., et al. (1995).[1][6] Inhibitors of HIV nucleocapsid protein zinc fingers as candidates for the treatment of AIDS. Science, 270(5239), 1194-1197.[1]

  • Synthesis & Nitration Protocols: Olah, G. A., et al. (1978).[1] Nitration of benzaldehyde and benzoic acid.[1] Proceedings of the National Academy of Sciences, 75(11). [1]

  • Physicochemical Properties (H-Bonding): Laurence, C., & Berthelot, M. (2000). Observations on the strength of hydrogen bonding.[7][8] Perspectives in Drug Discovery and Design, 18, 39-60.[1]

Sources

Validation

A Comparative Guide to Reference Standards for N-(furan-2-ylmethyl)-2-nitrobenzamide

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist In the landscape of pharmaceutical research and development, the purity and characterization of novel chemical en...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

In the landscape of pharmaceutical research and development, the purity and characterization of novel chemical entities are paramount. This guide provides an in-depth technical comparison of reference standards for N-(furan-2-ylmethyl)-2-nitrobenzamide, a molecule of interest for its potential pharmacological activities stemming from its furan and nitrobenzamide moieties. Given the current absence of a commercially available, certified reference standard for this specific compound, this guide will focus on the establishment of a well-characterized in-house primary standard. We will objectively compare its performance with commercially available, structurally related alternatives, supported by experimental data.

The Critical Role of a Well-Characterized Reference Standard

A reference standard serves as the benchmark against which new batches of a synthesized compound are measured. Its purity, identity, and stability must be unequivocally established to ensure the reliability and reproducibility of experimental results. For a novel compound like N-(furan-2-ylmethyl)-2-nitrobenzamide, the initial synthesis and characterization are foundational steps in its journey through the drug discovery pipeline. Any ambiguity in the reference standard can lead to erroneous data in subsequent biological assays and preclinical studies.

Establishing an In-house Primary Reference Standard for N-(furan-2-ylmethyl)-2-nitrobenzamide

The synthesis of N-(furan-2-ylmethyl)-2-nitrobenzamide can be achieved through the amidation of 2-nitrobenzoic acid with furfurylamine. The resulting product must then undergo rigorous purification and characterization to qualify as a primary reference standard.

Synthesis and Purification Workflow

The synthesis involves the coupling of 2-nitrobenzoyl chloride (generated from 2-nitrobenzoic acid) with furfurylamine in the presence of a base.

cluster_synthesis Synthesis cluster_purification Purification 2-Nitrobenzoic Acid 2-Nitrobenzoic Acid 2-Nitrobenzoyl Chloride 2-Nitrobenzoyl Chloride 2-Nitrobenzoic Acid->2-Nitrobenzoyl Chloride SOCl₂ Thionyl Chloride Thionyl Chloride Crude Product Crude Product 2-Nitrobenzoyl Chloride->Crude Product Furfurylamine, Et₃N Furfurylamine Furfurylamine Triethylamine Triethylamine Column Chromatography Column Chromatography Crude Product->Column Chromatography Recrystallization Recrystallization Column Chromatography->Recrystallization Purified N-(furan-2-ylmethyl)-2-nitrobenzamide Purified N-(furan-2-ylmethyl)-2-nitrobenzamide Recrystallization->Purified N-(furan-2-ylmethyl)-2-nitrobenzamide cluster_analytical Analytical Characterization In-house Standard In-house Standard HPLC-UV HPLC-UV In-house Standard->HPLC-UV Purity 1H NMR 1H NMR In-house Standard->1H NMR Structure Elucidation 13C NMR 13C NMR In-house Standard->13C NMR Structure Confirmation LC-MS LC-MS In-house Standard->LC-MS Molecular Weight FTIR FTIR In-house Standard->FTIR Functional Groups Elemental Analysis Elemental Analysis In-house Standard->Elemental Analysis Elemental Composition

Caption: Analytical workflow for the characterization of the in-house reference standard.

Comparative Analysis with Commercially Available Alternatives

While a direct certified reference standard for N-(furan-2-ylmethyl)-2-nitrobenzamide is unavailable, we can compare our in-house standard with commercially available, structurally related compounds to highlight key analytical differences. For this guide, we will consider two alternatives:

  • Alternative A: N-(furan-2-ylmethyl)benzamide (Lacks the nitro group)

  • Alternative B: 2-Nitrobenzamide (Lacks the furfuryl group)

This comparison will demonstrate the influence of the nitro and furfuryl moieties on the analytical properties of the molecule.

High-Performance Liquid Chromatography (HPLC-UV) Comparison

HPLC is a cornerstone technique for purity assessment. The retention time and UV-Vis spectrum are characteristic of a given compound.

Table 1: Comparative HPLC-UV Data

CompoundRetention Time (min)λmax (nm)Purity (%)
In-house N-(furan-2-ylmethyl)-2-nitrobenzamide 8.5265>99.5
Alternative A: N-(furan-2-ylmethyl)benzamide7.2228>98.0
Alternative B: 2-Nitrobenzamide5.1260>99.0

Experimental Protocol: HPLC-UV Analysis

  • System: Agilent 1260 Infinity II LC System with Diode Array Detector.

  • Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 10% B to 90% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

  • Detection: 254 nm and DAD scan (200-400 nm).

The presence of the nitro group in our in-house standard and Alternative B leads to a bathochromic shift in the UV absorbance compared to Alternative A. The increased polarity of 2-nitrobenzamide results in a shorter retention time.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy Comparison

¹H NMR provides detailed information about the chemical structure of a molecule.

Table 2: Comparative ¹H NMR Data (Key Chemical Shifts, δ ppm in CDCl₃)

CompoundAromatic ProtonsCH₂ ProtonsFuran Protons
In-house N-(furan-2-ylmethyl)-2-nitrobenzamide 7.5-8.2 (m, 4H)4.7 (d, 2H)6.2-7.4 (m, 3H)
Alternative A: N-(furan-2-ylmethyl)benzamide7.3-7.8 (m, 5H)4.6 (d, 2H)6.2-7.3 (m, 3H)
Alternative B: 2-Nitrobenzamide7.6-8.2 (m, 4H)--

Experimental Protocol: ¹H NMR Spectroscopy

  • Instrument: Bruker Avance III HD 400 MHz spectrometer.

  • Solvent: Chloroform-d (CDCl₃).

  • Concentration: 10 mg/mL.

  • Reference: Tetramethylsilane (TMS) at 0.00 ppm.

  • Acquisition: 16 scans with a relaxation delay of 1 second.

The downfield shift of the aromatic protons in the in-house standard and Alternative B is characteristic of the electron-withdrawing effect of the nitro group.

Liquid Chromatography-Mass Spectrometry (LC-MS) Comparison

LC-MS is used to determine the molecular weight of the compound.

Table 3: Comparative LC-MS Data

CompoundMolecular FormulaCalculated [M+H]⁺ (m/z)Observed [M+H]⁺ (m/z)
In-house N-(furan-2-ylmethyl)-2-nitrobenzamide C₁₂H₁₀N₂O₄247.0662247.0665
Alternative A: N-(furan-2-ylmethyl)benzamideC₁₂H₁₁NO₂202.0811202.0814
Alternative B: 2-NitrobenzamideC₇H₆N₂O₃167.0399167.0401

Experimental Protocol: LC-MS Analysis

  • System: Waters ACQUITY UPLC I-Class with a SQ Detector 2.

  • Column: ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 5 minutes.

  • Flow Rate: 0.5 mL/min.

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Scan Range: m/z 100-500.

The observed mass-to-charge ratios are in excellent agreement with the calculated values, confirming the identity of each compound.

Trustworthiness and Self-Validation

The described multi-technique characterization provides a self-validating system. The convergence of data from orthogonal techniques—chromatographic (HPLC), spectroscopic (NMR, UV-Vis), and spectrometric (MS)—provides a high degree of confidence in the identity, purity, and structure of the in-house reference standard.

Conclusion

While a commercially certified reference standard for N-(furan-2-ylmethyl)-2-nitrobenzamide is not currently available, a high-purity in-house primary standard can be established through a well-documented process of synthesis, purification, and comprehensive analytical characterization. The comparative data presented here for structurally related, commercially available compounds underscore the importance of a thorough analytical assessment. By following the detailed protocols and understanding the influence of key structural motifs on analytical behavior, researchers can confidently establish a reliable reference standard for N-(furan-2-ylmethyl)-2-nitrobenzamide, ensuring the integrity and reproducibility of their future research endeavors.

References

  • General Principles of Reference Standards: U.S. Pharmacopeia. General Chapter <11> Reference Standards. [Link]

  • Synthesis of Amides from Carboxylic Acids: March, J. Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 4th ed., Wiley, 1992.
  • Spectroscopic Identification of Organic Compounds: Silverstein, R. M.; Webster, F. X.; Kiemle, D. J. Spectrometric Identification of Organic Compounds. 7th ed., Wiley, 2005.
  • HPLC for Pharmaceutical Analysis: Snyder, L. R.; Kirkland, J. J.; Dolan, J. W.
Comparative

A Senior Application Scientist's Guide to Elemental Analysis of C12H10N2O4 Derivatives

Authored for Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth comparison and procedural overview of elemental analysis as it applies to C12H10N2O4 derivatives. Moving beyond a s...

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparison and procedural overview of elemental analysis as it applies to C12H10N2O4 derivatives. Moving beyond a simple recitation of methods, we will explore the causality behind experimental choices, ensuring a robust and reliable approach to the characterization of these nitrogen-containing aromatic compounds. The principles and techniques discussed are foundational for verifying the empirical formula, assessing the purity of synthesized compounds, and ensuring the quality control crucial in pharmaceutical and materials science research.

The Foundational Role of Elemental Analysis in Organic Chemistry

Elemental analysis is a cornerstone analytical technique used to determine the elemental composition of a substance.[1][2] For organic chemists, this typically refers to CHNS(O) analysis, which quantifies the mass percentages of carbon, hydrogen, nitrogen, sulfur, and oxygen.[2][3] This data is critical for confirming the identity and purity of a newly synthesized compound by comparing the experimentally determined elemental composition to the theoretically calculated values based on its proposed molecular formula.[4]

The most prevalent method for this determination is Combustion Analysis , a technique refined by Justus von Liebig from the work of Lavoisier and Gay-Lussac.[4][5] In a modern automated elemental analyzer, a small, precisely weighed sample is combusted in a high-temperature, oxygen-rich environment.[1][6] This process quantitatively converts the carbon in the sample to carbon dioxide (CO₂), hydrogen to water (H₂O), and nitrogen to nitrogen gas (N₂) or its oxides (which are subsequently reduced to N₂).[4][6][7] These resulting gases are then separated and quantified by a detector, such as a thermal conductivity detector (TCD), allowing for the calculation of the elemental percentages in the original sample.[2][7]

Theoretical Composition of C12H10N2O4 and its Isomers

The molecular formula C12H10N2O4 represents a variety of structural isomers, each with a distinct arrangement of atoms but identical elemental composition. Understanding the theoretical composition is the essential first step against which all experimental data will be benchmarked.

The molecular weight of C12H10N2O4 is 246.22 g/mol . The theoretical elemental composition is calculated as follows:

  • Carbon (C): (12 × 12.011) / 246.22 × 100% = 58.54%

  • Hydrogen (H): (10 × 1.008) / 246.22 × 100% = 4.09%

  • Nitrogen (N): (2 × 14.007) / 246.22 × 100% = 11.38%

  • Oxygen (O): (4 × 15.999) / 246.22 × 100% = 26.00%

While specific experimental data for a wide range of C12H10N2O4 isomers is not always published in comparative format, we can compare the theoretical values to those of closely related, well-characterized dinitro-aromatic compounds to understand typical experimental outcomes.

CompoundMolecular FormulaTheoretical C%Theoretical H%Theoretical N%Theoretical O%
Generic C12H10N2O4 Isomer C12H10N2O458.54%4.09%11.38%26.00%
2,2'-Dinitrobiphenyl[8][9]C12H8N2O459.02%3.30%11.47%26.20%
4,4'-Dinitrobiphenyl[10]C12H8N2O459.02%3.30%11.47%26.20%
6,6'-Dinitrodiphenic Acid[11][12]C14H8N2O850.61%2.43%8.43%38.53%

This table illustrates how elemental composition is highly sensitive to the molecular formula. The dinitrobiphenyls, differing by only two hydrogens from the target formula, show distinct theoretical percentages. This highlights the precision required in elemental analysis to differentiate between similar structures.

Experimental Protocol: CHN Combustion Analysis

The following protocol outlines the standardized workflow for determining the C, H, and N content of a C12H10N2O4 derivative using a modern elemental analyzer. This procedure is grounded in the Pregl-Dumas method.[6]

Workflow for Automated CHN Analysis

Caption: Workflow of an automated CHN elemental analyzer.

Detailed Step-by-Step Methodology
  • Instrument Calibration & Validation:

    • Causality: Before analyzing any unknown samples, the instrument's accuracy must be verified. This is a critical step for ensuring the trustworthiness of the results.

    • Procedure: Analyze a certified, high-purity standard with a known elemental composition (e.g., acetanilide). The results must fall within the acceptable tolerance (typically ±0.3%) of the known values. Run a blank (empty tin capsule) to ensure no system contamination.

  • Sample Preparation:

    • Causality: Accurate weighing is paramount, as the final percentages are calculated relative to the initial mass.[3] The sample must be homogenous and completely dry, as residual solvent or moisture will lead to inaccurate hydrogen and carbon readings.

    • Procedure:

      • Dry the C12H10N2O4 derivative sample under a high vacuum for several hours to remove any residual solvents or water.

      • Using a calibrated microbalance, accurately weigh 1-3 mg of the sample into a clean tin capsule.[3]

      • Crimp the capsule tightly to ensure no sample is lost and to create a sealed environment for combustion.

  • Combustion and Reduction:

    • Causality: The goal is the complete and instantaneous oxidation of the sample. The high temperature and oxygen-rich environment break all chemical bonds, converting the elements into simple, stable gases.[6][7][13]

    • Procedure:

      • The autosampler drops the encapsulated sample into the combustion tube, which is maintained at ~1000°C.

      • A pulse of pure oxygen is injected, causing flash combustion.[14]

      • The resulting gas mixture (CO₂, H₂O, N₂, NOx, etc.) is swept by a helium carrier gas through a reduction tube (often containing copper) to convert any nitrogen oxides (NOx) to elemental nitrogen (N₂). This ensures that all nitrogen is measured in a single form.

  • Separation and Detection:

    • Causality: The individual gases must be separated before detection to obtain distinct signals for each component. Gas chromatography is the standard method for this separation.

    • Procedure:

      • The gas mixture flows through a chromatographic column that temporarily retains each gas differently, causing them to elute at characteristic times.

      • As each gas (N₂, CO₂, H₂O) elutes from the column, it passes through a thermal conductivity detector (TCD). The TCD measures the difference in thermal conductivity between the carrier gas and the sample gas, generating an electrical signal proportional to the concentration of the gas.

  • Data Analysis:

    • Causality: The raw signal from the detector must be converted into mass percentages. This is done by comparing the integrated signal areas of the sample to those of the calibration standard.

    • Procedure: The instrument's software integrates the peaks corresponding to each gas. Using the weight of the sample and the calibration factor derived from the standard, the software calculates and reports the final weight percentages of C, H, and N.

Interpreting Results: A Guide to Troubleshooting Deviations

A successful elemental analysis yields experimental values that are within ±0.4% of the theoretical values. Deviations outside this range suggest a problem with the sample or the analytical process.[15]

AnalyteTheoretical % (for C12H10N2O4)Typical Experimental ResultDeviationAssessment
Carbon 58.54%58.31%-0.23%Acceptable
Hydrogen 4.09%4.25%+0.16%Acceptable
Nitrogen 11.38%11.45%+0.07%Acceptable
Troubleshooting Logic for Discrepant Results

Significant deviations demand a systematic investigation. The following diagram outlines a logical approach to diagnosing the source of error.

Caption: Logical workflow for troubleshooting elemental analysis errors.

Common Causes for Deviation:

  • Residual Solvent or Water: This is one of the most common issues, leading to high hydrogen and potentially high carbon values. Rigorous drying of the sample is essential.

  • Inorganic Impurities: The presence of non-combustible material (e.g., silica gel from chromatography, salts) will lower all elemental percentages, as the impurity adds to the initial weight but does not contribute to the CO₂, H₂O, or N₂ signals.[15]

  • Incomplete Combustion: Some compounds, particularly polycyclic or highly stable aromatic systems, can be difficult to combust completely. This often results in low carbon values. Using a combustion catalyst or adjusting instrument parameters may be necessary.[14][15]

  • High Nitrogen Content: Compounds with a high percentage of nitrogen can sometimes pose challenges for standard combustion methods, requiring specialized techniques or reagents to ensure accurate results.[15]

  • Sample Hygroscopy: If a sample readily absorbs moisture from the atmosphere, it can be difficult to weigh accurately. Handling such samples in a glovebox or dry environment is recommended.

By combining a robust, well-calibrated experimental protocol with a logical approach to data interpretation, elemental analysis serves as a powerful and indispensable tool for the chemical characterization of C12H10N2O4 derivatives and other novel organic compounds.

References

  • Wikipedia. Combustion analysis . [Link]

  • Vaia. Problem 27 What is combustion analysis? . [Link]

  • Exeter Analytical. The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry . [Link]

  • AZoM. A Look at Elemental Analysis for Organic Compounds . [Link]

  • University of Cincinnati. Liebig and Combustion Analysis . [Link]

  • Organic Syntheses. 2,2'-dinitrobiphenyl . [Link]

  • Springer. Elemental analysis of organic compounds with the use of automated CHNS analyzers . [Link]

  • PubChem. 6,6'-Dinitro(1,1'-biphenyl)-2,2'-dicarboxylic acid . [Link]

  • ResearchGate. Nitrogen-containing aromatic compounds: quantitative analysis using gas chromatography with nitrogen phosphorus detector . [Link]

  • National Institutes of Health (NIH). Dimethyl 2,2′-dinitrobiphenyl-4,4′-dicarboxylate . [Link]

  • ResearchGate. Synthesis and identification of dinitro- and diamino-terephthalic acid . [Link]

  • ResearchGate. Chapter 6 Elemental Analysis and Biological Characterization . [Link]

  • Mettler Toledo. CHNSO Organic Elemental Analysis - Sample Preparation . [Link]

  • Royal Society of Chemistry. CHNS Elemental Analysers . [Link]

  • Stenutz. 4,4'-dinitrobiphenyl . [Link]

  • ResearchGate. elemental analysis data | Download Table . [Link]

  • Cooperative Institute for Research in Environmental Sciences, University of Colorado. Elemental Analysis of Organic Species with Electron Ionization High-Resolution Mass Spectrometry . [Link]

  • ResearchGate. (PDF) Dimethyl 2,2′-dinitrobiphenyl-4,4′-dicarboxylate . [Link]

  • ResearchGate. Is it possible to have a 10% elemental analysis deviation for an organic molecule? . [Link]

  • National Institutes of Health (NIH). Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5... . [Link]

  • Academia.edu. (PDF) Synthesis and identification of dinitro- and diamino-terephthalic acid . [Link]

  • MDPI. Synthesis, Structural Characterization, Hirshfeld Surface Analysis, and Evaluation of Nonlinear Optical Properties of Novel Cocrystal of Acridine with 2,4-Dihydroxybenzaldehyde . [Link]

  • Royal Society of Chemistry. Synthesis and structural characteristic of pyridine carboxylic acid adducts with squaric acid . [Link]

  • PubMed. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors . [Link]

  • National Institutes of Health (NIH). (1E,3E)-1,4-Dinitro-1,3-butadiene—Synthesis, Spectral Characteristics and Computational Study Based on MEDT, ADME and PASS Simulation . [Link]

Sources

Validation

Technical Comparison Guide: UV-Vis Spectral Characteristics of N-(furan-2-ylmethyl)-2-nitrobenzamide

Executive Summary N-(furan-2-ylmethyl)-2-nitrobenzamide (CAS: 329939-82-4, also known as N-furfuryl-2-nitrobenzamide) is a functionalized amide featuring two distinct chromophores: an electron-deficient o-nitrobenzene ri...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-(furan-2-ylmethyl)-2-nitrobenzamide (CAS: 329939-82-4, also known as N-furfuryl-2-nitrobenzamide) is a functionalized amide featuring two distinct chromophores: an electron-deficient o-nitrobenzene ring and an electron-rich furan moiety, separated by a methylene bridge.

This guide provides a technical analysis of its UV-Vis absorption profile, contrasting it with structural isomers (3-nitro, 4-nitro) and synthetic precursors. Unlike the para-isomer, which exhibits strong intramolecular charge transfer (ICT), the ortho-isomer (target) displays a hypsochromically shifted spectrum due to steric inhibition of resonance (the "ortho effect"). Accurate spectral characterization is critical for validating synthesis purity and studying ligand-protein binding interactions.

Chemical Profile & Chromophore Analysis[1][2]

To interpret the UV-Vis spectrum, we must deconstruct the molecule into its isolated chromophoric units. The methylene bridge (


) acts as an insulator, preventing direct 

-conjugation between the furan ring and the nitrobenzamide system.
ComponentChromophore TypeElectronic TransitionExpected

(nm)
Extinction Coefficient (

)
Benzoyl Moiety Nitro-aromatic

(Benzene ring)
250 – 260High (

)
Nitro Group Auxochrome

(Forbidden)
330 – 350Low (

)
Furan Ring Heterocycle

(Diene system)
215 – 220Medium
Amide Linkage Carbonyl

~220Medium
Structural Visualization

The following diagram illustrates the electronic isolation of the two ring systems, which is key to predicting the spectrum.

ChromophoreMap Nitro 2-Nitro Group (Electron Withdrawing) Benzene Benzene Ring (Primary Chromophore) Nitro->Benzene Steric Twist (Ortho Effect) Spec2 Band II: ~340 nm (Weak Shoulder) Nitro->Spec2 Amide Amide Linkage (-CONH-) Benzene->Amide Conjugated Spec1 Band I: ~255 nm (Strong) Benzene->Spec1 Bridge Methylene Bridge (-CH2-) *Insulator* Amide->Bridge No Resonance Furan Furan Ring (Electron Rich) Bridge->Furan Isolated Spec3 Band III: ~215 nm (Furan) Furan->Spec3

Figure 1: Chromophore mapping showing the isolation of the furan ring from the nitrobenzamide system.

Comparative Analysis: Isomers & Alternatives

The most common error in characterizing this compound is confusing it with its para-isomer, which has a significantly different color and UV profile due to conjugation.

Comparison Table: Target vs. Isomers
FeatureTarget: 2-Nitro (Ortho) Alternative: 4-Nitro (Para) Precursor: 2-Nitrobenzoic Acid

(Primary)
250 – 258 nm 265 – 275 nm260 – 270 nm

(Secondary)
~300 nm (Shoulder) ~290 nm (Distinct)~300 nm
Visual Appearance White to Off-White SolidPale Yellow (Charge Transfer)White Solid
Mechanism Steric hindrance twists nitro group out of plane, reducing conjugation.Direct resonance between Nitro (EWG) and Amide (EDG) across the ring.Carboxylic acid has different H-bonding properties.
Solvent Sensitivity ModerateHigh (Strong Solvatochromism)pH Dependent

Key Insight: If your sample shows a strong, broad band >280 nm or appears visibly yellow in solution, suspect contamination with the para-isomer or hydrolysis to the free acid/amine.

Experimental Workflow

To ensure data integrity (Trustworthiness), follow this self-validating protocol. This workflow includes a "Purity Check" step using the precursor Furfurylamine.

Reagents & Equipment[3]
  • Solvent: HPLC-grade Methanol or Acetonitrile (Cutoff <205 nm). Avoid Acetone (cutoff 330 nm).

  • Blank: Pure solvent from the same bottle used for dissolution.

  • Standard: 2-Nitrobenzamide (Sigma-Aldrich/Merck) as a reference standard for the benzoyl chromophore.

Step-by-Step Protocol
  • Stock Preparation: Dissolve 1.0 mg of N-(furan-2-ylmethyl)-2-nitrobenzamide in 10 mL Methanol (Concentration ~0.4 mM). Sonicate for 2 minutes.

  • Dilution: Take 100

    
    L of Stock and dilute to 3.0 mL with Methanol (Final Conc. ~13 
    
    
    
    M).
  • Baseline Correction: Run a baseline correction with pure Methanol in both sample and reference cuvettes (Quartz, 1 cm pathlength).

  • Scan: Scan from 200 nm to 450 nm. Scan speed: Medium (200 nm/min).

  • Validation:

    • Check for the Furan peak at ~215 nm (ensure solvent doesn't mask this).

    • Verify the absence of a peak at 280-290 nm (indicative of para impurity).

Workflow Diagram

Workflow cluster_measure Measurement & Validation Start Start: Crude Sample Solvent Dissolve in MeOH (Avoid Acetone/DMF) Start->Solvent Dilute Dilute to ~10-15 µM (Absorbance 0.6 - 0.8 AU) Solvent->Dilute Scan Scan 200-450 nm Dilute->Scan Check1 Check λmax ~255 nm (Benzamide) Scan->Check1 Check2 Check λmax ~215 nm (Furan) Check1->Check2 Decision Is peak >280 nm present? Check2->Decision Pass PASS: Target Compound Confirmed Decision->Pass No Fail FAIL: Suspect Para-Isomer or Hydrolysis Decision->Fail Yes

Figure 2: Experimental workflow for spectral verification and impurity detection.

Detailed Spectral Data Interpretation

Based on the constituent chromophores and literature on o-nitrobenzamides [1, 2], the expected spectral features are:

BandWavelength (

)
AssignmentNotes
Band I 215 ± 2 nm Furan

Often appears as a shoulder on the strong benzene E-band if concentration is high.
Band II 255 ± 3 nm Benzene B-band (

)
The dominant peak. Sharp and intense.
Band III 305 - 340 nm Nitro

Very weak shoulder. If this band is strong/distinct, suspect the para-isomer.
Solvent Effects (Solvatochromism)
  • Methanol/Ethanol (Polar Protic): Stabilizes the excited state, causing a slight red shift (bathochromic) of the

    
     band compared to non-polar solvents.
    
  • Acetonitrile (Polar Aprotic): often yields sharper peaks; recommended for identifying the weak

    
     shoulder.
    
  • Chloroform: May cause a blue shift; ensure the compound is fully soluble.

References

  • Comparison of Nitrobenzaldehyde Isomers: Leyva, V., Corral, I., Schmierer, T., Gilch, P., & González, L. (2011). A comparative analysis of the UV/Vis absorption spectra of nitrobenzaldehydes. Physical Chemistry Chemical Physics, 13(10), 4269-4278.

  • 2-Nitrobenzamide Properties: National Center for Biotechnology Information. (2025).[1][2][3] PubChem Compound Summary for CID 11876, 2-Nitrobenzamide.

  • Furan Synthesis & Spectra: Meher, C. P., et al. (2021). Synthesis and characterization of furan-2-carboxamide derivatives. Journal of Molecular Structure. (Contextual reference for furan-amide coupling).
  • Commercial Availability & CAS: N-(2-Furylmethyl)-4-nitrobenzamide (Isomer comparison). BLD Pharm / Squarix.

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of N-(furan-2-ylmethyl)-2-nitrobenzamide

For researchers, scientists, and professionals in drug development, the responsible management of chemical waste is not merely a regulatory requirement but a cornerstone of a safe and ethical research environment. This g...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the responsible management of chemical waste is not merely a regulatory requirement but a cornerstone of a safe and ethical research environment. This guide provides a detailed, step-by-step protocol for the proper disposal of N-(furan-2-ylmethyl)-2-nitrobenzamide, ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined herein are grounded in established safety protocols for hazardous chemical waste and are designed to be both comprehensive and easy to implement.

The core principle of chemical waste management is to treat all novel or uncharacterized compounds as hazardous until proven otherwise. Given the structure of N-(furan-2-ylmethyl)-2-nitrobenzamide, which incorporates a nitro group and a benzamide moiety, it is prudent to handle this compound with the utmost care. Nitro compounds can be energetic and may have toxicological properties, while benzamide derivatives can also present various health hazards.

Hazard Assessment and Risk Mitigation

  • Nitroaromatic Compounds: These are often associated with toxicity and, in some cases, explosive potential, especially if heated or subjected to shock.

  • Benzamide Derivatives: This class of compounds can exhibit a range of biological activities and potential toxicities.[1][2]

  • Furan Moiety: Furans can be flammable and may have their own toxicological profiles.

Therefore, it is essential to handle N-(furan-2-ylmethyl)-2-nitrobenzamide in a controlled laboratory environment, minimizing the generation of dust and avoiding contact with skin and eyes.

Personal Protective Equipment (PPE)

Appropriate PPE is the first line of defense against chemical exposure. The following table outlines the minimum required PPE when handling N-(furan-2-ylmethyl)-2-nitrobenzamide for disposal.

PPE ComponentSpecificationRationale
Gloves Chemical-resistant (e.g., Nitrile)Prevents dermal absorption of the compound.
Eye Protection Safety glasses with side shields or gogglesProtects eyes from accidental splashes of solutions or contact with solid particles.
Lab Coat Standard laboratory coatProtects skin and personal clothing from contamination.
Respiratory Protection Use in a well-ventilated area or fume hood.Prevents inhalation of any dust or aerosols that may be generated.

Step-by-Step Disposal Protocol

The recommended and safest method for the disposal of N-(furan-2-ylmethyl)-2-nitrobenzamide is through your institution's licensed hazardous waste management program.[3][4][5] Never dispose of this chemical down the drain or in the regular trash.

Step 1: Segregation and Collection

Proper segregation of chemical waste is crucial to prevent dangerous reactions.[3][6]

  • Designate a Waste Container: Obtain a dedicated, chemically compatible container for the collection of solid N-(furan-2-ylmethyl)-2-nitrobenzamide waste. High-density polyethylene (HDPE) containers are generally suitable for solid organic waste.[7]

  • Labeling: Immediately label the container with the words "HAZARDOUS WASTE ".[3][6] The label must also include:

    • The full chemical name: "N-(furan-2-ylmethyl)-2-nitrobenzamide" (do not use abbreviations).

    • The approximate quantity of the waste.

    • The date the waste was first added to the container.

  • Collection: Carefully transfer the waste N-(furan-2-ylmethyl)-2-nitrobenzamide into the designated container. Avoid generating dust by handling the material gently. If the compound is in solution, it should be collected in a separate, compatible liquid waste container, also clearly labeled. Do not mix with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.[5]

Step 2: Storage

Proper storage of the hazardous waste container while it awaits pickup is critical for laboratory safety.

  • Secure Closure: Ensure the container is always tightly sealed when not in use.[3][8]

  • Storage Location: Store the waste container in a designated, cool, dry, and well-ventilated area. This should be away from heat sources and direct sunlight.[7]

  • Secondary Containment: It is best practice to place the waste container in a secondary containment bin to prevent the spread of material in case of a leak.[8]

Step 3: Arrange for Professional Disposal
  • Contact EHS: Once the waste container is full or you have no further need to collect this specific waste, contact your institution's Environmental Health and Safety (EHS) office to arrange for a pickup.[5][9]

  • Follow Institutional Procedures: Your EHS office will have specific procedures for waste pickup requests. Follow their instructions carefully. There is typically no charge to the researcher for the disposal of hazardous waste.[3]

The primary method for the disposal of solid organic chemical waste is high-temperature incineration at a licensed facility.[1]

Emergency Procedures: Spill Management

In the event of a spill, prompt and appropriate action is necessary to mitigate risks.

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate all non-essential personnel from the immediate vicinity.

  • Assess the Situation: Determine the extent of the spill and whether it is manageable by laboratory personnel.

  • Don Appropriate PPE: Before attempting to clean up the spill, ensure you are wearing the correct PPE, including respiratory protection if there is a risk of inhaling dust.

  • Containment and Cleanup:

    • For solid spills, carefully sweep or scoop the material into a designated hazardous waste container. Avoid actions that could generate dust.

    • For liquid spills, use an inert absorbent material (such as vermiculite or sand) to absorb the spill.

  • Decontamination: Thoroughly clean the affected area with an appropriate solvent, and dispose of all contaminated cleaning materials as hazardous waste.

  • Report the Spill: Report the incident to your laboratory supervisor and EHS office, as per your institution's policy.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of N-(furan-2-ylmethyl)-2-nitrobenzamide.

DisposalWorkflow Disposal Workflow for N-(furan-2-ylmethyl)-2-nitrobenzamide start Start: Generation of N-(furan-2-ylmethyl)-2-nitrobenzamide Waste assess Is the material designated for disposal? start->assess spill Is there a spill? assess->spill Yes continue_use Continue to use or store properly. assess->continue_use No cleanup Contain and clean up spill following safety protocols. spill->cleanup Yes collect Segregate and collect in a labeled, compatible hazardous waste container. spill->collect No cleanup->collect store Store container in a designated, cool, dry, and well-ventilated area. collect->store contact_ehs Contact Environmental Health & Safety (EHS) for pickup. store->contact_ehs end End: Proper Disposal by Licensed Facility contact_ehs->end

Caption: Disposal workflow for N-(furan-2-ylmethyl)-2-nitrobenzamide.

By adhering to these procedures, you contribute to a culture of safety and environmental responsibility within your institution. Always consult your local EHS office for specific guidance and requirements.

References

  • Hazardous Chemical Waste Management Guidelines. Columbia University. [Link]

  • Safe Disposal of Hazardous Chemical Waste. University of Kansas. [Link]

  • Chemical Waste Management Reference Guide. The Ohio State University. [Link]

  • Chemical and Hazardous Waste. Harvard Environmental Health and Safety. [Link]

  • How to Safely Dispose of Hazardous Chemical Waste. ERG Environmental Services. [Link]

  • BENZAMIDE FOR SYNTHESIS MSDS CAS-No. Loba Chemie. [Link]

  • Hazardous Laboratory Chemicals Disposal Guide. Reed College. [Link]

  • N-[furan-2-yl-(3-nitrophenyl)methyl]benzamide. PubChem. [Link]

  • Hazardous Waste Disposal Guide. Dartmouth College. [Link]

  • 4-amino-N-(furan-2-ylmethyl)benzamide. PubChem. [Link]

  • Hazardous Waste Disposal Procedures. Oklahoma State University. [Link]

  • Hazardous Materials Disposal Guide. Nipissing University. [Link]

  • Appendix A Disposal Procedures by Chemical. University of Wisconsin-Madison. [Link]

  • PROCEDURES FOR THE LABORATORY-SCALE TREATMENT OF SURPLUS AND WASTE CHEMICALS. EPFL. [Link]

  • SAFETY DATA SHEET. Ashland. [Link]

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